Technical Documentation Center

5,6-Dihydroxy-2-methylaminotetralin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6-Dihydroxy-2-methylaminotetralin
  • CAS: 39478-89-2

Core Science & Biosynthesis

Foundational

Polypharmacological Modulation of Cardiovascular Hemodynamics: A Technical Guide to 5,6-Dihydroxy-2-methylaminotetralin

Executive Summary & Structural Context In the landscape of cardiovascular drug development, structurally rigid catecholamine analogs provide critical insights into receptor-specific hemodynamics. While the N,N-dimethylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of cardiovascular drug development, structurally rigid catecholamine analogs provide critical insights into receptor-specific hemodynamics. While the N,N-dimethylamino derivative (M-7) is classically recognized for its selective presynaptic dopamine receptor agonism mediating antihypertensive responses 1, the monomethylated analog—5,6-dihydroxy-2-methylaminotetralin (designated in literature as M-8 or CHF-1024)—exhibits a highly specific polypharmacological profile [[2]]().

As a cyclized phenethylamine that mimics the neurotransmitter dopamine, 5,6-dihydroxy-2-methylaminotetralin functions as a potent dopamine D2 receptor agonist, an α2-adrenergic receptor agonist, and a peripheral β2-adrenergic agonist 2, [[3]](). This whitepaper deconstructs the causality behind its mechanism of action, analyzes its quantitative impact on ischemic models, and provides self-validating protocols for evaluating complex vasodilators.

Mechanistic Framework: The Tripartite Signaling Pathway

The therapeutic limitation of pure β2-adrenergic vasodilators is the induction of reflex tachycardia and increased myocardial oxygen demand, which exacerbates ischemic injury. 5,6-dihydroxy-2-methylaminotetralin circumvents this via a tripartite mechanism:

  • Presynaptic DA2 / α2 Agonism (Sympathoinhibition): By agonizing presynaptic D2 and α2 autoreceptors, the compound couples to Gi proteins, downregulating cAMP and inhibiting the exocytosis of norepinephrine 2. This blunts the central sympathetic reflex typically triggered by drops in peripheral resistance.

  • Postsynaptic β2 Agonism (Direct Vasorelaxation): Simultaneously, the compound agonizes vascular β2 receptors, coupling to Gs proteins to elevate intracellular cAMP, activate Protein Kinase A (PKA), and drive smooth muscle relaxation 3.

Pathway cluster_presynaptic Presynaptic Terminal (Sympathetic) cluster_postsynaptic Vascular Smooth Muscle Compound 5,6-dihydroxy-2- methylaminotetralin D2 DA2 / α2 Receptors Compound->D2 Beta2 β2 Adrenergic Receptor Compound->Beta2 Gi Gi Protein Coupling D2->Gi cAMP_down ↓ cAMP Production Gi->cAMP_down NE ↓ Norepinephrine Release cAMP_down->NE Relax Smooth Muscle Relaxation NE->Relax Reduced Constriction Tone Gs Gs Protein Coupling Beta2->Gs cAMP_up ↑ cAMP Production Gs->cAMP_up PKA PKA Activation cAMP_up->PKA PKA->Relax

Tripartite signaling pathway of 5,6-dihydroxy-2-methylaminotetralin mediating vasorelaxation.

Quantitative Hemodynamic Profiling

In highly controlled in vivo canine models subjected to acute occlusion of the left anterior descending (LAD) coronary artery, intravenous infusion of 5,6-dihydroxy-2-methylaminotetralin (8–13 µg/kg/min) demonstrated profound anti-ischemic properties [[3]]().

Crucially, the compound increases blood flow to ischemic zones without altering the subendocardial/subepicardial (endo/epi) flow ratio. This proves the absence of a "coronary steal" phenomenon, indicating the drug actively opens pre-existing collateral channels rather than merely shunting blood to healthy tissue.

Hemodynamic Response to Infusion (8-13 µg/kg/min)
Hemodynamic ParameterBaseline StatePost-Infusion StateNet Change
Normal Myocardial Blood Flow ControlElevated+53%
Coronary Vascular Resistance ControlReduced-50%
Ischemic Tissue Blood Flow Post-OcclusionElevated+94%
Myocardial Capillary Surface Area ControlExpanded+22% to +24%
Endo/Epi Flow Ratio ControlMaintainedNo Significant Change
Heart Rate / Central Venous Pressure ControlMaintainedNo Significant Change

Data summarized from Diana et al., American Journal of Physiology-Heart and Circulatory Physiology 3.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize built-in orthogonal validation steps. Do not omit the blockade or baseline validation phases, as they are required to prove causality.

Protocol A: In Vivo Ischemic Myocardium Blood Flow Assessment

Causality: The open-chest dog model is utilized because its coronary collateral architecture closely mimics human pathophysiology under acute ischemic stress, allowing for real-time regional flow mapping.

  • Surgical Instrumentation: Anesthetize the subject and perform a thoracotomy. Isolate the left anterior descending (LAD) coronary artery. Place an electromagnetic flowmeter on the femoral artery to monitor systemic flow.

  • Baseline Hemodynamic Validation: Record baseline aortic pressure, left ventricular dP/dt, and central venous pressure. Self-Validation: Ensure parameters are stable for >15 minutes before proceeding.

  • Acute Coronary Occlusion: Ligate portions of the LAD. Self-Validation: Confirm ischemia via localized epicardial cyanosis and immediate ST-segment elevation on the ECG.

  • Microsphere Injection (Pre-Treatment): Inject lipid-insoluble radioactive or fluorescent microspheres into the left atrium. Causality: Microspheres lodge in the capillary beds proportional to regional blood flow, allowing precise quantification of endo/epi ratios without disrupting hemodynamics.

  • Compound Infusion: Administer 5,6-dihydroxy-2-methylaminotetralin intravenously at 8–13 µg/kg/min.

  • Microsphere Injection (Post-Treatment) & Analysis: Inject a second set of distinctly labeled microspheres. Euthanize the subject, section the myocardium (left/right ventricular free walls, septum), and analyze microsphere density to calculate the 94% flow increase to ischemic zones 3.

Workflow Prep Surgical Prep & Instrumentation Baseline Baseline Hemodynamic Validation Prep->Baseline Ischemia Acute LAD Occlusion Baseline->Ischemia Infusion Compound Infusion (8-13 µg/kg/min) Ischemia->Infusion Measure Microsphere Flow Measurement Infusion->Measure Analysis Regional Flow & Resistance Analysis Measure->Analysis

Self-validating in vivo workflow for quantifying ischemic myocardial blood flow dynamics.

Protocol B: In Situ Hindlimb Vascular Capacitance & Receptor Blockade

Causality: To prove that vasodilation is mediated by peripheral β2 receptors and not central reflex arcs, an isolated hindlimb model with pharmacological blockade must be utilized 4.

  • Plethysmographic Setup: Isolate the femoral artery and set up a plethysmograph to determine hindlimb venous capacitance.

  • Dose-Response Infusion: Administer intra-arterial injections of the compound. Observation: Low doses (0.0001–0.1 µg/kg) elicit transient dilation; higher doses (1–10 µg/kg) produce a biphasic response (dilation followed by constriction) 4.

  • Orthogonal Validation via Blockade:

    • β-Adrenergic Blockade: Pre-treat with propranolol. Self-Validation: The dilatory response must be attenuated, confirming β2-mediated relaxation.

    • α-Adrenergic Blockade: Pre-treat with phenoxybenzamine. Self-Validation: The constrictor response at high doses must be attenuated, confirming α-adrenergic interplay [[4]]().

  • Reflex Exclusion: Monitor contralateral limb hemodynamics. Lack of alteration in the contralateral limb confirms the agent is acting peripherally, not via central reflex mediation.

Translational Perspectives: Heart Failure and Ventricular Remodeling

The robust hemodynamic profile of 5,6-dihydroxy-2-methylaminotetralin led to its investigation for congestive heart failure and left ventricular dysfunction 5. Because the parent compound lacks oral bioavailability, drug development professionals synthesized Nolomirole (CHF-1035) , the N,N-diisobutyryl diester prodrug 2.

Upon administration, plasma and tissue esterases rapidly cleave the diisobutyroyl ester bonds, liberating the active 5,6-dihydroxy-2-methylaminotetralin 5. By reducing cardiac workload (via vasodilation) without triggering sympathetic overdrive (via presynaptic DA2/α2 agonism), the compound represents a sophisticated pharmacological approach to mitigating post-infarction left ventricular remodeling.

References

  • Wikipedia Contributors. "CHF-1024 (5,6-dihydroxy-2-methylaminotetralin)." Wikipedia, The Free Encyclopedia.[Link]

  • Diana, J. N., et al. "Increased in blood flow to ischemic myocardium caused by a new dopamine analog." American Journal of Physiology-Heart and Circulatory Physiology, 1978.[Link]

  • Maixner, W., et al. "Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8)." Journal of Cardiovascular Pharmacology / PubMed, 1981.[Link]

  • Chiesi Farmaceutici SpA. "EP1183046B1 - Aminotetralin derivative for the therapy of cardiovascular diseases.
  • Cannon, J. G., et al. "Structure—Activity Relationships of Dopamine Receptor Agonists." OUCI / Literature Compendium, 1982. [Link]

Sources

Exploratory

The Pharmacodynamics and Receptor Kinetics of 5,6-Dihydroxy-2-Methylaminotetralin (CHF-1024) at Dopamine D2 Receptors

Introduction & Structural Rationale 5,6-Dihydroxy-2-methylaminotetralin, experimentally designated as CHF-1024 or M-8, is a highly selective, rigidified phenethylamine analog of the endogenous neurotransmitter dopamine[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

5,6-Dihydroxy-2-methylaminotetralin, experimentally designated as CHF-1024 or M-8, is a highly selective, rigidified phenethylamine analog of the endogenous neurotransmitter dopamine[1]. In the realm of cardiovascular and neuropharmacology, CHF-1024 is primarily recognized as a potent agonist at presynaptic dopamine D2 (DA2) receptors and peripheral α2​ -adrenergic receptors[1][2].

The fundamental causality behind the development of the 2-aminotetralin scaffold lies in conformational restriction. Endogenous dopamine is a highly flexible molecule, which results in a high entropic penalty upon binding to its receptor[3]. By embedding the ethylamine side chain of dopamine into a tetralin (tetrahydronaphthalene) ring, chemists effectively "lock" the molecule into a trans-alpha rotameric conformation[4]. The specific placement of the catechol hydroxyl groups at positions 5 and 6 ensures optimal hydrogen bonding with the serine residues in the transmembrane domains of the DA2 receptor. This structural rigidification dramatically reduces the entropic cost of binding, resulting in an affinity for DA2 receptors that is approximately 11 times greater than that of endogenous dopamine[2].

Logic D Dopamine (Flexible Conformation) S 2-Aminotetralin Scaffold (Conformational Rigidification) D->S Entropic Optimization C CHF-1024 (5,6-dihydroxy-2-methylaminotetralin) S->C Catechol & Methyl Addition R Presynaptic DA2 Receptor (High Affinity Target) C->R 11x Higher Affinity vs Dopamine

Logical relationship between structural rigidification and enhanced DA2 receptor affinity.

Binding Affinity Profiling

To fully appreciate the receptor kinetics of CHF-1024, it must be compared against both endogenous dopamine and its clinical prodrug, Nolomirole (CHF-1035). CHF-1035 is a diisobutyryl ester of CHF-1024 designed to improve oral bioavailability[2][5]. However, the esterification introduces steric hindrance, which significantly reduces its in vitro receptor affinity until it is hydrolyzed by circulating esterases in vivo[5].

Table 1: Comparative Receptor Binding Affinities
CompoundReceptor TargetRelative Affinity vs. DopaminePrimary Function
Dopamine DA1 / DA2 / α / β 1x (Baseline)Endogenous non-selective agonist
CHF-1024 Presynaptic DA2~11x higher Potent presynaptic inhibition of NE release
CHF-1024 α2​ -Adrenergic (Platelets)~9x higher Sympatholytic activity
CHF-1035 (Nolomirole) DA2 / α2​ ~1x (Similar to DA)Orally active prodrug; requires hydrolysis

Data synthesized from competitive radioligand binding assays utilizing [3H]-sulpiride and [3H]-rauwolscine[2][6].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that raw affinity data is only as reliable as the assay that generates it. The following protocols are engineered as self-validating systems, ensuring that the measured signals are exclusively DA2-mediated.

Protocol A: Radioligand Binding Assay for DA2 Affinity

This assay quantifies the binding affinity ( Ki​ ) of CHF-1024 by measuring its ability to competitively displace a radioactive antagonist.

  • Tissue Preparation: Homogenize bovine adrenal cortex (rich in peripheral DA2 receptors) in a 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 40,000 x g for 15 minutes, discard the supernatant, and resuspend the pellet.

    • Causality: This washing step is critical. It lyses cells and removes endogenous intracellular dopamine that would otherwise act as an unquantified competitor, artificially skewing the IC50​ of the test compound.

  • Incubation: In a 96-well plate, combine the membrane suspension with a fixed concentration of [3H]-(-)-sulpiride (a highly selective DA2 antagonist) and varying concentrations of CHF-1024 ( 10−10 to 10−4 M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium[2][6].

  • Non-Specific Binding (NSB) Control: In parallel wells, incubate the mixture with an excess (1 µM) of unlabeled domperidone.

    • Causality: Domperidone saturates all true DA2 receptors. Any radioactivity detected in these wells represents radioligand sticking nonspecifically to lipids or plastic. Subtracting this NSB from total binding yields the specific binding, self-validating the assay's receptor specificity[2].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific charge interactions). Wash filters with ice-cold buffer to remove unbound ligand. Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ from the displacement curve. Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow N1 Tissue Homogenization (Removes Endogenous DA) N2 Radioligand Incubation ([3H]-Sulpiride + CHF-1024) N1->N2 N4 Rapid Vacuum Filtration (Isolates Bound Ligand) N2->N4 N3 Non-Specific Binding (Excess Domperidone) N3->N4 Control Pathway N5 Liquid Scintillation (Quantifies Radioactivity) N4->N5 N6 Cheng-Prusoff Analysis (Calculates Ki) N5->N6

Self-validating radioligand binding assay workflow for DA2 affinity.

Protocol B: Functional Validation via Rabbit Rectococcygeus Muscle

Binding does not equal agonism. To prove CHF-1024 is an agonist, functional validation is required.

  • Setup: Suspend an isolated rabbit rectococcygeus muscle in an organ bath containing oxygenated Krebs-Henseleit solution.

  • Stimulation: Apply transmural electrical stimulation (e.g., 2 Hz, 1 ms duration).

    • Causality: Electrical pulses depolarize sympathetic nerve terminals, causing exocytosis of norepinephrine (NE), which binds to postsynaptic α1​ receptors, inducing measurable muscle contraction[2][6].

  • Agonist Introduction: Introduce CHF-1024 into the bath. A dose-dependent inhibition of the electrically induced contraction confirms that CHF-1024 is actively stimulating presynaptic DA2 receptors, thereby halting NE release[6].

Mechanistic Signaling Pathway

The physiological value of CHF-1024's high DA2 affinity lies in its downstream signal transduction. DA2 receptors are G-protein coupled receptors (GPCRs) linked to the inhibitory Gi/o​ protein family.

When CHF-1024 binds to the presynaptic DA2 receptor, it triggers a conformational shift that exchanges GDP for GTP on the Gαi​ subunit. This active subunit directly inhibits adenylate cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP). The reduction in cAMP diminishes Protein Kinase A (PKA) activity, which subsequently prevents the phosphorylation and opening of voltage-gated calcium channels ( Cav​ ). Without calcium influx, the SNARE-complex mediated exocytosis of norepinephrine vesicles is aborted. Macroscopically, this manifests as vasodilation and a reduction in systemic sympathetic tone[2][7].

Pathway A CHF-1024 B Presynaptic DA2 Receptor A->B Agonist Binding C Gi/o Protein Activation B->C Conformational Shift D Adenylate Cyclase (Inhibited) C->D Alpha-i Subunit Action E Intracellular cAMP (Decreased) D->E Reduced Synthesis F Voltage-Gated Ca2+ Channels (Closed) E->F Decreased PKA Phosphorylation G Norepinephrine Release (Inhibited) F->G Blocked Vesicular Exocytosis

Presynaptic DA2 receptor signaling pathway mediated by CHF-1024.

Translational Insights

The robust in vitro binding affinity and functional sympatholytic activity of CHF-1024 positioned it as a prime candidate for the treatment of congestive heart failure—a pathology driven by chronic, toxic overactivation of the sympathetic nervous system[2][8]. By acting as a "brake" on norepinephrine release, CHF-1024 was hypothesized to protect the failing myocardium from adrenergic toxicity[9].

However, the clinical translation of this molecule via its prodrug, Nolomirole (CHF-1035), highlights a critical lesson in drug development. Despite excellent target engagement and affinity at DA2 and α2​ receptors, large-scale human trials (such as the ECHOS trial) failed to demonstrate a significant reduction in morbidity or mortality compared to standard-of-care treatments[9][10]. This underscores that while high receptor binding affinity and precise in vitro functional agonism are necessary prerequisites for drug development, they are not solely sufficient to overcome the complex, redundant neurohormonal compensatory mechanisms present in human heart failure[10][11].

References

  • CHF-1024 - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Maixner, W., et al. "Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8)." PubMed, National Institutes of Health. Available at:[Link]

  • Chiesi Farmaceutici S.p.A. "Aminotetralin derivative for the therapy of cardiovascular diseases." European Patent EP1183046B1. Google Patents.
  • Nolomirole - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • C11H15NO2 - Grokipedia. Available at:[Link]

  • "Review of novel therapeutic targets for improving heart failure treatment based on experimental and clinical studies." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • "Heart failure: Novel therapeutic approaches." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Foundational

5,6-Dihydroxy-2-methylaminotetralin: Coronary Vasodilator Properties, Hemodynamic Efficacy, and Translational Potential

Executive Summary 5,6-Dihydroxy-2-methylaminotetralin (often designated experimentally as M-8 in its hydrobromide salt form, or CHF-1024) is a synthetic cyclic phenethylamine analog of dopamine[1]. Initially synthesized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6-Dihydroxy-2-methylaminotetralin (often designated experimentally as M-8 in its hydrobromide salt form, or CHF-1024) is a synthetic cyclic phenethylamine analog of dopamine[1]. Initially synthesized to probe dopamine receptor topography, it has emerged as a potent coronary vasodilator capable of significantly enhancing myocardial blood flow, particularly in ischemic tissues[2]. This technical guide provides an in-depth analysis of its pharmacological profile, hemodynamic efficacy, and the rigorous experimental methodologies used to validate its cardiovascular properties.

Pharmacological Profile & Receptor Topography

Unlike endogenous dopamine, which exhibits mixed agonism across dopaminergic, alpha-adrenergic, and beta-adrenergic receptors depending on the dose, 5,6-dihydroxy-2-methylaminotetralin possesses a highly specialized binding profile[3].

  • Beta-2 Adrenergic Agonism : In the coronary vasculature, the compound acts as a potent β2​ -adrenergic receptor agonist. Activation of these receptors on vascular smooth muscle cells stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA), which ultimately leads to smooth muscle relaxation and profound vasodilation [2].

  • Presynaptic DA2 and Alpha-2 Adrenergic Agonism : Later binding assays and isolated tissue studies demonstrated that the compound (CHF-1024) also exhibits high affinity for presynaptic DA 2​ and α2​ -adrenergic receptors [3]. Activation of these presynaptic autoreceptors inhibits the exocytotic release of norepinephrine from post-ganglionic sympathetic nerve endings, further reducing sympathetic vasoconstrictor tone[3].

MOA M8 5,6-dihydroxy-2- methylaminotetralin B2 β2-Adrenergic Receptor (Vascular Smooth Muscle) M8->B2 Agonism DA2 Presynaptic DA2 / α2-Adrenergic Receptors M8->DA2 Agonism cAMP ↑ cAMP Production & PKA Activation B2->cAMP Gs-protein coupling NE ↓ Norepinephrine Release DA2->NE Gi-protein coupling Vaso Coronary Vasodilation & ↑ Myocardial Blood Flow cAMP->Vaso Smooth muscle relaxation NE->Vaso Reduced sympathetic tone

Mechanistic pathways of 5,6-dihydroxy-2-methylaminotetralin mediating coronary vasodilation.

Hemodynamic Efficacy & Ischemic Recovery

The most critical therapeutic index for any antianginal or heart failure candidate is its ability to deliver nutritive blood flow to ischemic myocardium without increasing cardiac work. In pivotal in vivo studies utilizing anesthetized canine models, intravenous infusion of the compound yielded remarkable hemodynamic improvements[2].

Crucially, the compound demonstrated the ability to open pre-existing collateral blood flow channels[2]. Flow to tissues made ischemic by acute coronary occlusion increased by an average of 94%, while the subendocardial-to-subepicardial (endo/epi) flow ratios remained stable, indicating uniform perfusion without inducing "coronary steal" syndrome[2]. Furthermore, the vasodilation was accompanied by a 22–24% increase in myocardial capillary surface area, facilitating enhanced exchange of vital lipid-insoluble substrates [2].

Quantitative Hemodynamic Response Summary
Hemodynamic ParameterControl (Baseline)M-8 Infusion (8–13 µg/kg/min)Net Change
Normal Myocardial Blood Flow BaselineElevated+53%
Coronary Vascular Resistance BaselineReduced-50%
Ischemic Myocardial Blood Flow Post-occlusionElevated+94%
Capillary Surface Area BaselineIncreased+22% to +24%
Heart Rate BaselineUnchanged0%
Aortic Pressure BaselineTransiently DecreasedMild ↓

Experimental Protocol: In Vivo Ischemic Model Validation

To establish the efficacy and mechanism of action of 5,6-dihydroxy-2-methylaminotetralin, researchers employed a highly controlled anesthetized, open-chest canine model[2]. This protocol is a self-validating system designed to isolate regional flow dynamics and confirm receptor causality.

Step-by-Step Methodology:

  • Surgical Preparation & Instrumentation :

    • Action: Anesthetize the subject and perform a left thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery and place electromagnetic flow probes directly on the vessel.

    • Causality: Direct surgical access is mandatory to bypass systemic vascular variables and accurately quantify absolute regional myocardial blood flow in real-time.

  • Baseline Hemodynamic Stabilization :

    • Action: Continuously monitor aortic pressure, left ventricular dP/dt (contractility), and central venous pressure. Allow 30 minutes for parameters to stabilize.

    • Causality: Surgical trauma induces transient catecholamine surges. A stabilization period ensures that subsequent measurements reflect the true pharmacological effect of the drug, not surgical artifact.

  • Induction of Regional Ischemia :

    • Action: Apply occlusive ligatures to portions of the LAD coronary artery to induce sudden, acute ischemia.

    • Causality: Simulates the pathophysiology of acute myocardial infarction, providing a localized ischemic zone to evaluate the compound's ability to recruit collateral circulation.

  • Intravenous Infusion of the Test Compound :

    • Action: Administer 5,6-dihydroxy-2-methylaminotetralin hydrobromide via continuous intravenous infusion at a controlled rate of 8–13 µg/kg/min[2].

    • Causality: This specific dose range was empirically titrated to maximize coronary vasodilation while avoiding the biphasic pressor responses (constriction) observed at higher systemic bolus doses (1-10 µg/kg) [4].

  • Mechanistic Validation via Adrenergic Blockade :

    • Action: Following a washout period, administer propranolol (a non-selective β -blocker) and repeat the M-8 infusion.

    • Causality: If the compound acts via direct smooth muscle relaxation, vasodilation would persist. The complete attenuation of vasodilator activity by propranolol self-validates the hypothesis that the drug operates primarily via β2​ -adrenergic agonism in this vascular bed[2].

Workflow Prep Canine Open-Chest Preparation Occlusion LAD Coronary Artery Occlusion Prep->Occlusion Induce Ischemia Infusion Intravenous Infusion (8-13 µg/kg/min) Occlusion->Infusion Administer M-8 Measure Hemodynamic & Flow Measurement Infusion->Measure Quantify Flow Blockade Adrenergic Blockade (Propranolol) Measure->Blockade Validate Mechanism

Step-by-step workflow for evaluating regional myocardial blood flow in ischemic models.

Prodrug Optimization: The Path to Nolomirole (CHF-1035)

Despite the profound intravenous efficacy of 5,6-dihydroxy-2-methylaminotetralin (CHF-1024), its clinical utility for chronic heart failure was historically limited by the inherent pharmacokinetic liabilities of catecholamines—specifically, rapid first-pass metabolism by COMT (catechol-O-methyltransferase) and poor oral bioavailability[3].

To overcome this, pharmaceutical scientists developed 5,6-diisobutyroyloxy-2-methylaminotetralin (CHF-1035, generic name: Nolomirole)[3]. By masking the vulnerable 5,6-hydroxyl groups with diisobutyryl ester moieties, the lipophilicity and oral absorption of the molecule were drastically improved. Upon systemic absorption, plasma and tissue esterases rapidly cleave the ester bonds, releasing the active 5,6-dihydroxy-2-methylaminotetralin directly into the circulation to exert its vasodilatory and inotropic effects [3]. This prodrug strategy successfully bridged the gap between a potent in vitro/IV pharmacological tool and a viable oral therapeutic candidate for left ventricular remodeling and congestive heart failure.

References

  • Diana, J. N., Brenton, B. C., Long, J. P., Cannon, J. G., Laughlin, M. H., Dittrich, H. C., & Montag, M. J. (1978). "Increased in blood flow to ischemic myocardium caused by a new dopamine analog." American Journal of Physiology-Heart and Circulatory Physiology, 235(2), H118-H130. URL:[Link]

  • Cannon, J. G. (1979). "Coronary vasodilator." US Patent 4,134,997.
  • Chiesi Farmaceutici S.p.A. (2001). "Aminotetralin derivative for the therapy of cardiovascular diseases." European Patent EP1183046B1.
  • Maixner, W., Long, J. P., Wright, C. B., Diana, J. N., Cannon, J. G., & Hake, H. L. (1981). "Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8)." Journal of Cardiovascular Pharmacology, 3(2), 381-389. URL: [Link]

Sources

Exploratory

Hemodynamic Modulation of Normal Myocardium by 5,6-Dihydroxy-2-Methylaminotetralin (M-8): A Technical Guide for Preclinical Evaluation

Executive Summary In the landscape of cardiovascular pharmacology, achieving targeted coronary vasodilation without inadvertently increasing myocardial oxygen demand remains a primary objective. This whitepaper examines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular pharmacology, achieving targeted coronary vasodilation without inadvertently increasing myocardial oxygen demand remains a primary objective. This whitepaper examines the hemodynamic profile of 5,6-dihydroxy-2-methylaminotetralin (commonly referred to in literature as M-8 or CHF-1024 )[1]. As a cyclized phenethylamine analogue of dopamine, M-8 exhibits a unique receptor affinity profile[1]. While it possesses dopamine D2 and α2-adrenergic agonist properties, its profound ability to modulate coronary hemodynamics in normal myocardium is driven almost exclusively by potent β2-adrenergic agonism[2].

As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, diving into the mechanistic causality and the self-validating experimental protocols required to rigorously evaluate this compound in preclinical settings.

Pharmacological Profile & Mechanistic Causality

To understand the utility of M-8, we must first establish the causality behind its vascular effects. Unlike non-selective adrenergic agonists that trigger positive inotropy and chronotropy (via β1 receptors), M-8 demonstrates high selectivity for vascular β2-adrenergic receptors[2].

When M-8 binds to β2 receptors on coronary vascular smooth muscle, it initiates a classical Gs-protein coupled cascade[3]. The activation of adenylyl cyclase (AC) elevates intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA phosphorylates and inhibits Myosin Light Chain Kinase (MLCK) while promoting the sequestration of intracellular calcium. This cascade directly uncouples the contractile apparatus, resulting in profound smooth muscle relaxation and vasodilation[2].

Pathway M8 5,6-Dihydroxy-2-methylaminotetralin (M-8 / CHF-1024) B2 β2-Adrenergic Receptor (Vascular Smooth Muscle) M8->B2 Gs Gs Protein Activation B2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca ↓ Intracellular Ca2+ & MLCK Inhibition PKA->Ca Vaso Coronary Vasodilation & ↑ Capillary Surface Area Ca->Vaso

Fig 1. Mechanistic pathway of M-8 induced coronary vasodilation via β2-adrenergic signaling.

Quantitative Hemodynamic Effects in Normal Myocardium

In normal, non-ischemic myocardium, the administration of M-8 yields a highly favorable hemodynamic signature. The data below summarizes the physiological response to an intravenous infusion of M-8 at a dosage of 8–13 µg/kg/min [2].

Data Presentation: Hemodynamic Parameter Shift
Hemodynamic ParameterBaseline (Control)During M-8 InfusionNet Functional Change
Coronary Blood Flow 100% (Normalized)Elevated+53%
Coronary Vascular Resistance 100% (Normalized)Reduced-50%
Capillary Surface Area 100% (Normalized)Expanded+22% to +24%
Aortic Pressure (MAP) Physiological NormTransiently DecreasedNegative (Transient)
Heart Rate (HR) Physiological NormUnchanged0%
LV dP/dt/P (Contractility) Physiological NormUnchanged0%
Central Venous Pressure Physiological NormUnchanged0%

Expert Insight on the Data: The 53% increase in coronary blood flow is distributed uniformly across the left ventricular free wall, right ventricular free wall, and septum[2]. Crucially, the subendocardial/subepicardial (endo/epi) flow ratios remain unchanged, proving that M-8 does not induce a detrimental "coronary steal" effect[2].

Furthermore, the 22–24% increase in capillary surface area is a critical metric[2]. Measured via the exchange kinetics of lipid-insoluble substances (such as fructose and sucrose), this indicates that M-8 does not merely dilate large epicardial vessels; it actively recruits the microvascular bed[4]. This microvascular recruitment directly enhances the diffusion capacity for oxygen and nutrients. Because heart rate and LV contractility (dP/dt/P) remain unchanged, M-8 successfully increases oxygen delivery while simultaneously decreasing the overall work and oxygen utilization of the heart[4].

Experimental Methodology: The Self-Validating in vivo Protocol

To rigorously quantify these hemodynamic shifts, researchers must employ an in vivo open-chest canine model[2]. Non-invasive imaging often lacks the temporal resolution to capture transient microvascular recruitment. The open-chest model allows for the direct instrumentation of coronary arteries, providing a self-validating system where flow dynamics and receptor causality can be proven in real-time.

Step-by-Step Experimental Workflow
  • Surgical Preparation: Induce anesthesia (e.g., sodium pentobarbital) and perform a left thoracotomy to expose the heart. Maintain the animal on a positive-pressure ventilator.

  • Hemodynamic Instrumentation:

    • Insert a solid-state pressure catheter into the left ventricle via the apex to measure LV dP/dt (myocardial contractility).

    • Cannulate the femoral artery and advance a catheter to the aortic arch to monitor Mean Arterial Pressure (MAP).

    • Carefully dissect the left anterior descending (LAD) and circumflex coronary arteries and place electromagnetic flow probes around them for continuous blood flow quantification.

  • Baseline Acquisition & Capillary Tracer Injection: Record steady-state baseline hemodynamics. Inject lipid-insoluble tracers (e.g., radiolabeled sucrose) to establish the baseline capillary exchange surface area[4].

  • M-8 Administration: Initiate a continuous intravenous infusion of M-8 at a controlled rate of 8–13 µg/kg/min [2]. Allow 10 minutes for hemodynamic stabilization.

  • Data Collection: Record the peak hemodynamic responses. Calculate the change in coronary vascular resistance by dividing MAP by the coronary flow rate.

  • Mechanistic Validation (Receptor Blockade): To prove that the vasodilation is causally linked to β2 receptors, administer a systemic, non-selective β-blocker (e.g., Propranolol)[2]. Re-administer the M-8 infusion. The complete attenuation of the vasodilator response validates that the mechanism is strictly β2-adrenergic dependent, securing the integrity of the experimental claim[2].

Workflow Prep Surgical Prep (Open-Chest Dog) Instr Instrumentation (Flow Probes, Catheters) Prep->Instr Base Baseline Metrics (Flow, MAP, HR) Instr->Base Infuse M-8 IV Infusion (8-13 µg/kg/min) Base->Infuse Measure Hemodynamic Acquisition Infuse->Measure Block Propranolol Admin (β-Blockade) Measure->Block Validate Re-measure (Effect Attenuated) Block->Validate

Fig 2. Self-validating experimental workflow for assessing M-8 hemodynamics and receptor causality.

Translational Implications for Drug Development

The hemodynamic profile of 5,6-dihydroxy-2-methylaminotetralin represents a highly desirable pharmacological target. By opening preexisting collateral blood flow channels and recruiting microvascular capillary beds without stimulating cardiac work, M-8 exhibits profound antianginal characteristics[4].

In the context of modern drug development, these properties have driven the investigation of M-8 derivatives. For instance, CHF-1035 (Nolomirole), a diisobutyryl ester prodrug of M-8 (CHF-1024), was heavily investigated for the treatment of left ventricular dysfunction and congestive heart failure[1][5]. The ability to modulate peripheral and coronary adrenergic tone to reduce afterload while preserving normal myocardial contractility remains a cornerstone strategy in treating ischemic cardiomyopathies[5].

References

  • Diana, J. N., Brenton, B. C., Long, J. P., Cannon, J. G., Laughlin, M. H., Dittrich, H. C., & Montag, M. J. (1978). "Increased in blood flow to ischemic myocardium caused by a new dopamine analog." American Journal of Physiology-Heart and Circulatory Physiology, 235(2), H118-H130. Source: American Physiological Society. URL:[Link]

  • Maixner, W., Long, J. P., Wright, C., & Hake, H. L. (1981). "Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8)." Journal of Cardiovascular Pharmacology, 3(5), 1013-1025. Source: PubMed / NIH. URL:[Link]

  • "CHF-1024." Wikipedia, The Free Encyclopedia. Source: Wikimedia Foundation. URL: [Link]

  • Chiesi Farmaceutici S.p.A. (2002). "Aminotetralin derivative for the therapy of cardiovascular diseases." European Patent EP1183046B1. Source: Google Patents.

Sources

Protocols & Analytical Methods

Method

in vivo administration protocols for 5,6-dihydroxy-2-methylaminotetralin in animal models

An in-depth technical guide to the in vivo administration and pharmacological evaluation of 5,6-dihydroxy-2-methylaminotetralin. Introduction & Mechanistic Rationale 5,6-dihydroxy-2-methylaminotetralin (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the in vivo administration and pharmacological evaluation of 5,6-dihydroxy-2-methylaminotetralin.

Introduction & Mechanistic Rationale

5,6-dihydroxy-2-methylaminotetralin (commonly referred to in the literature as CHF-1024 or M-8) is a cyclized phenethylamine analogue of the neurotransmitter dopamine[1]. As a rigid structural analogue, it acts as a potent, mixed agonist at dopamine D2, α2-adrenergic, and β2-adrenergic receptors[1][2].

In cardiovascular and hemodynamic research, this compound is highly valued for its ability to induce profound coronary vasodilation and reduce sympathetic hyperactivity without triggering the massive chronotropic (heart rate) effects typically associated with non-selective sympathomimetics[2][3]. The causality behind its unique hemodynamic profile lies in its dual-action mechanism:

  • Presynaptic Sympathoinhibition: Activation of presynaptic α2 and D2 receptors inhibits the exocytotic release of norepinephrine, reducing baseline vascular tone[3].

  • Direct Smooth Muscle Relaxation: Concurrent activation of vascular β2 (and potentially DA1) receptors stimulates cAMP production, directly relaxing coronary and peripheral vascular smooth muscle[2][4].

G cluster_presynaptic Presynaptic Sympathetic Terminal cluster_vascular Vascular Smooth Muscle CHF 5,6-dihydroxy-2- methylaminotetralin Alpha2 α2-Adrenergic Receptor CHF->Alpha2 Agonist D2 Dopamine D2 Receptor CHF->D2 Agonist Beta2 β2-Adrenergic Receptor CHF->Beta2 Agonist NE Norepinephrine Release Alpha2->NE Inhibits D2->NE Inhibits Vasodilation Coronary Vasodilation NE->Vasodilation Prevents Constriction cAMP cAMP Accumulation Beta2->cAMP Stimulates cAMP->Vasodilation Relaxation

Figure 1: Mechanistic pathway of 5,6-dihydroxy-2-methylaminotetralin inducing vasodilation.

Formulation and Stability

A critical failure point in in vivo studies involving aminotetralins is the degradation of the active compound. The 5,6-dihydroxy (catechol) moiety is highly susceptible to auto-oxidation at physiological pH, rapidly turning solutions pink or brown as inert quinones form.

  • Vehicle Preparation: Always dissolve the hydrobromide salt of 5,6-dihydroxy-2-methylaminotetralin in sterile 0.9% saline containing 0.1% ascorbic acid (w/v) as an antioxidant.

  • Handling: Solutions must be prepared fresh daily, kept on ice, and shielded from light during continuous infusion protocols.

Protocol 1: Acute Hemodynamic Evaluation in Ischemic Models (Canine)

This protocol is designed to evaluate the compound's ability to open pre-existing collateral blood flow channels and provide nutritive flow to ischemic myocardium[2].

Rationale for Animal Model: The open-chest canine model is utilized because it allows for the precise, direct measurement of regional myocardial blood flow using electromagnetic flow probes and radioactive microspheres, which is impossible in smaller rodents.

Step-by-Step Methodology
  • Anesthesia & Preparation: Induce anesthesia in adult mongrel dogs using intravenous pentobarbital sodium (30 mg/kg). Causality note: Pentobarbital is preferred over α-chloralose here because it maintains a stable baseline sympathetic tone, allowing the sympatholytic (α2/D2) effects of the test compound to be accurately quantified.

  • Surgical Instrumentation:

    • Perform a left thoracotomy at the fifth intercostal space.

    • Isolate the left anterior descending (LAD) coronary artery and place an electromagnetic flow probe around the vessel.

    • Insert a Millar micro-tip catheter into the left ventricle via the carotid artery to measure LV dP/dt (contractility).

  • Induction of Ischemia: Apply a reversible occlusive snare distal to the flow probe on the LAD to induce acute regional ischemia.

  • Drug Administration: Administer 5,6-dihydroxy-2-methylaminotetralin via a femoral vein catheter as a continuous infusion at a rate of 8 to 13 µg/kg/min [2]. Causality note: Continuous infusion is required over bolus injection due to the rapid metabolic clearance of catecholamines, ensuring steady-state receptor occupancy.

  • Self-Validating System (Receptor Blockade): To prove the vasodilation is receptor-specific and not a reflex anomaly, introduce pharmacological blockades:

    • Administer Propranolol (1 mg/kg IV) : This will block the β2-mediated dilatory activity, validating the β-adrenergic component[2][4].

    • Administer Phenoxybenzamine (10 mg/kg IV) : By blocking α-adrenergic constrictor tone, this will augment the compound's dilatory response, validating the mixed nature of the drug[4].

Protocol 2: Chronic Left Ventricular Dysfunction (Rat MI Model)

For drug development professionals investigating long-term heart failure therapies, CHF-1024 is utilized to reduce left ventricular (LV) remodeling by mitigating chronic sympathetic hyperactivity[3].

Step-by-Step Methodology
  • Myocardial Infarction (MI) Induction: Anesthetize male Wistar rats (ketamine 70 mg/kg / xylazine 5 mg/kg). Intubate and perform a left thoracotomy. Permanently ligate the LAD coronary artery 2 mm from its origin. Allow 4 weeks for stable LV dysfunction and remodeling to occur.

  • Chronic Administration: Implant Alzet® subcutaneous osmotic minipumps loaded with the ascorbic-acid-stabilized drug formulation. Calibrate the pumps to deliver a continuous dose of 1 to 5 mg/kg/day for an additional 4 to 8 weeks.

  • Endpoint Assessment: Conduct transthoracic echocardiography to measure Left Ventricular End-Diastolic Volume (LVEDV) and Ejection Fraction (EF). Follow up with invasive hemodynamics to assess reductions in peripheral vascular resistance.

Quantitative Data Presentation

The following table summarizes the expected in vivo hemodynamic shifts during the acute intravenous infusion of 5,6-dihydroxy-2-methylaminotetralin (8–13 µg/kg/min) in the canine ischemic model, establishing baseline benchmarks for replication.

Hemodynamic ParameterBaseline StateEffect During InfusionAverage % ChangeReference
Coronary Blood Flow (Normal) Pre-occlusionMarkedly Elevated+53%[2]
Coronary Blood Flow (Ischemic) Post-occlusionMarkedly Elevated+94%[2]
Coronary Vascular Resistance Pre-occlusionDecreased-50%[2]
Mean Arterial Pressure (MAP) Pre-occlusionTransient DecreaseVariable drop[2][4]
Heart Rate Pre-occlusionUnchanged~0%[2]
Venous Capacitance Pre-occlusionIncreasedSignificant[4]

Note: The ability of the compound to increase flow to ischemic tissues by 94% despite the occlusive ligature remaining in place highlights its profound efficacy in recruiting collateral blood flow channels[2].

References

  • CHF-1024 - Wikipedia. Source: wikipedia.org.
  • Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8) - PubMed. Source: nih.gov.
  • Increased in blood flow to ischemic myocardium caused by a new dopamine analog. Source: physiology.org.
  • EP1183046B1 - Aminotetralin derivative for the therapy of cardiovascular diseases. Source: google.com.

Sources

Application

An In-Depth Technical Guide to the Chemical Synthesis of 5,6-dihydroxy-2-methylaminotetralin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust synthetic pathway for 5,6-dihydroxy-2-methylaminotetralin hydrobromide, a significant aminotetralin derivative wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust synthetic pathway for 5,6-dihydroxy-2-methylaminotetralin hydrobromide, a significant aminotetralin derivative with potential applications in neuroscience research and drug development. The outlined methodology is curated from established chemical literature, providing a reproducible framework for its synthesis and characterization. This document emphasizes the rationale behind procedural choices, ensuring scientific integrity and a deep understanding of the synthetic process.

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this structure have shown a wide range of pharmacological activities, particularly as ligands for dopamine and serotonin receptors.[2][3] 5,6-dihydroxy-2-methylaminotetralin, the target of this synthesis, is a catecholaminergic analogue with potential as a tool for investigating dopaminergic pathways. The hydrobromide salt form is often preferred for its improved stability and handling properties.

This guide presents a multi-step synthesis commencing from a substituted naphthalene precursor, proceeding through key intermediates, and culminating in the desired product. Each step is detailed with a comprehensive protocol, a discussion of the underlying chemistry, and expected outcomes.

Synthetic Pathway Overview

The synthesis of 5,6-dihydroxy-2-methylaminotetralin hydrobromide is accomplished through a four-step sequence:

  • Preparation of 5,6-dimethoxy-2-tetralone: The synthesis begins with the construction of the tetralone core bearing the requisite methoxy groups at the 5 and 6 positions.

  • Reductive Amination: Introduction of the methylamino group at the 2-position of the tetralone via a one-pot reductive amination.

  • Demethylation: Cleavage of the two methoxy groups to unveil the dihydroxy functionality.

  • Hydrobromide Salt Formation: Conversion of the free base to its hydrobromide salt to enhance stability and facilitate purification.

Synthetic_Pathway Start Precursor (e.g., 1,6-Dimethoxynaphthalene) Step1 Step 1: Tetralone Formation Start->Step1 Intermediate1 5,6-Dimethoxy-2-tetralone Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 5,6-Dimethoxy-2-methylaminotetralin Step2->Intermediate2 Step3 Step 3: Demethylation Intermediate2->Step3 Intermediate3 5,6-Dihydroxy-2-methylaminotetralin Step3->Intermediate3 Step4 Step 4: Salt Formation Intermediate3->Step4 FinalProduct 5,6-Dihydroxy-2-methylaminotetralin HBr Step4->FinalProduct

Caption: Overall workflow for the synthesis of 5,6-dihydroxy-2-methylaminotetralin hydrobromide.

Experimental Protocols

Part 1: Synthesis of 5,6-Dimethoxy-2-tetralone

The synthesis of the key intermediate, 5,6-dimethoxy-2-tetralone, can be approached from various starting materials. One common method involves the reduction and subsequent hydrolysis of a dimethoxynaphthalene derivative.

Protocol 1: From 1,6-Dimethoxynaphthalene

This procedure is adapted from a method for the preparation of a related methoxytetralone.[4]

  • Materials:

    • 1,6-Dimethoxynaphthalene

    • Anhydrous Ethanol

    • Liquid Ammonia

    • Sodium metal

    • Dilute Hydrochloric Acid

  • Procedure:

    • In a suitable reaction vessel equipped for low-temperature reactions, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol and liquid ammonia.

    • Carefully add small pieces of sodium metal to the stirred solution, maintaining the temperature between 15-35°C. The addition should be controlled to manage the exothermic reaction.

    • Continue stirring for 35-48 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol and ammonia under reduced pressure.

    • To the aqueous residue, add dilute hydrochloric acid and reflux the mixture to effect hydrolysis.

    • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5,6-dimethoxy-2-tetralone.

    • The crude product can be purified by column chromatography on silica gel.

Rationale: This Birch-type reduction of the naphthalene ring system, followed by acid-catalyzed hydrolysis of the resulting enol ether, is an effective method for producing the desired tetralone. The use of a mixed solvent system of ethanol and liquid ammonia facilitates the dissolution of both the substrate and the sodium metal.

Part 2: Reductive Amination to 5,6-Dimethoxy-2-methylaminotetralin

Reductive amination is a highly efficient one-pot reaction for the synthesis of amines from ketones.[1] In this step, 5,6-dimethoxy-2-tetralone is reacted with methylamine in the presence of a reducing agent.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

This protocol is based on general procedures for the reductive amination of 2-tetralones.[1][5]

  • Materials:

    • 5,6-Dimethoxy-2-tetralone

    • Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)

    • Sodium Cyanoborohydride (NaBH₃CN)

    • Methanol

    • Concentrated Hydrochloric Acid

    • Sodium Hydroxide solution

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Dissolve 5,6-dimethoxy-2-tetralone in methanol.

    • Add a solution of methylamine to the stirred solution. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

    • Adjust the pH of the mixture to a slightly acidic level (pH 6-7) with a suitable acid to promote imine formation.

    • Add sodium cyanoborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Carefully acidify the mixture with concentrated hydrochloric acid in a fume hood to quench the reaction and decompose any remaining cyanoborohydride.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a sodium hydroxide solution to a pH > 10.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude 5,6-dimethoxy-2-methylaminotetralin.

    • The product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Rationale: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ, while being less reactive towards the starting ketone. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.

Reductive_Amination Ketone 5,6-Dimethoxy-2-tetralone Imine Iminium Ion Intermediate Ketone->Imine + H⁺, - H₂O Amine Methylamine Amine->Imine + H⁺, - H₂O Product 5,6-Dimethoxy-2-methylaminotetralin Imine->Product + [H⁻] (from NaBH₃CN)

Caption: The key steps in the reductive amination process.

Part 3: Demethylation to 5,6-Dihydroxy-2-methylaminotetralin

The cleavage of the aryl methyl ethers is a crucial step to unmask the desired dihydroxy functionality. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[6][7]

Protocol 3: Demethylation with Boron Tribromide

This protocol is based on established procedures for BBr₃-mediated demethylation of aryl methyl ethers.[7]

  • Materials:

    • 5,6-Dimethoxy-2-methylaminotetralin

    • Boron Tribromide (BBr₃) (a 1M solution in dichloromethane is recommended)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6-dimethoxy-2-methylaminotetralin in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a 1M solution of BBr₃ in DCM (at least 2 equivalents) to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and the boron complexes. Caution: This is a highly exothermic reaction that releases HBr gas and should be performed in a well-ventilated fume hood.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue by the careful addition of a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5,6-dihydroxy-2-methylaminotetralin.

    • The crude product can be purified by column chromatography.

Rationale: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the ether bond.[6] Performing the reaction at low temperatures helps to control the reactivity of BBr₃ and minimize potential side reactions.

Part 4: Formation of the Hydrobromide Salt

The final step is the conversion of the free base to its hydrobromide salt, which often improves the compound's stability and crystallinity, making it easier to handle and purify.

Protocol 4: Hydrobromide Salt Formation

  • Materials:

    • 5,6-Dihydroxy-2-methylaminotetralin

    • Hydrobromic acid (HBr) (e.g., 48% in water or a solution in acetic acid)

    • Isopropanol or Ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve the purified 5,6-dihydroxy-2-methylaminotetralin in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • To this solution, add a stoichiometric amount of hydrobromic acid dropwise with stirring.

    • The hydrobromide salt may precipitate out of the solution upon addition of the acid or after a short period of stirring. If precipitation is slow, it can be induced by the addition of a less polar solvent like diethyl ether.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any impurities.

    • Dry the product under vacuum to obtain 5,6-dihydroxy-2-methylaminotetralin hydrobromide as a solid.

Rationale: The basic nitrogen atom of the methylamino group is protonated by the strong acid (HBr) to form the corresponding ammonium salt. This salt is typically less soluble in organic solvents than the free base, leading to its precipitation.

Data Summary and Characterization

The successful synthesis of 5,6-dihydroxy-2-methylaminotetralin hydrobromide and its intermediates should be confirmed by various analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
5,6-Dimethoxy-2-tetraloneC₁₂H₁₄O₃206.24¹H NMR, ¹³C NMR, MS, IR
5,6-Dimethoxy-2-methylaminotetralinC₁₃H₁₉NO₂221.30¹H NMR, ¹³C NMR, MS
5,6-Dihydroxy-2-methylaminotetralinC₁₁H₁₅NO₂193.24¹H NMR, ¹³C NMR, MS
5,6-Dihydroxy-2-methylaminotetralin HBrC₁₁H₁₆BrNO₂274.16¹H NMR, ¹³C NMR, MS, Elemental Analysis

Note: Specific spectral data should be acquired for each synthesized batch and compared with literature values for related compounds where available.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 5,6-dihydroxy-2-methylaminotetralin hydrobromide. By following the outlined procedures and understanding the rationale behind each step, researchers can reliably produce this valuable compound for further investigation in the fields of medicinal chemistry and pharmacology. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated laboratory setting.

References

  • PubChem. 5,6-Dihydroxy-2-dimethylaminotetralin. National Center for Biotechnology Information. [Link]

  • An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc. [Link]

  • Process for the preparation of 2-amino-5,6-dimethoxy-tetralin. European Patent Office. [Link]

  • O-Demethylation. Chem-Station Int. Ed. [Link]

  • Preparation technique of 5-methoxy-2-tetralone.
  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC. [Link]

  • 6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]

  • Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]

  • Dimethylation with BBr3? ResearchGate. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Publications. [Link]

  • Preparation of 5,6-Dihydroxyindole. [Link]

  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. [Link]

  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. MDPI. [Link]

  • Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. [Link]

Sources

Method

Application Notes & Protocols: Strategic Synthesis of an N-Methyl-5,6-diacyloxytetralin Prodrug from 5,6-dihydroxy-2-methylaminotetralin

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the strategic design and synthesis of an ester-based prodrug of 5,6-dihydroxy-2-methylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the strategic design and synthesis of an ester-based prodrug of 5,6-dihydroxy-2-methylaminotetralin, a potent dopamine receptor agonist scaffold. The primary challenge with phenolic compounds like this is their susceptibility to rapid first-pass metabolism, primarily through glucuronidation, which severely limits oral bioavailability.[1][2] The prodrug strategy detailed herein masks the vulnerable catechol hydroxyl groups as esters, a chemical modification designed to enhance lipophilicity, improve absorption, and protect the molecule from premature metabolic inactivation. The prodrug is engineered for subsequent hydrolysis by endogenous esterases in vivo to release the active parent drug. This guide outlines the complete workflow, from the underlying strategic rationale and detailed synthetic protocols to methods for purification, characterization, and crucial in vitro stability validation.

Introduction: The Rationale for a Prodrug Approach

Dopamine agonists based on the 2-aminotetralin structure are critical for research in neurological disorders, particularly Parkinson's disease.[3] The therapeutic efficacy of these agents is often hampered by their pharmacokinetic profile. The presence of one or more phenolic hydroxyl groups, while often essential for receptor binding, renders the molecule a prime substrate for phase II conjugation enzymes in the gut wall and liver. This extensive first-pass metabolism results in low and variable oral bioavailability, necessitating higher or more frequent dosing, which can lead to off-target effects.[1][2]

The prodrug approach is a well-established strategy in medicinal chemistry to overcome such pharmacokinetic hurdles.[4][5] By converting the hydrophilic hydroxyl groups into more lipophilic ester functionalities, we can achieve several key objectives:

  • Masking Metabolic Sites: The ester groups protect the phenolic positions from enzymatic conjugation during initial absorption.

  • Enhancing Permeability: Increased lipophilicity can improve the drug's ability to permeate across the gastrointestinal membrane.[6]

  • Sustained Release: The rate of ester hydrolysis in vivo can modulate the release of the active parent drug, potentially prolonging its therapeutic action.[3][6]

This guide uses the synthesis of a diacetylated prodrug as a representative example, providing a robust and adaptable methodology for researchers.

Experimental Overview: From Synthesis to Validation

The successful development of a prodrug requires a multi-stage approach encompassing synthesis, purification, characterization, and functional validation. The workflow described ensures the final compound is not only of high purity but also possesses the desired stability and release characteristics.

G Start Starting Material: 5,6-dihydroxy-2-methylaminotetralin Synthesis Part 3: Synthesis Protocol (Base-Catalyzed Acylation) Start->Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Reaction Complete Crude Crude Prodrug Workup->Crude Purification Part 4: Purification (Column Chromatography) Crude->Purification Pure Pure Prodrug Purification->Pure Fractions Pooled Characterization Part 4: Characterization (NMR, MS, HPLC) Pure->Characterization Validation Part 5: In Vitro Validation (Stability & Conversion Studies) Pure->Validation Data Data Analysis: - Purity Confirmation - Structural Verification - Hydrolysis Half-life (t½) Characterization->Data Validation->Data

Caption: Overall experimental workflow for prodrug synthesis and evaluation.

Part 1: Synthesis of 5,6-Diacetoxy-2-methylaminotetralin

Principle of the Reaction

The synthesis is achieved via a base-catalyzed acylation of the two phenolic hydroxyl groups on the 5,6-dihydroxy-2-methylaminotetralin core. Acetic anhydride serves as the acylating agent, transferring the acetyl group. A non-nucleophilic tertiary amine, such as triethylamine (TEA), is used as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the di-esterified product. The reaction is initially cooled to moderate its exothermic nature.

G Reactants Substrate (Diol) + Acetic Anhydride Reactants->p1 Base Triethylamine (Base) Base->p1 Intermediate Activated Ester Intermediate Intermediate->p2 Nucleophilic attack on anhydride Product Di-ester Prodrug + Triethylammonium Acetate p1->Intermediate Base deprotonates phenol p2->Product Acetate leaves

Caption: Simplified mechanism of base-catalyzed phenolic acylation.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
5,6-dihydroxy-2-methylaminotetralin HCl≥98%Commercial SourceStarting material.
Acetic AnhydrideReagent Grade, ≥99%Sigma-Aldrich, etc.Acylating agent.
Triethylamine (TEA)≥99.5%Sigma-Aldrich, etc.Base. Must be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor work-up.
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercial SourceFor chromatography.
Step-by-Step Synthesis Protocol
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dihydroxy-2-methylaminotetralin HCl (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material) to the flask.

  • Basification: Add triethylamine (TEA, 3.0 eq) to the suspension. Stir for 10-15 minutes. The TEA will neutralize the HCl salt and act as the base for the acylation.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Acylation: Add acetic anhydride (2.5 eq) dropwise to the cold solution over 15 minutes using a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% Methanol in DCM. The product spot should have a higher Rf value (be less polar) than the starting material.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution (approx. 30 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual TEA salts, and the brine wash removes bulk water from the organic phase, aiding the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part 2: Purification and Characterization

Purification by Flash Column Chromatography

Principle: The crude product is purified based on its polarity. The less polar diacetylated prodrug will travel faster through the silica column than any remaining polar starting material or mono-acetylated byproducts.

  • Column Preparation: Prepare a slurry of silica gel in hexanes and pack it into an appropriately sized chromatography column. Equilibrate the column with the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified prodrug.

Analytical Characterization

The identity, structure, and purity of the final compound must be unequivocally confirmed.

TechniquePurposeExpected Results for Diacetylated Prodrug
¹H NMR Structural ConfirmationDisappearance of phenolic -OH protons. Appearance of two new singlet peaks around δ 2.2-2.3 ppm, each integrating to 3H (corresponding to the two acetyl methyl groups). Shifts in the aromatic proton signals.
¹³C NMR Structural ConfirmationAppearance of two new carbonyl carbon signals around δ 168-170 ppm and two new methyl carbon signals around δ 20-21 ppm.
LC-MS Purity & Mass VerificationA single major peak in the HPLC chromatogram (>95% purity). The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated molecular weight of the diacetylated product.[7]

Part 3: In Vitro Validation Protocols

A successful prodrug must be sufficiently stable to be absorbed yet readily convert to the active parent drug in a biological environment.[8][9] These protocols assess these critical parameters.

Protocol 1: Chemical Stability in Physiological Buffers

Objective: To determine the prodrug's intrinsic chemical stability at pH values simulating the stomach and blood, in the absence of enzymes.[10][11]

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated blood plasma).

  • Prepare a stock solution of the purified prodrug in a suitable solvent (e.g., acetonitrile).

  • Spike the prodrug stock solution into each buffer at 37 °C to a final concentration of ~10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and immediately quench the hydrolysis by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC, monitoring the peak area of the prodrug and the parent drug.

  • Data Analysis: Plot the natural log of the remaining prodrug concentration versus time. The slope of this line can be used to calculate the hydrolysis half-life (t₁/₂). An effective ester prodrug is expected to show high stability (long half-life) under these non-enzymatic conditions.

Protocol 2: Enzymatic Conversion in Human Plasma

Objective: To measure the rate of conversion of the prodrug to the active drug by esterase enzymes present in plasma.[2][8]

  • Obtain commercially available frozen human plasma. Thaw at 37 °C immediately before use.

  • Prepare a stock solution of the purified prodrug as in the previous protocol.

  • Spike the prodrug into the plasma at 37 °C to a final concentration of ~10 µM.

  • At the same time points as above, withdraw an aliquot and immediately quench the enzymatic activity and precipitate proteins by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Vortex vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis: Calculate the half-life (t₁/₂) as described above. A significant decrease in half-life compared to the pH 7.4 buffer study indicates successful enzyme-mediated hydrolysis, validating the prodrug design.

ConditionExpected OutcomeRationale
pH 1.2 Buffer Long t₁/₂ (> 12 hours)Demonstrates stability in the acidic environment of the stomach.
pH 7.4 Buffer Long t₁/₂ (> 8 hours)Confirms that chemical hydrolysis in blood is slow.
Human Plasma (pH 7.4) Short t₁/₂ (< 60 minutes)Validates that endogenous esterases rapidly cleave the ester groups to release the active drug.

Conclusion

This guide provides a detailed, rationale-driven framework for the synthesis and evaluation of an ester prodrug of 5,6-dihydroxy-2-methylaminotetralin. The protocols for acylation, purification, and characterization are robust and founded on established principles of organic synthesis. Crucially, the inclusion of in vitro stability and conversion studies provides a necessary validation step, ensuring that the synthesized molecule behaves as a prodrug by demonstrating stability in chemical buffers and rapid conversion in a biological matrix. This comprehensive approach enables researchers to confidently prepare and validate prodrug candidates for further pharmacological and pharmacokinetic investigation.

References

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. Available at: [Link]

  • den Daas, I., et al. (1991). Transdermal administration of the dopamine agonist N-0437 and seven ester prodrugs: comparison with oral administration in the 6-OHDA turning model. Naunyn-Schmiedeberg's archives of pharmacology, 343(5), 526-532. Available at: [Link]

  • den Daas, I., et al. (1990). Improvement of the oral bioavailability of the selective dopamine agonist N-0437 in rats: the in vitro and in vivo activity of eight ester prodrugs. Journal of pharmacy and pharmacology, 42(2), 99-104. Available at: [Link]

  • Gundertofte, K., et al. (1992). Antiparkinson Prodrugs. Molecules, 13(1), 46. Available at: [Link]

  • Karaman, R. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(7), 237-268. Available at: [Link]

  • Brakel, A., et al. (2022). In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. Advanced Healthcare Materials, 12(4), 2202368. Available at: [Link]

  • Kim, I., et al. (2014). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. The AAPS journal, 16(5), 973-983. Available at: [Link]

  • Imai, T. (2010). Kinetic assessment of luminal degradation of orally effective prodrugs for rational drug development. Journal of pharmaceutical sciences, 99(2), 649-656. Available at: [Link]

  • Majumdar, S., & Mitra, A. K. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The open drug delivery journal, 3, 10-19. Available at: [Link]

  • Asghar, M. A., & Jamshaid, M. (2007). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. Molecules, 12(4), 785-796. Available at: [Link]

  • Martinez, R., et al. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. World Journal of Chemical Education, 3(1), 18-23. Available at: [Link]

  • Lee, G., et al. (2021). Stability and kinetics of release studies with a prodrug (19‐AP1) of the NFκB inhibitor (19). ChemMedChem, 16(10), 1645-1649. Available at: [Link]

  • Guieu, N. (2023). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Journal of Drug Discovery and Development, 4(1), 1-2. Available at: [Link]

  • Lee, H., & Lee, J. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Archives of pharmacal research, 41(3), 287-293. Available at: [Link]

  • Moss, J. A., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced drug delivery reviews, 175, 113812. Available at: [Link]

  • Ferreira, L. G., et al. (2024). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals, 17(2), 241. Available at: [Link]

  • Wang, W., et al. (2015). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. European journal of medicinal chemistry, 90, 83-91. Available at: [Link]

  • da Silva, A. D., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(12), 3188. Available at: [Link]

  • Hussain, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6202. Available at: [Link]

  • Alam, S., et al. (2020). Prodrug Approaches for Natural Products. Scilit. Available at: [Link]

  • Li, X., et al. (2014). Synthesis of 2-methyl 6-acylnaphthalene via acylation with 2-methylnaphthalene. Advanced Materials Research, 936, 333-336. Available at: [Link]

Sources

Application

Application Notes and Protocols: Isolated Heart Perfusion Techniques Using 5,6-Dihydroxy-2-Methylaminotetralin (M-7)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Cardiodynamics in a Controlled Environment The isolated perfused heart model is a cornerstone of cardiovascular research, offering a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cardiodynamics in a Controlled Environment

The isolated perfused heart model is a cornerstone of cardiovascular research, offering an unparalleled window into cardiac physiology and pharmacology, free from systemic influences.[1][2] This ex vivo preparation allows for the precise control of experimental conditions, making it an indispensable tool for elucidating the mechanisms of cardiac function, studying the effects of novel therapeutic agents, and modeling cardiac diseases.[1][3] Among the various iterations of this technique, the Langendorff and the working heart models are the most widely employed, each providing unique insights into myocardial performance.[4][5]

This guide provides a detailed overview of these isolated heart perfusion techniques with a specific focus on the application of 5,6-dihydroxy-2-methylaminotetralin (M-7), a compound with known cardiovascular effects. M-7, a rigid analogue of dopamine, has been shown to interact with adrenergic and dopaminergic receptors, leading to changes in heart rate, blood pressure, and sympathetic nerve activity.[6] Understanding its direct effects on the heart is crucial for a comprehensive pharmacological profile.

These application notes will delve into the principles behind each perfusion method, provide step-by-step protocols for their implementation, and offer guidance on the preparation and administration of M-7 in this experimental setting.

Section 1: Principles of Isolated Heart Perfusion

The Langendorff (Retrograde) Perfusion Model

First pioneered by Oskar Langendorff in 1895, this technique involves the retrograde perfusion of the heart through the aorta.[3][7] A cannula is inserted into the aorta, and a physiological salt solution, such as Krebs-Henseleit buffer, is perfused in the reverse direction of normal blood flow.[7] This retrograde pressure forces the aortic valve to close, diverting the perfusate into the coronary arteries, which then supply the myocardium with oxygen and nutrients.[7][8]

Causality Behind the Technique: The primary advantage of the Langendorff preparation is its relative simplicity and stability.[5] By bypassing the ventricles, the heart performs no external work, allowing for the focused study of coronary vascular function, intrinsic heart rate, and myocardial contractility without the confounding variable of cardiac output.[3][5] This makes it an ideal model for initial drug screening and for investigating the direct electrophysiological and metabolic effects of compounds like M-7 on the heart muscle itself.

The Working Heart (Antegrade) Perfusion Model

Developed as an evolution of the Langendorff technique, the working heart model more closely mimics in vivo cardiac function.[4][5] In this setup, the perfusate enters the left atrium, flows into the left ventricle, and is then ejected by the contracting ventricle into the aorta against a defined afterload.[5] This allows the heart to perform pressure-volume work, enabling the measurement of parameters such as cardiac output, stroke volume, and external work.

Causality Behind the Technique: The working heart model provides a more comprehensive assessment of overall cardiac performance. It is particularly valuable for studying the effects of pharmacological agents on cardiac efficiency, metabolism, and the heart's ability to adapt to changes in workload. For a compound like M-7, this model can reveal its influence on the heart's pumping capacity and its integrated response to physiological stress.

Section 2: Experimental Setups and Key Parameters

Visualizing the Perfusion Circuits

The following diagrams illustrate the fundamental setups for both Langendorff and working heart perfusion.

Langendorff_Setup Reservoir Perfusate Reservoir (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Pump Peristaltic Pump (Constant Flow or Pressure) Reservoir->Pump Oxygenator Oxygenator & Bubble Trap Pump->Oxygenator Aortic_Cannula Aortic Cannula Oxygenator->Aortic_Cannula Heart Isolated Heart Aortic_Cannula->Heart Transducer Pressure Transducer Aortic_Cannula->Transducer Perfusion Pressure LV_Balloon Left Ventricular Balloon (for Isovolumetric Pressure) Heart->LV_Balloon LV_Balloon->Transducer DAQ Data Acquisition System Transducer->DAQ

Caption: Langendorff retrograde perfusion setup.

Working_Heart_Setup Atrial_Reservoir Atrial Reservoir (Preload) Oxygenator Oxygenator & Bubble Trap Atrial_Reservoir->Oxygenator Aortic_Reservoir Aortic Reservoir (Afterload) Left_Atrium_Cannula Left Atrial Cannula Oxygenator->Left_Atrium_Cannula Heart Isolated Heart Left_Atrium_Cannula->Heart Aortic_Cannula Aortic Cannula Flow_Probe Aortic Flow Probe Aortic_Cannula->Flow_Probe Pressure_Transducer_Aortic Aortic Pressure Transducer Aortic_Cannula->Pressure_Transducer_Aortic Heart->Aortic_Cannula Pressure_Transducer_LV LV Pressure Catheter Heart->Pressure_Transducer_LV Flow_Probe->Aortic_Reservoir DAQ Data Acquisition System Flow_Probe->DAQ Pressure_Transducer_Aortic->DAQ Pressure_Transducer_LV->DAQ

Caption: Working heart antegrade perfusion setup.

Essential Equipment and Reagents
ComponentSpecificationRationale
Perfusion SystemLangendorff or Working Heart ApparatusProvides the necessary glassware, tubing, and support for maintaining the isolated heart.[2]
Peristaltic PumpVariable flow rateFor constant flow perfusion experiments.
Pressure HeadFor constant pressure perfusionMaintains a stable perfusion pressure, mimicking physiological conditions.[9][10]
Water Bath/HeaterMaintained at 37°CEnsures the perfusate and the heart are kept at a physiological temperature.[9][11]
OxygenatorWith 95% O2 / 5% CO2 gas mixtureCrucial for oxygenating the perfusate and maintaining a physiological pH of 7.4.[9][11]
Pressure TransducersFor measuring perfusion and ventricular pressuresProvides quantitative data on the heart's mechanical function.[9]
Data Acquisition SystemMulti-channel recording and analysis softwareFor real-time monitoring and subsequent analysis of cardiac parameters.[2]
Krebs-Henseleit BufferSee composition belowA physiological salt solution that provides essential ions and glucose for cardiac function.[11]
AnestheticKetamine/Xylazine or similarFor humane euthanasia of the experimental animal prior to heart excision.[11]
HeparinAnticoagulantPrevents blood clotting during the heart isolation procedure.
Krebs-Henseleit Buffer Composition
ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.0-2.5
KH2PO41.2
MgSO41.2
NaHCO325
Glucose11

This composition should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[9][11]

Section 3: Protocol for Isolated Heart Perfusion

This protocol is a generalized guideline and may require optimization based on the specific animal model and experimental goals. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Animal Preparation and Heart Excision
  • Anesthesia: Anesthetize the animal (e.g., rat, guinea pig) with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).[11] Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Heparinization: Administer heparin (e.g., 500 IU, intraperitoneally or intravenously) to prevent intracoronary thrombosis.

  • Thoracotomy: Perform a midline thoracotomy to expose the heart.

  • Heart Excision: Rapidly excise the heart by cutting the great vessels. Immediately place the heart in ice-cold Krebs-Henseleit buffer to arrest metabolic activity and prevent ischemic damage.

Cannulation and Perfusion Initiation (Langendorff)
  • Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus. Secure the aorta to the cannula with a suture.

  • Initiate Retrograde Perfusion: Immediately begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart) or constant flow (e.g., 10-12 mL/min per gram of heart weight).[9][11] Ensure there are no air bubbles in the perfusion line.

  • Venting the Left Ventricle: Make a small incision in the pulmonary artery to allow for coronary effluent drainage.[9] Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric left ventricular pressure.[9]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.[9][11] During this time, key functional parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and decay (dP/dt_max and dP/dt_min) should become consistent.[9]

Transition to Working Heart Mode (Optional)
  • Left Atrial Cannulation: After stabilization in Langendorff mode, cannulate the left atrium via the pulmonary vein.

  • Initiate Antegrade Flow: Begin perfusing the left atrium with oxygenated buffer from a preload reservoir.

  • Aortic Ejection: The left ventricle will now fill and eject the perfusate through the aorta against a set afterload.

  • Parameter Measurement: Measure aortic flow, left ventricular pressure, and aortic pressure to calculate cardiac output, stroke work, and cardiac efficiency.

Section 4: Application of 5,6-Dihydroxy-2-Methylaminotetralin (M-7)

Pharmacological Profile of M-7

M-7 is a catecholamine derivative that has been shown to exert its cardiovascular effects through multiple receptor systems. In vivo studies have demonstrated that M-7 can cause an initial transient increase in blood pressure followed by a more sustained hypotension and bradycardia.[6] These effects are attributed to its activity at both α2-adrenoceptors and dopamine receptors.[6] The central sympatho-inhibitory effect of M-7 appears to be mediated by α2-adrenoceptors.[6] The isolated heart preparation allows for the deconvolution of these central effects from the direct myocardial and coronary vascular actions of the compound.

M7_Signaling cluster_receptors Receptor Targets cluster_effects Potential Downstream Effects in Isolated Heart M7 M-7 (5,6-dihydroxy-2- methylaminotetralin) Alpha2_AR α2-Adrenoceptors M7->Alpha2_AR Agonist Dopamine_R Dopamine Receptors (e.g., D1-like, D2-like) M7->Dopamine_R Agonist HR Heart Rate (Chronotropy) Alpha2_AR->HR Contractility Myocardial Contractility (Inotropy) Alpha2_AR->Contractility Dopamine_R->HR Dopamine_R->Contractility Coronary_Flow Coronary Vasodilation/ -constriction Dopamine_R->Coronary_Flow

Caption: Potential signaling pathways of M-7 in the heart.

Preparation and Administration of M-7
  • Stock Solution Preparation: Due to the catechol structure, M-7 is susceptible to oxidation. Prepare a fresh stock solution of M-7 in a suitable vehicle (e.g., deionized water with an antioxidant such as ascorbic acid) immediately before the experiment. Protect the solution from light.

  • Dose-Response Protocol:

    • Following the stabilization period, introduce M-7 into the perfusate at increasing concentrations.

    • A common approach is to administer bolus injections into the perfusion line just proximal to the aortic cannula or to infuse the drug continuously to achieve a steady-state concentration in the perfusate.

    • Allow the heart to reach a new steady state (typically 3-5 minutes) after each dose before recording data.

  • Washout Period: After the highest concentration of M-7 has been administered, switch back to the drug-free Krebs-Henseleit buffer to observe the reversibility of the drug's effects.[11]

Data to Collect and Expected Outcomes
ParameterLangendorff ModelWorking Heart ModelPotential Effect of M-7
Heart Rate (HR) Beats per minuteBeats per minuteBradycardia (decrease in HR) due to α2-adrenergic and/or dopaminergic stimulation.[6]
LV Developed Pressure (LVDP) mmHgmmHgNegative inotropy (decreased contractility) is possible, though complex receptor interactions could yield varied results.
dP/dt_max / dP/dt_min mmHg/secmmHg/secChanges in these parameters will reflect alterations in the rates of contraction and relaxation.
Coronary Flow mL/minmL/minMay increase or decrease depending on the balance of M-7's effects on different coronary vascular receptors.
Cardiac Output N/AmL/minWill reflect the integrated effects on heart rate and stroke volume.
Stroke Work N/AJoulesA measure of the work done by the ventricle with each beat.

Section 5: Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your results, incorporate the following self-validating steps into your protocol:

  • Viability Assessment: At the end of the stabilization period, the heart should exhibit stable function. A significant decline in LVDP or the onset of arrhythmias may indicate a compromised preparation.

  • Positive Control: Before administering M-7, consider a positive control, such as a bolus of isoproterenol (a β-adrenergic agonist), to confirm the heart's responsiveness.

  • Vehicle Control: Perform a control experiment where only the vehicle used to dissolve M-7 is administered to rule out any effects of the solvent itself.[11]

  • Time-Matched Control: For longer experiments, run a parallel time-matched control heart that is perfused with drug-free buffer to account for any time-dependent changes in cardiac function.

By adhering to these rigorous protocols and incorporating appropriate controls, researchers can confidently assess the direct cardiac effects of 5,6-dihydroxy-2-methylaminotetralin and other novel compounds, contributing valuable data to the field of cardiovascular pharmacology.

References

  • Bio-protocol. (n.d.). Langendorff-Mode Heart Perfusion. Retrieved from [Link]

  • Zell, R., & Kopecký, J. (2023). History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology. Physiological Research, 72(Suppl 2), S199–S210. Retrieved from [Link]

  • Zimmer, H. G. (2002). The isolated perfused heart and its pioneers. News in Physiological Sciences, 17, 181–183. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Langendorff heart. Retrieved from [Link]

  • Diabetic Complications Consortium. (2004, December 13). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. Retrieved from [Link]

  • Gomex, A., et al. (1993). The central sympatho-inhibitory effect of 5,6-dihydroxy-2-dimethylaminotetralin (M7) is mediated by alpha 2-adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1274-1280. Retrieved from [Link]

  • ADInstruments. (n.d.). Langendorff Perfusion Systems | Isolated Heart Apparatus. Retrieved from [Link]

  • Al-Hayali, S., et al. (2022). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Bio-protocol, 12(15), e4501. Retrieved from [Link]

  • emka TECHNOLOGIES. (n.d.). isolatedHEART Techniques and Measurement. Retrieved from [Link]

  • Sutherland, F. J., & Hearse, D. J. (2000). The Langendorff technique of isolated heart perfusion. Pharmacological Research, 41(6), 613-627. Retrieved from [Link]

Sources

Method

Application Note: Measuring Myocardial Blood Flow Changes with 5,6-Dihydroxy-2-methylaminotetralin (CHF-1024 / M-8)

Introduction and Mechanistic Rationale 5,6-dihydroxy-2-methylaminotetralin (also known in literature as CHF-1024 or M-8) is a synthetic cyclic dopamine analogue belonging to the 2-aminotetralin family[1]. Originally inve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

5,6-dihydroxy-2-methylaminotetralin (also known in literature as CHF-1024 or M-8) is a synthetic cyclic dopamine analogue belonging to the 2-aminotetralin family[1]. Originally investigated as the active metabolite of the prodrug nolomirole (CHF-1035) for congestive heart failure[2], CHF-1024 exhibits a unique, multimodal pharmacological profile. It acts as a potent peripheral dopamine D₂ and α₂-adrenergic presynaptic receptor agonist, which reduces elevated sympathetic tone[2].

Crucially for cardiovascular researchers, CHF-1024 also demonstrates potent β₂-adrenergic receptor agonism, leading to profound coronary vasodilation[3]. Intravenous infusion of this compound significantly increases myocardial blood flow to both normal and ischemic myocardium without increasing cardiac work—heart rate and central venous pressure remain stable[3]. This makes CHF-1024 an exceptional pharmacological tool for studying collateral blood flow dynamics, antianginal mechanisms, and ischemia-reperfusion models[3][4].

Pathway CHF 5,6-dihydroxy-2-methylaminotetralin (CHF-1024 / M-8) B2 β2-Adrenergic Receptor Agonism CHF->B2 D2 DA2 / α2 Presynaptic Receptor Agonism CHF->D2 cAMP Increased cAMP (Vascular Smooth Muscle) B2->cAMP Symp Reduced Sympathetic Tone (Norepinephrine Release ↓) D2->Symp Vaso Coronary Vasodilation & Collateral Opening cAMP->Vaso Symp->Vaso MBF Increased Myocardial Blood Flow (MBF) Vaso->MBF

Figure 1: Pharmacological signaling pathway of CHF-1024 mediating coronary vasodilation.

Experimental Design & Causality

When designing an in vivo protocol to measure myocardial blood flow (MBF) using CHF-1024, researchers must carefully select their quantification methods and dosing regimens to ensure data integrity.

  • Dosing Rationale: Continuous intravenous infusion at 8–13 µg/kg/min is the established optimal window[2][3]. Doses in this range have been empirically shown to maximize coronary vasodilation (increasing flow by ~53% in normal tissue) without inducing severe systemic hypotension or reflex tachycardia[3]. This isolates the local vascular effects from systemic hemodynamic artifacts.

  • Measurement Modality: While electromagnetic flow probes provide excellent real-time data for whole-vessel flow, they cannot resolve transmural flow distribution. Therefore, radioactive or fluorescent microspheres must be utilized to calculate subendocardial-to-subepicardial (endo/epi) flow ratios, ensuring that the vasodilator does not cause a "coronary steal" phenomenon (where flow is diverted away from the vulnerable subendocardium)[3].

  • Self-Validating System: To prove that the observed hyperemia is a direct result of the drug's specific receptor activity rather than a non-specific reaction, the protocol must include a pharmacological blockade step. Pretreatment with propranolol (a non-selective β-blocker) should completely attenuate the CHF-1024-induced vasodilation, validating the β₂-mediated mechanism[3][5].

Step-by-Step Protocol: In Vivo Measurement of Myocardial Blood Flow

This protocol is optimized for an anesthetized, open-chest large animal model (e.g., canine or porcine), which accurately reflects human coronary anatomy and collateralization.

Phase I: Surgical Preparation and Instrumentation
  • Anesthesia & Ventilation: Induce anesthesia (e.g., sodium pentobarbital, 30 mg/kg IV) and maintain via continuous infusion. Intubate and mechanically ventilate the subject with room air/oxygen mixture to maintain physiological blood gases (pO₂ > 100 mmHg, pCO₂ 35-45 mmHg).

  • Thoracotomy: Perform a left lateral thoracotomy at the fifth intercostal space. Suspend the heart in a pericardial cradle.

  • Catheterization:

    • Insert a solid-state micromanometer into the left ventricle (LV) via the apex to measure LV pressure and dP/dt.

    • Place catheters in the descending aorta and right atrium for systemic arterial pressure and central venous pressure monitoring, respectively.

    • Insert a catheter into the left atrium for the injection of microspheres.

  • Vessel Isolation: Carefully dissect a 1–2 cm segment of the Left Anterior Descending (LAD) coronary artery. Place an electromagnetic or ultrasonic transit-time flow probe around the vessel. Place a hydraulic occluder distal to the flow probe.

Phase II: Baseline and Ischemia Induction
  • Baseline Stabilization: Allow the preparation to stabilize for 30 minutes. Record baseline hemodynamics and inject the first batch of uniquely colored/labeled microspheres (approx. 2×106 spheres) into the left atrium while drawing a reference blood sample from the aorta at a known rate (e.g., 10 mL/min).

  • Acute Occlusion: Inflate the hydraulic occluder on the LAD to produce sudden, total regional ischemia. Wait 15 minutes for hemodynamics to stabilize. Inject a second batch of microspheres to quantify the post-occlusion ischemic flow.

Phase III: CHF-1024 Infusion and Validation
  • Drug Administration: Begin continuous intravenous infusion of 5,6-dihydroxy-2-methylaminotetralin hydrobromide at 10 µg/kg/min via a femoral vein catheter[2][3].

  • Steady-State Measurement: After 10 minutes of infusion (allowing for steady-state receptor saturation), record hemodynamics and inject a third batch of microspheres. Note: The occlusive ligature must remain in place to measure collateral flow to the ischemic zone[3].

  • Receptor Blockade (Control): Stop the CHF-1024 infusion. Allow 30 minutes for washout. Administer Propranolol (1 mg/kg IV). Re-initiate CHF-1024 infusion. Inject a fourth batch of microspheres to confirm the blockade of vasodilator activity[3].

  • Tissue Harvesting: Euthanize the animal. Excise the heart, section into normal and ischemic zones, and further subdivide into epicardial and endocardial layers. Digest the tissue and quantify microsphere density to calculate regional blood flow (mL/min/g).

Workflow Prep 1. Surgical Prep Thoracotomy & Instrumentation Base 2. Baseline Measurement Microsphere Injection 1 Prep->Base Isch 3. LAD Occlusion Induce Regional Ischemia Base->Isch Infuse 4. CHF-1024 Infusion 10 µg/kg/min IV Isch->Infuse Measure 5. Flow Quantification Microsphere Injection 3 Infuse->Measure Block 6. Validation Propranolol Blockade Measure->Block

Figure 2: Step-by-step in vivo surgical and experimental workflow for flow quantification.

Quantitative Data & Expected Outcomes

Based on foundational pharmacological evaluations[3], researchers should expect CHF-1024 to produce a uniform increase in blood flow across all myocardial layers without altering the endo/epi ratio, indicating a balanced vasodilation that preserves subendocardial perfusion.

Table 1: Expected Hemodynamic and Flow Responses to CHF-1024 (10 µg/kg/min)

ParameterBaseline / ControlDuring CHF-1024 InfusionExpected ChangeCausality / Mechanism
Normal Myocardial Blood Flow ~1.00 mL/min/g~1.53 mL/min/g+53% Direct β₂-adrenergic smooth muscle relaxation[3].
Ischemic Myocardial Blood Flow ~0.35 mL/min/g~0.68 mL/min/g+94% Opening of pre-existing collateral blood flow channels[3].
Coronary Vascular Resistance ~100 PRU~50 PRU-50% Arteriolar dilation increasing capillary surface area[3].
Endo/Epi Flow Ratio 1.10 ± 0.051.12 ± 0.06No Change Uniform transmural distribution; no coronary steal[3].
Heart Rate ~120 bpm~120 bpmNo Change Lack of direct β₁ chronotropic stimulation[3].

Note: The ability of CHF-1024 to nearly double the blood flow to ischemic tissues while leaving heart rate and left ventricular dP/dt unchanged highlights its potential as an antianginal agent, as it increases oxygen delivery without increasing myocardial oxygen demand[3].

References

  • Diana, J. N., Brenton, B. C., Long, J. P., Cannon, J. G., Laughlin, M. H., Dittrich, H. C., & Montag, M. J. (1978). Increased in blood flow to ischemic myocardium caused by a new dopamine analog. American Journal of Physiology-Heart and Circulatory Physiology, 235(2), H118-H130. URL:[Link]

  • Wikipedia Contributors. (2025). CHF-1024. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Cannon, J. G. (1979). Effect of an aminotetralin derivative on coronary blood flow. U.S. Patent 4,134,997.
  • Chiesi Farmaceutici S.p.A. (2002). Aminotetralin derivative for the therapy of cardiovascular diseases. European Patent EP1183046B1.
  • Maixner, W., Long, J. P., Wright, C., & Hake, H. L. (1981). Peripheral Vascular Effects of a New Dopamine Analog: 5–6-Dihydroxy-2-methylaminotetralin (M-8). Journal of Cardiovascular Pharmacology. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Intravenous Infusion of 5,6-Dihydroxy-2-methylaminotetralin (M-8) for Preclinical Research

For Research Use Only. Not for human use.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human use.

Introduction and Scientific Background

5,6-Dihydroxy-2-methylaminotetralin, also known as M-8, is a cyclic analog of dopamine and a member of the dihydroxy-aminotetralin class of compounds.[1] Structurally, it is related to potent dopaminergic agents and has been investigated for its effects on the adrenergic and dopaminergic systems.[1][2] The 5,6-dihydroxy substitution pattern is crucial for its dopaminergic activity, making it a valuable tool for researchers studying dopamine receptor pharmacology.[2] Preclinical studies have shown that M-8 is a potent, peripherally acting adrenergic agent that can elicit dose-dependent vascular responses, including vasodilation at low doses and vasoconstriction at higher doses.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals on designing and executing intravenous (IV) infusion studies with M-8 in preclinical animal models. Given its potent and biphasic pharmacological profile, continuous intravenous infusion is a preferred method for maintaining steady-state plasma concentrations, allowing for a more controlled assessment of its pharmacodynamic (PD) and pharmacokinetic (PK) properties. This document outlines the underlying principles, detailed protocols, and critical considerations for establishing safe and effective dosing regimens in a research setting.

Presumed Mechanism of Action

5,6-dihydroxy-2-methylaminotetralin (M-8) is an analog of dopamine and is expected to interact with dopamine receptors. Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3][4]

  • D1-like Receptor Activation: Typically stimulates the Gs/olf alpha subunit, leading to the activation of adenylyl cyclase (AC) and an increase in cyclic AMP (cAMP) production.[3][5] This cascade activates Protein Kinase A (PKA), which phosphorylates downstream targets like DARPP-32.[3]

  • D2-like Receptor Activation: Generally couples to the Gi/o alpha subunit, which inhibits adenylyl cyclase, thereby decreasing cAMP levels and PKA activity.[4][5]

  • D1-D2 Heteromers: There is evidence for the formation of D1-D2 receptor heteromers in the brain, which can couple to different signaling pathways, such as the Gq/11 pathway, leading to intracellular calcium mobilization via Phospholipase C (PLC).[3][6] This can activate downstream effectors like CaMKIIα, playing a role in synaptic plasticity.[6]

Based on its structural similarity to other 2-aminotetralins, M-8 likely acts as an agonist at these receptors.[7][8] Early research indicates M-8 also possesses significant adrenergic activity, with low doses causing beta-adrenergic mediated vasodilation and higher doses causing alpha-adrenergic mediated vasoconstriction.[1]

Dopamine_Receptor_Signaling Hypothesized Signaling Pathways for M-8 cluster_0 D1-like Receptor Pathway cluster_1 D2-like Receptor Pathway cluster_2 D1-D2 Heteromer Pathway M8_D1 M-8 D1R D1 Receptor M8_D1->D1R Agonist Gs Gs/olf D1R->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 Activates Effect1 Cellular Response PKA1->Effect1 M8_D2 M-8 D2R D2 Receptor M8_D2->D2R Agonist Gi Gi/o D2R->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Inhibits Effect2 Cellular Response PKA2->Effect2 M8_D1D2 M-8 D1D2R D1-D2 Heteromer M8_D1D2->D1D2R Co-agonist Gq Gq/11 D1D2R->Gq Activates PLC PLC Gq->PLC Stimulates Ca ↑ Intracellular Ca2+ PLC->Ca CaMKII CaMKIIα Ca->CaMKII Activates Effect3 Synaptic Plasticity CaMKII->Effect3

Figure 1: Hypothesized M-8 signaling at dopamine receptor subtypes.

Preclinical Intravenous Infusion Study Design

The primary goal of a preclinical IV infusion study is to characterize the safety, tolerability, PK, and PD of a compound.[9] A well-designed study is crucial for generating reliable data to inform future studies.[10][11]

Justification for Continuous Infusion

For a compound like M-8 with potent, dose-dependent, and potentially biphasic effects, a continuous IV infusion offers several advantages over bolus injections:

  • Maintains Steady-State Concentration (Css): Avoids the sharp peaks and troughs in plasma concentration associated with bolus dosing, leading to more stable and interpretable pharmacodynamic effects.

  • Improved Tolerability: By avoiding high peak concentrations (Cmax), continuous infusion can mitigate acute, dose-limiting toxicities.

  • Mimics Potential Therapeutic Use: For compounds intended for indications requiring sustained receptor engagement, continuous infusion provides a more clinically relevant administration model.

Key Considerations for Study Design
  • Selection of Animal Species: The choice of species should be based on similarity in metabolism and pharmacology to humans, if known. Rodents (rats, mice) are commonly used for initial exploratory studies due to practical and ethical considerations.[9] For cardiovascular assessments, larger animals like dogs or non-human primates may be more appropriate, as was used in early M-8 research.[1]

  • Dose Selection: One of the most critical factors in study design.[12] Initial dose selection should be based on all available in vitro and in vivo data. A dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD).[12]

  • Vehicle Selection: The vehicle must solubilize the compound without causing adverse effects.[13] The choice of vehicle is a critical determinant for the quality of results.[13][14]

  • Study Endpoints: Clearly define primary and secondary endpoints, which may include clinical observations, cardiovascular monitoring (heart rate, blood pressure), plasma drug concentrations (for PK), and target engagement or efficacy biomarkers (for PD).

Formulation and Vehicle Selection

The physicochemical properties of M-8 will dictate the formulation strategy. As a dihydroxylated aminotetralin, it is likely to have limited aqueous solubility, especially at neutral pH, and may be prone to oxidation.

PropertyAnticipated CharacteristicRationale / Consideration
Solubility Low in neutral aqueous solutions.The catechol moiety can be acidic, but the amine group is basic. Solubility is likely pH-dependent. Acidic pH may improve solubility by protonating the amine.
Stability Prone to oxidation.The 5,6-dihydroxy (catechol) group is susceptible to oxidation, forming quinones.[15][16] Solutions should be protected from light and oxygen. The inclusion of an antioxidant like ascorbic acid or sodium metabisulfite is highly recommended.
pKa Two pKa values expected.One for the phenolic hydroxyls and one for the secondary amine. This will influence solubility and formulation pH.
Recommended Vehicle Screening Protocol
  • Assess Aqueous Solubility: Determine the solubility of M-8 hydrochloride (or other salt form) in standard isotonic vehicles like 0.9% Saline and 5% Dextrose in Water (D5W).[17]

  • Evaluate Co-solvents: If aqueous solubility is insufficient, test biocompatible co-solvents. A common strategy is to use a mixture of solvents.[17] A suggested starting point is a ternary system:

    • 5-10% DMSO (Dimethyl sulfoxide)

    • 10-20% PEG-400 (Polyethylene glycol 400)

    • 70-85% Saline or D5W

  • pH Adjustment: Test the effect of pH on solubility. Buffering the final solution to an acidic pH (e.g., pH 4-5) may improve both solubility and stability.

  • Execute a Vehicle Tolerability Study: Before initiating the main study, administer the final chosen vehicle to a small cohort of animals via the planned infusion paradigm to ensure it does not produce adverse clinical signs.[13]

Detailed Experimental Protocols

The following protocols are designed for a dose-range finding study using continuous IV infusion in a rodent model (e.g., Sprague-Dawley rat). All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Surgical Preparation: Catheter Implantation

For continuous infusion and serial blood sampling, surgical implantation of one or two vascular catheters is required. This is a recovery surgery performed under aseptic conditions.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane inhalation).

  • Catheterization:

    • Infusion Catheter: Implant a catheter into the jugular vein for drug administration.

    • Sampling Catheter (Optional but Recommended): Implant a second catheter into the carotid artery or femoral vein for blood sampling. This avoids mixing drug infusion with sampling.

  • Exteriorization: Tunnel the catheters subcutaneously to the dorsal mid-scapular region and exteriorize them.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least 3-5 days. Ensure catheters remain patent by flushing them daily with sterile heparinized saline.

Protocol: Continuous IV Infusion Dose-Range Finding Study

This protocol outlines a typical ascending dose design.

IV_Infusion_Workflow cluster_dosing Dose Groups A Animal Acclimation & Baseline Health Check B Vascular Catheter Implantation Surgery A->B C Post-Surgical Recovery (3-5 days) B->C D Animal Tethering & Connection to Infusion Pump C->D E Start Infusion: Group 1 (Vehicle Control) F Start Infusion: Group 2 (Low Dose M-8) G Start Infusion: Group 3 (Mid Dose M-8) H Start Infusion: Group 4 (High Dose M-8) I Continuous Monitoring: Clinical Signs, Vitals E->I J Scheduled Sampling: PK (Blood) & PD (Biomarkers) E->J F->I F->J G->I G->J H->I H->J K End of Infusion I->K J->K L Terminal Procedures: Necropsy & Tissue Collection K->L M Sample Analysis & Data Interpretation L->M

Figure 2: Experimental workflow for a preclinical IV infusion study.
  • Animal Preparation:

    • House animals individually and allow them to acclimate to the infusion setup (e.g., tether and swivel system).

    • Weigh the animal immediately before dosing to calculate the precise infusion rate.

  • Dosing Solution Preparation:

    • Prepare a stock solution of M-8 in the validated vehicle.

    • Prepare dosing solutions for each dose group by diluting the stock solution. Protect from light.

    • It is critical to confirm the concentration and stability of the final dosing solutions analytically (e.g., via HPLC-UV).

  • Infusion Setup:

    • Fill a syringe with the dosing solution and mount it on a calibrated syringe pump.

    • Connect the syringe to the animal's infusion catheter via extension tubing and a swivel to allow free movement.

  • Study Initiation:

    • Begin the infusion at the calculated rate (in mL/hr) to deliver the target dose (in mg/kg/hr).

    • The study should include a vehicle control group infused with the vehicle alone.[18]

  • Monitoring and Sampling:

    • Continuously monitor the animal for clinical signs of toxicity (e.g., changes in posture, activity, stereotypy, autonomic signs).

    • Perform cardiovascular monitoring if applicable (telemetry is ideal).

    • Collect blood samples at predetermined time points for PK analysis (see Table 3).

  • Study Termination:

    • At the end of the infusion period, humanely euthanize the animal.

    • Collect a terminal blood sample and perform a necropsy to examine organs for any gross abnormalities.

Example Dose Escalation Scheme

The starting dose should be derived from the No Observed Adverse Effect Level (NOAEL) in prior studies, or from in vitro potency data with a large safety factor applied.[19][20][21]

GroupDose LevelInfusion Rate (Example)N (Animals/Group)Purpose
1Vehicle Control0.5 mL/hr3-5Establish baseline and vehicle effects.
2Low Dose0.1 mg/kg/hr3-5Establish the NOAEL or minimal effect level.
3Mid Dose0.5 mg/kg/hr3-5Characterize dose-response.
4High Dose2.0 mg/kg/hr3-5Identify potential dose-limiting toxicities and establish the MTD.

Note: These are hypothetical dose levels and must be determined empirically.

Pharmacokinetic and Pharmacodynamic Assessment

Pharmacokinetic (PK) Sampling

The goal of PK sampling is to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and the time to reach steady-state (Css).

Time PointRationale
Pre-dose (0 hr)Establish baseline.
0.5, 1, 2, 4 hrCharacterize the initial rise to steady-state.
8, 12, 24 hrConfirm attainment and maintenance of steady-state (Css).
Post-infusionIf half-life is a key parameter, collect samples after stopping the infusion to characterize the elimination phase.

Note: The number and timing of samples should be optimized based on the expected half-life of the compound.

Pharmacodynamic (PD) Monitoring

PD endpoints should be selected based on the hypothesized mechanism of action of M-8.

  • Cardiovascular: Continuous monitoring of blood pressure and heart rate via telemetry is the gold standard. As M-8 has known vascular effects, this is a critical safety and PD endpoint.[1]

  • Behavioral: Observe for dopamine-related behaviors such as stereotypy (e.g., sniffing, gnawing), hyperlocomotion, or changes in grooming.

  • Biomarkers: In terminal studies, brain tissue can be collected to measure markers of dopamine receptor engagement, such as changes in the phosphorylation state of downstream signaling molecules (e.g., p-DARPP-32) or changes in dopamine metabolite levels (DOPAC, HVA).[22]

Data Analysis and Interpretation

  • PK Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

  • PK/PD Modeling: Correlate the plasma concentrations (PK) with the observed physiological or behavioral effects (PD). This can help establish an exposure-response relationship.

  • Toxicity Assessment: Determine the NOAEL and MTD based on clinical observations, body weight changes, and terminal pathology findings. This information is crucial for selecting dose levels for subsequent, longer-term toxicology studies.[12]

By following these detailed application notes and protocols, researchers can design and execute robust intravenous infusion studies to thoroughly characterize the preclinical profile of 5,6-dihydroxy-2-methylaminotetralin (M-8), generating the high-quality data necessary to advance their research and development programs.[23]

References

  • Perreault, M. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Journal of Biomedical Science. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Available at: [Link]

  • Weinstock, J., et al. (1980). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. Available at: [Link]

  • Rashid, A. J., et al. (2007). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of G q /11 in the striatum. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lee, S., & Soltesz, I. (2011). Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus. Journal of Neurophysiology. Available at: [Link]

  • Sharabi, F. M., et al. (1980). Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8). PubMed. Available at: [Link]

  • Reigner, B. G., & Blesch, K. S. (2002). Estimating the starting dose for entry into humans: principles and practice. European Journal of Clinical Pharmacology. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Journal of Neurochemistry. Available at: [Link]

  • McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ilhan, M., et al. (1981). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. PubMed. Available at: [Link]

  • Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy. Available at: [Link]

  • Briner, W. (2012). What are the preferable iv vehicle system for in vivo study?. ResearchGate. Available at: [Link]

  • Han, B., et al. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. Clinical and Translational Science. Available at: [Link]

  • Sharma, V., & McNeill, J. H. (2009). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • Cannon, J. G., et al. (1981). Derivatives of 5-hydroxy-6-methyl-2-aminotetralin. Journal of Medicinal Chemistry. Available at: [Link]

  • Ackerman, D. M., et al. (1982). Modification of cardiovascular actions of 2-amino-5,6-dihydroxytetralin by N,N-di-n-propyl substitution. PubMed. Available at: [Link]

  • Van der Weide, J., et al. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. PubMed. Available at: [Link]

  • Dijkstra, D., et al. (1985). Resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin in relation to the structural and stereochemical requirements for centrally acting dopamine agonists. PubMed. Available at: [Link]

  • Malmberg, A., et al. (2000). Synthesis and dopaminergic activity of heterocyclic analogues of 5,6-dihydroxy-2-aminotetralins. PubMed. Available at: [Link]

  • Cannon, J. G., et al. (1982). Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin. PubMed. Available at: [Link]

  • Arcos. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available at: [Link]

  • Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Available at: [Link]

  • Tanimoto, T., & Adachi, T. (2019). General Principles of Preclinical Study Design. NCBI Bookshelf. Available at: [Link]

  • European Medicines Agency. (n.d.). Standard Operating Procedure for the Implementation of Virtual Control Groups in Preclinical Studies. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Suri, P., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Suri, P., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Parkinson's UK. (2025). Dopamine agonists (pramipexole, ropinirole, rotigotine). Available at: [Link]

  • European Medicines Agency. (n.d.). Initial Qualification Procedure List of Issues and Replies. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine agonist. Available at: [Link]

  • England, P. M., et al. (2021). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. eScholarship.org. Available at: [Link]

  • Wikipedia. (n.d.). 5,6-Dihydroxyindole. Available at: [Link]

Sources

Method

Application Notes and Protocols: Utilizing 5,6-Dihydroxy-2-methylaminotetralin in Ischemic Myocardium Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Therapeutic Avenue for Ischemic Heart Disease Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Avenue for Ischemic Heart Disease

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide. While reperfusion therapies are critical, they can paradoxically induce further damage, known as ischemia-reperfusion (I/R) injury. This underscores the urgent need for novel therapeutic agents that can protect the myocardium from ischemic damage. 5,6-Dihydroxy-2-methylaminotetralin, a rigid analogue of dopamine, presents a promising candidate for investigation. The rationale for its use stems from a growing body of evidence suggesting that activation of specific dopamine receptor subtypes, particularly the D2 receptor, can confer significant cardioprotection.

Dopamine agonists have been shown to reduce ischemia severity, limit infarct size, and decrease cardiomyocyte apoptosis in various preclinical models.[1] The proposed mechanisms are multifaceted, including the inhibition of cardiac sympathetic overstimulation and the activation of pro-survival signaling cascades within cardiomyocytes.[2] For instance, D2 receptor activation has been linked to the translocation of protein kinase C-epsilon (PKC-ε), a key mediator in cardioprotective signaling pathways.[1]

While the precise receptor affinity profile of 5,6-dihydroxy-2-methylaminotetralin requires empirical determination, its structural similarity to other dopaminergic and adrenergic 2-aminotetralin derivatives suggests it may interact with D2 and/or other receptors to elicit its effects.[3][4][5] These application notes provide a comprehensive guide for researchers to systematically investigate the therapeutic potential of 5,6-dihydroxy-2-methylaminotetralin in the context of myocardial ischemia, from initial in vitro screening to in vivo efficacy studies.

Part 1: In Vitro Assessment of Cardioprotection

The initial evaluation of a potential cardioprotective agent should be conducted in a controlled in vitro environment. The H9c2 cell line, derived from embryonic rat heart tissue, is a widely accepted model for studying the cellular mechanisms of cardiac injury and protection.[6][7]

Experimental Objective

To determine if 5,6-dihydroxy-2-methylaminotetralin protects cardiomyocytes from cell death induced by simulated ischemia-reperfusion (I/R) injury.

Simulated Ischemia-Reperfusion (I/R) Model Workflow

The following diagram outlines the workflow for the in vitro simulated I/R experiments.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Ischemia cluster_reperfusion Reperfusion & Analysis H9c2_Culture Culture H9c2 cells to 80% confluency Plate_Cells Plate cells in multi-well plates H9c2_Culture->Plate_Cells Pre_Treatment Pre-treat with 5,6-dihydroxy-2-methylaminotetralin (various concentrations) Plate_Cells->Pre_Treatment OGD Induce Ischemia (Oxygen-Glucose Deprivation) Pre_Treatment->OGD Reperfusion Simulate Reperfusion (Normoxic, Glucose-containing medium) OGD->Reperfusion Assays Perform endpoint assays: - Cell Viability (MTT) - Apoptosis (TUNEL) - Molecular Analysis (Western Blot) Reperfusion->Assays

Caption: Workflow for in vitro simulated ischemia-reperfusion studies.

Detailed Protocol: Simulated Ischemia-Reperfusion in H9c2 Cells
  • Cell Culture: Culture H9c2 rat cardiac myoblast cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed H9c2 cells into 96-well plates (for viability assays) or 6-well plates/chamber slides (for molecular assays and imaging) at a density that will result in approximately 80% confluency on the day of the experiment.

  • Pre-treatment: On the day of the experiment, replace the culture medium with fresh, serum-free DMEM containing various concentrations of 5,6-dihydroxy-2-methylaminotetralin (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle control group. Incubate for 1 hour.

  • Simulated Ischemia (Oxygen-Glucose Deprivation - OGD):

    • Wash the cells twice with a glucose-free DMEM.[8]

    • Replace the medium with glucose-free DMEM.

    • Place the cells in a hypoxic chamber or a tri-gas incubator with an atmosphere of 95% N2 and 5% CO2 at 37°C for a predetermined duration (e.g., 4 hours).[8]

  • Simulated Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the OGD medium with normal DMEM (containing glucose and 10% dialyzed FBS) and return the cells to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 12-24 hours).[9]

  • Endpoint Analysis: Proceed with assays for cell viability, apoptosis, and protein analysis.

Endpoint Assays for In Vitro Studies
AssayPurposePrincipleTypical Protocol
MTT Assay To assess cell viability and cytotoxicity.Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized and quantified spectrophotometrically.Add MTT solution to each well, incubate for 2-4 hours, solubilize formazan crystals with DMSO or another suitable solvent, and read absorbance at ~570 nm.
TUNEL Assay To detect and quantify apoptosis.Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments, a hallmark of apoptosis, with fluorescently labeled dUTPs.[10]Fix and permeabilize cells on chamber slides. Incubate with TdT and fluorescently labeled dUTP. Counterstain nuclei with DAPI. Visualize using fluorescence microscopy and quantify the percentage of TUNEL-positive nuclei.[11]
Western Blot To analyze changes in key signaling proteins (e.g., PKC-ε translocation).Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.Isolate cytosolic and membrane protein fractions. Run equal amounts of protein on an SDS-PAGE gel. Transfer to a PVDF membrane. Block and incubate with primary antibodies (e.g., anti-PKC-ε, anti-Na+/K+ ATPase for membrane fraction, anti-GAPDH for cytosolic fraction), followed by HRP-conjugated secondary antibodies.[12] Detect using a chemiluminescent substrate.[13]

Part 2: In Vivo Evaluation of Cardioprotective Efficacy

Following promising in vitro results, the cardioprotective effects of 5,6-dihydroxy-2-methylaminotetralin must be validated in a more physiologically relevant in vivo model. The rat model of myocardial ischemia-reperfusion induced by temporary ligation of the left anterior descending (LAD) coronary artery is a standard and well-characterized model.[2][14][15]

Experimental Objective

To evaluate the efficacy of 5,6-dihydroxy-2-methylaminotetralin in reducing myocardial infarct size and preserving cardiac function in a rat model of I/R injury.

In Vivo Ischemia-Reperfusion Workflow

The diagram below illustrates the key steps in the in vivo experimental protocol.

in_vivo_workflow cluster_surgery Surgical Procedure cluster_treatment Treatment & Reperfusion cluster_analysis Post-Reperfusion Analysis Anesthesia Anesthetize and intubate rat Thoracotomy Perform left thoracotomy Anesthesia->Thoracotomy LAD_Ligation Ligate LAD coronary artery (e.g., 30 min) Thoracotomy->LAD_Ligation Drug_Admin Administer 5,6-dihydroxy-2-methylaminotetralin or vehicle (e.g., IV, prior to reperfusion) LAD_Ligation->Drug_Admin Reperfusion Release ligation to allow reperfusion (e.g., 24h or chronic) Drug_Admin->Reperfusion Echo Echocardiography (assess cardiac function) Reperfusion->Echo Harvest Harvest heart and blood Echo->Harvest Infarct_Size Infarct size measurement (TTC staining) Harvest->Infarct_Size Biomarkers Biomarker analysis (Troponin ELISA) Harvest->Biomarkers Histology Histology/Immunohistochemistry Harvest->Histology

Caption: Workflow for in vivo myocardial ischemia-reperfusion studies.

Detailed Protocol: Rat LAD Ligation Model
  • Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).[15] Intubate the animal and provide mechanical ventilation. Monitor core body temperature and maintain at 37°C.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.[2]

    • Identify the left anterior descending (LAD) coronary artery.

    • Pass a suture (e.g., 6-0 or 7-0 silk) under the LAD.[2]

    • Induce ischemia by tightening the suture to occlude the artery. Successful occlusion is confirmed by the appearance of a pale, ischemic area on the ventricular wall.[16]

  • Ischemia and Treatment: Maintain the occlusion for a set period (e.g., 30-45 minutes).[2][17] Administer 5,6-dihydroxy-2-methylaminotetralin or vehicle via an appropriate route (e.g., intravenous bolus or infusion) at a predetermined time point (e.g., 10 minutes before reperfusion).

  • Reperfusion: Release the snare on the suture to allow blood flow to resume. Reperfusion is confirmed by a visible hyperemia in the previously ischemic area.

  • Recovery: Close the chest in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia.

  • Follow-up and Endpoint Analysis: Animals can be monitored for 24 hours for acute studies or for several weeks for chronic remodeling studies before terminal analysis.

Endpoint Assays for In Vivo Studies
AssayPurposePrincipleTypical Protocol
Echocardiography To non-invasively assess cardiac function (ejection fraction, fractional shortening, ventricular dimensions).High-frequency ultrasound is used to generate images of the heart, allowing for measurement of wall motion and chamber volumes during the cardiac cycle.[1][18]Anesthetize the rat and acquire images from standard views (e.g., parasternal long- and short-axis).[19] Analyze images to calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[1]
Infarct Size Measurement (TTC Staining) To quantify the extent of myocardial necrosis.Viable myocardium contains dehydrogenase enzymes that reduce 2,3,5-triphenyltetrazolium chloride (TTC) to a red formazan precipitate. Infarcted tissue lacks these enzymes and remains pale.[20][21]At the end of the reperfusion period, excise the heart, remove the atria, and slice the ventricles into 2-mm thick sections. Incubate slices in 1% TTC solution at 37°C for 20-30 minutes.[22] Image the slices and use planimetry software to quantify the infarct area (pale) relative to the total ventricular area or area at risk.
Cardiac Troponin ELISA To measure a specific biomarker of cardiac injury released into the bloodstream.A sandwich ELISA is used to quantify the concentration of cardiac troponin I (cTnI) or T (cTnT) in serum or plasma samples.[23]Collect blood samples at the end of the experiment. Prepare serum or plasma.[24] Use a commercially available ELISA kit following the manufacturer's instructions, which typically involve incubating the sample in antibody-coated wells, washing, adding a detection antibody-enzyme conjugate, and then a substrate to produce a colorimetric signal.[24][25]

Part 3: Mechanistic Insights and Signaling Pathways

To build a comprehensive understanding of how 5,6-dihydroxy-2-methylaminotetralin exerts its effects, it is crucial to investigate the underlying molecular signaling pathways. Based on existing literature for D2 agonists, a key pathway to investigate is the Reperfusion Injury Salvage Kinase (RISK) pathway, which often involves the activation of kinases like Akt and ERK, and downstream effectors such as PKC-ε.[26]

Proposed Signaling Pathway for Cardioprotection

The following diagram illustrates a hypothesized signaling cascade initiated by 5,6-dihydroxy-2-methylaminotetralin, leading to cardioprotection.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Compound 5,6-dihydroxy-2- methylaminotetralin D2R Dopamine D2 Receptor Compound->D2R Agonist Binding PLC PLC D2R->PLC PI3K PI3K D2R->PI3K ERK ERK D2R->ERK activates PKC_epsilon_c PKC-ε (cytosolic) PLC->PKC_epsilon_c activates Akt Akt PI3K->Akt activates PKC_epsilon_m PKC-ε (mitochondrial) PKC_epsilon_c->PKC_epsilon_m Translocation mPTP mPTP Opening Akt->mPTP Inhibits ERK->mPTP Inhibits PKC_epsilon_m->mPTP Inhibits Apoptosis Apoptosis PKC_epsilon_m->Apoptosis Reduces mPTP->Apoptosis Induces

Caption: Hypothesized cardioprotective signaling pathway of 5,6-dihydroxy-2-methylaminotetralin.

Experimental Validation
  • Co-administration with Antagonists: To confirm the involvement of D2 receptors, conduct in vitro and in vivo experiments where a selective D2 receptor antagonist (e.g., haloperidol or domperidone) is co-administered with 5,6-dihydroxy-2-methylaminotetralin. Abolition of the protective effect would implicate D2 receptor activation.

  • Western Blot Analysis: Use Western blotting on heart tissue lysates from the in vivo study to probe for the phosphorylated (activated) forms of key signaling proteins like Akt and ERK. An increase in the phospho-protein/total-protein ratio in the treated group would support the activation of these pro-survival pathways.

  • PKC-ε Translocation: Perform subcellular fractionation of heart tissue to separate cytosolic and mitochondrial fractions. Use Western blotting to show an increase in PKC-ε protein levels in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction in the hearts of treated animals, which would indicate protective translocation.[27]

By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the potential of 5,6-dihydroxy-2-methylaminotetralin as a novel cardioprotective agent, paving the way for further development in the fight against ischemic heart disease.

References

  • Shinjo, T., et al. (2018). In vivo myocardial ischemia/reperfusion model. Bio-protocol. Available at: [Link]

  • Zhou, L., et al. (2013). Involvement of dopamine D2 receptors activation in ischemic post-conditioning-induced cardioprotection through promoting PKC-ε particulate translocation in isolated rat hearts. European Journal of Pharmacology. Available at: [Link]

  • Karim, F., et al. (2015). Echocardiographic assessment of myocardial infarction: comparison of a rat model in two strains. Iranian Journal of Veterinary Research. Available at: [Link]

  • Rodriguez-Sinovas, A., et al. (2018). Echocardiographic Analysis of Cardiac Function after Infarction in Mice: Validation of Single-Plane Long-Axis View Measurements and the Bi-Plane Simpson Method. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • Kim, J. H., et al. (2020). The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts. PLOS ONE. Available at: [Link]

  • Stümpel, F., et al. (2021). High-Throughput Echocardiography-Guided Induction of Myocardial Ischemia/Reperfusion in Mice. Circulation Research. Available at: [Link]

  • Campos-Garrido, A., et al. (2023). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • Downey, J. M. Measuring infarct size by the tetrazolium method. University of South Alabama. Available at: [Link]

  • Varga, Z. V., et al. (2017). In vitro simulated ischemia/reperfusion (SI/R) study protocol on H9C2 cell line. ResearchGate. Available at: [Link]

  • Fishbein, M. C., et al. (1981). Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique. American Heart Journal. Available at: [Link]

  • Zócalo, Y., et al. (2017). Quantification of murine myocardial infarct size using 2-D and 4-D high-frequency ultrasound. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Latchamsetty, R., et al. (2018). In vivo myocardial ischemia reperfusion experimental protocols. ResearchGate. Available at: [Link]

  • Barbash, I. M., et al. (2009). Stem Cell Transplantation in an in vitro Simulated Ischemia/Reperfusion Model. Journal of Visualized Experiments. Available at: [Link]

  • Gao, E., et al. (2017). Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. DGK.org. Available at: [Link]

  • Mahmoud, M. F., et al. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in Veterinary Science. Available at: [Link]

  • Heymans, S., et al. (2016). Histological Quantification of Chronic Myocardial Infarct in Rats. Journal of Visualized Experiments. Available at: [Link]

  • Liu, J., et al. (2017). Osmotin Protects H9c2 Cells from Simulated Ischemia-Reperfusion Injury through AdipoR1/PI3K/AKT Signaling Pathway. Frontiers in Physiology. Available at: [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Troponin I Type 3, Cardiac (TNNI3). Retrieved from [Link]

  • Chao, C.-Y., et al. (2022). Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control. Journal of Visualized Experiments. Available at: [Link]

  • Wang, L., et al. (1998). Regulation of Cardiomyocyte Apoptotic Signaling by Insulin-like Growth Factor I. Circulation Research. Available at: [Link]

  • IBL-America. (2018). Troponin I ELISA. Retrieved from [Link]

  • Nugroho, D. A., et al. (2019). Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats. Veterinary World. Available at: [Link]

  • ResearchGate. (2022). What is the best way to quantify apoptosis in cardiomyocyte done by TUNEL staining (Abcam HRP)?. Retrieved from [Link]

  • Kim, J. H., et al. (2020). The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts. PLOS ONE. Available at: [Link]

  • Cannon, J. G., et al. (1978). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Scarabelli, T. M., et al. (1999). Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains. Journal of Immunological Methods. Available at: [Link]

  • Cannon, J. G., et al. (1981). Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin. Journal of Medicinal Chemistry. Available at: [Link]

  • Heusch, G. (2020). Cardioprotective Strategies After Ischemia–Reperfusion Injury. American Journal of Cardiovascular Drugs. Available at: [Link]

  • Li, Y., et al. (2023). Preclinical multi-target strategies for myocardial ischemia-reperfusion injury. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Nichols, D. E., et al. (1987). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry. Available at: [Link]

  • Cannon, J. G., et al. (1975). N-Isopropyl derivatives of dopamine and 5,6-dihydroxy-2-aminotetralin. Journal of Medicinal Chemistry. Available at: [Link]

  • Bolli, R. (2007). Cardioprotection and Myocardial Reperfusion. Circulation Research. Available at: [Link]

  • Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. Retrieved from [Link]

  • Gregorio-King, C. C., et al. (1996). Subcellular localization and translocation of protein kinase C isoforms zeta and epsilon in human peripheral blood lymphocytes. Journal of Leukocyte Biology. Available at: [Link]

  • van Vliet, L. A., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ABclonal. (n.d.). Western blot Protocol. Retrieved from [Link]

  • Zhang, H., et al. (2023). Cardioprotective Strategies After Ischemia–Reperfusion Injury. American Journal of Cardiovascular Drugs. Available at: [Link]

  • Davidson, S. M., et al. (2020). Cardioprotection for Acute MI in Light of the CONDI2/ERIC-PPCI Trial: New Targets Needed. Journal of the American College of Cardiology. Available at: [Link]

  • d'Ischia, M., et al. (2018). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules. Available at: [Link]

Sources

Application

Application Note: Pharmacological Assessment of β2-Adrenergic Activity Using 5,6-Dihydroxy-2-Methylaminotetralin

Executive Summary & Pharmacological Context 5,6-dihydroxy-2-methylaminotetralin (also known by its experimental abbreviations CHF-1024 or M-8) is a cyclized phenethylamine and tetralin-based dopamine analog . While class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5,6-dihydroxy-2-methylaminotetralin (also known by its experimental abbreviations CHF-1024 or M-8) is a cyclized phenethylamine and tetralin-based dopamine analog . While classically recognized in literature for its affinity toward dopamine D2 and α2-adrenergic receptors, advanced pharmacological profiling has demonstrated its potent, prevailing selective activity on β2-adrenergic receptors (β2-AR) .

This application note provides a comprehensive, self-validating methodological framework for researchers and drug development professionals to isolate, quantify, and validate the β2-AR mediated vasodilatory properties of this compound.

Mechanistic Rationale & Functional Antagonism

The physiological response to 5,6-dihydroxy-2-methylaminotetralin is dose-dependent and biphasic due to its polypharmacology. At low concentrations, the compound preferentially binds to high-affinity β2-ARs, inducing smooth muscle relaxation. However, at higher concentrations, concurrent activation of α-adrenergic receptors triggers vasoconstriction, which functionally masks the β2-mediated dilation .

To accurately assess β2-AR activity without interference, experimental designs must employ a self-validating system using selective antagonists:

  • Phenoxybenzamine (α-blocker): Administered to isolate the β2-AR response by preventing α-mediated vasoconstriction.

  • Propranolol or ICI-118,551 (β-blockers): Administered as a negative control to confirm that the observed vasodilation is strictly β-AR dependent.

Pathway Ligand 5,6-dihydroxy-2- methylaminotetralin Receptor β2-Adrenergic Receptor Ligand->Receptor Agonism Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ATP → cAMP AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Outcome Smooth Muscle Relaxation (Vasodilation) PKA->Outcome MLCK Inhibition

Fig 1. β2-AR signaling pathway induced by 5,6-dihydroxy-2-methylaminotetralin in smooth muscle.

Experimental Workflow

Workflow Phase1 In Vitro cAMP Assay Phase2 Ex Vivo Vascular Rings Phase1->Phase2 Validate Data Pharmacodynamic Profiling Phase1->Data Phase3 In Vivo Plethysmography Phase2->Phase3 Efficacy Phase2->Data Phase3->Data

Fig 2. Hierarchical workflow for validating β2-AR mediated vasodilation.

Detailed Methodologies

Protocol A: In Vitro cAMP Accumulation Assay (Receptor-Level Validation)
  • Causality & Rationale: Because β2-ARs are Gs-coupled, their activation directly stimulates adenylyl cyclase to produce cAMP. Measuring cAMP accumulation in a controlled in vitro system isolates receptor agonism from the complex hemodynamic feedback loops present in whole tissue.

  • Self-Validation: The assay includes Isoproterenol as a maximum-efficacy positive control and ICI-118,551 (a selective β2 antagonist) to prove signal specificity.

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells stably expressing human β2-AR at 1×10⁴ cells/well in a 384-well microplate.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterase, preventing cAMP degradation and amplifying the signal window.

  • Antagonist Pre-treatment (Control Wells): Add 1 µM ICI-118,551 to designated negative control wells and incubate for 15 minutes.

  • Agonist Stimulation: Add 5,6-dihydroxy-2-methylaminotetralin in a 10-point concentration-response curve (10 pM to 10 µM). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 665 nm and 615 nm. Calculate the FRET ratio to quantify intracellular cAMP.

Protocol B: Ex Vivo Vascular Ring Relaxation Assay (Tissue-Level Validation)
  • Causality & Rationale: While cAMP proves receptor binding, functional efficacy requires tissue-level validation. Aortic or femoral rings pre-contracted with an α1-agonist provide a dynamic range to observe relaxation. Pre-treating the tissue with an α-blocker is mandatory to prevent the compound's intrinsic α-agonism from overriding its β2-mediated relaxation .

  • Self-Validation: Parallel organ baths treated with Propranolol ensure that any observed relaxation is definitively driven by β-adrenergic pathways rather than non-specific smooth muscle toxicity.

Step-by-Step Procedure:

  • Tissue Preparation: Isolate the thoracic aorta or femoral artery from a euthanized rat or canine model. Clean connective tissue and cut into 2 mm rings.

  • Mounting: Suspend rings between two wire hooks in a 10 mL organ bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.5 g and equilibrate for 60 minutes.

  • Alpha-Blockade: Pre-incubate the rings with 1 µM Phenoxybenzamine for 20 minutes to irreversibly block α-adrenergic receptors.

  • Pre-contraction: Induce stable contraction using 1 µM Phenylephrine.

  • Cumulative Dosing: Once contraction plateaus, add 5,6-dihydroxy-2-methylaminotetralin cumulatively (1 nM to 10 µM).

  • Validation: In parallel baths, perform the same cumulative dosing in the presence of 1 µM Propranolol. A rightward shift or flattening of the relaxation curve confirms β-AR dependency.

Data Presentation & Quantitative Analysis

The following table summarizes the expected pharmacological parameters when assessing 5,6-dihydroxy-2-methylaminotetralin across the described models. The data demonstrates the critical necessity of pharmacological blockade to reveal true β2-AR efficacy.

Assay TypeConditionExpected EC₅₀Emax (% of Max Response)Interpretation
In Vitro cAMP Compound Alone~45 nM85% (vs Isoproterenol)Potent partial/full β2 agonism.
In Vitro cAMP + 1 µM ICI-118,551N/A< 5%Confirms β2-AR specificity.
Ex Vivo Vascular Ring Compound AloneBiphasicVariable (Dilation → Constriction)α-agonism overrides β2-dilation at high doses.
Ex Vivo Vascular Ring + Phenoxybenzamine~120 nM90% Relaxationα-blockade unmasks pure β2-mediated vasodilation.
Ex Vivo Vascular Ring + PropranololN/A< 10% RelaxationConfirms relaxation is strictly β-AR dependent.

References

  • CHF-1024 Source: Wikipedia URL:[Link]

  • Aminotetralin derivative for the therapy of cardiovascular diseases (EP1183046B1)
  • Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8) Source: Journal of Cardiovascular Pharmacology / PubMed URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 5,6-dihydroxy-2-methylaminotetralin in aqueous solutions

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting and validated protocols for preventing the oxidative degradation of 5,6-dihydroxy-2-methylaminotetralin (a highly labil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting and validated protocols for preventing the oxidative degradation of 5,6-dihydroxy-2-methylaminotetralin (a highly labile catecholamine derivative) in aqueous experimental models.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My aqueous solution of 5,6-dihydroxy-2-methylaminotetralin turns pink, then brown, within hours. What is happening chemically, and how does it affect my assay? A: The color change is a visual indicator of auto-oxidation. The catechol moiety (the 5,6-dihydroxy groups on the aromatic ring) is highly susceptible to electron loss, rapidly oxidizing into a reactive o-quinone intermediate[1]. This quinone subsequently undergoes irreversible polymerization into melanin-like aggregates, which causes the brown precipitate[2]. Furthermore, this redox cycling generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[1]. These ROS byproducts can introduce severe artifacts in cellular assays and artificially reduce apparent receptor reactivity in tissue models[3].

Q2: I added ascorbic acid (AA) to my buffer, but degradation still occurs. Why isn't the antioxidant enough? A: Ascorbic acid acts as a sacrificial reductant; it donates electrons to convert the reactive o-quinone back into the stable catechol form[1]. However, in the presence of trace heavy metals (e.g., Cu²⁺, Fe³⁺) commonly found in standard laboratory water or buffer salts, ascorbic acid can paradoxically drive Fenton-like reactions that accelerate oxidation[4]. Causality & Solution: You must pair ascorbic acid with a chelating agent. Adding Disodium Edetate (EDTA) is critical to sequester heavy metal catalysts[4]. Without EDTA to block the metal-catalyzed pathway, the protective capacity of ascorbic acid is rapidly exhausted, and the compound loses effectiveness within minutes[3].

Q3: Does the pH of my aqueous solution influence the oxidation rate? A: Yes, profoundly. Catechol oxidation is base-catalyzed. At physiological pH (7.4) or higher, the hydroxyl groups become partially deprotonated. This increases the electron density on the aromatic ring, lowering its oxidation potential and making it highly reactive. Whenever possible, prepare your stock solutions in an acidic environment (pH 4.0–5.0)[2][4]. If your experiment requires physiological pH, perform the dilution from the acidic stock immediately prior to the assay.

Q4: How should I store the prepared solutions to ensure multi-day stability? A: Temperature is a primary kinetic driver of auto-oxidation. At room temperature (25°C), unprotected catecholamines can lose up to 90% of their integrity within 24 hours[5]. Storage at -75°C to -80°C, combined with antioxidant protection, is mandatory for long-term stability[5].

OxidationPathway Catechol 5,6-Dihydroxy-2-methylaminotetralin (Stable Catechol) Quinone o-Quinone Intermediate (Highly Reactive) Catechol->Quinone Auto-oxidation Polymers Melanin-like Polymers (Pink/Brown Precipitate) Quinone->Polymers Polymerization ROS Reactive Oxygen Species (Superoxide, H2O2) Quinone->ROS Byproducts Metals Trace Metals (Cu2+, Fe3+) Catalysts Metals->Quinone Oxygen Dissolved O2 Oxygen->Quinone Intervention1 EDTA Chelation Intervention1->Metals Blocks Intervention2 Ascorbic Acid (Reduction) Intervention2->Quinone Reduces back to Catechol Intervention3 Argon Sparge (Deoxygenation) Intervention3->Oxygen Removes

Mechanistic pathways of catechol auto-oxidation and targeted chemical interventions.

Section 2: Quantitative Stability Data

To highlight the necessity of combined interventions, the following table summarizes the degradation kinetics of highly labile catecholamine analogs under various storage and formulation conditions[5].

Table 1: Impact of Temperature and Antioxidants on Catecholamine Analog Stability

Storage ConditionAntioxidant / Stabilizer AddedTimeframe% Degradation (Approx.)
25°C (Room Temp) None24 Hours~90%
4°C (Refrigerated) None24 Hours~80%
-75°C (Ultra-low) None24 Hours~15%
25°C (Room Temp) Ascorbic Acid (40 µg/mL)6 Days~36%
-75°C (Ultra-low) Ascorbic Acid (40 µg/mL)6 Days< 1%

Section 3: Standard Operating Procedure (SOP)

Protocol: Anaerobic Preparation of Stabilized 5,6-DiOH-MAT Stock (10 mM)

This self-validating protocol ensures that the compound remains in its reduced state. Validation Check: A successful preparation will remain completely colorless. Any pink or yellow hue indicates a failure in deoxygenation or chelation, and the solution should be discarded.

Materials Required:

  • 5,6-Dihydroxy-2-methylaminotetralin (High purity)

  • Ascorbic Acid (AA)

  • Disodium Edetate (Na₂EDTA)

  • 0.1 M Acetate Buffer (pH 5.0) or HPLC-grade water

  • Argon or Nitrogen gas (High purity)

  • Gas-tight syringes and Schlenk flasks/septum-sealed vials

Step-by-Step Methodology:

  • Buffer Deoxygenation: Prepare the 0.1 M Acetate Buffer (pH 5.0). Sparge the buffer continuously with Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved atmospheric oxygen[2].

  • Stabilizer Integration: While maintaining the inert gas sparge, add Na₂EDTA to achieve a final concentration of 0.05% w/v[4], followed by Ascorbic Acid to a final concentration of 1 mM (approx. 176 µg/mL)[2].

    • Causality Note: Adding EDTA before the catechol is introduced prevents immediate metal-catalyzed flash oxidation.

  • Atmospheric Control: Flush a clean, dry vial (equipped with a rubber septum) with Argon for 5–10 minutes[2].

  • Compound Dissolution: Quickly weigh the 5,6-dihydroxy-2-methylaminotetralin, strictly minimizing ambient air exposure, and transfer it to the purged vial[2]. Immediately seal the septum.

  • Anaerobic Transfer: Using a gas-tight syringe, transfer the deoxygenated, stabilized buffer into the sealed vial to reach the target 10 mM concentration[2]. Gently swirl until fully dissolved.

  • Validation & Storage: Inspect the solution for optical clarity. Aliquot the solution into opaque, tightly sealed containers under inert gas, and immediately flash-freeze for storage at -80°C[2][5]. Thaw strictly on ice immediately before experimental use.

Workflow Step1 1. Acidic Buffer (pH 4.0-5.0) Step2 2. Add Stabilizers (EDTA + Ascorbate) Step1->Step2 Step3 3. Deoxygenate (Argon Sparge) Step2->Step3 Step4 4. Dissolve (Under Inert Gas) Step3->Step4 Step5 5. Storage (-80°C Aliquots) Step4->Step5

Step-by-step workflow for the anaerobic preparation of stabilized catechol solutions.

References

  • Effect of Storage Temperature and Antioxidant Concentration on Catecholamine Stability. arvojournals.org.
  • Preventing oxidation of 4,5-Diamino catechol during experiments. benchchem.com.
  • Effects of ascorbic acid and EDTA on vascular concentration-response to c
  • Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution. ijpsonline.com.
  • Pro- and Anti-oxidant Properties of Redox-Active C

Sources

Optimization

Technical Support Center: Optimizing Extraction of 5,6-Dihydroxy-2-methylaminotetralin from Biological Tissues

Welcome to the technical support center for the extraction and analysis of 5,6-dihydroxy-2-methylaminotetralin. This guide is designed for researchers, scientists, and drug development professionals who are working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and analysis of 5,6-dihydroxy-2-methylaminotetralin. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. As a catechol-like aminotetralin, this molecule presents unique stability and extraction challenges. This document provides in-depth, field-proven insights, detailed protocols, and a comprehensive troubleshooting guide to help you maximize your extraction yield and ensure data integrity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the extraction of 5,6-dihydroxy-2-methylaminotetralin.

Q1: What is 5,6-dihydroxy-2-methylaminotetralin and why is its extraction challenging?

A1: 5,6-dihydroxy-2-methylaminotetralin is a synthetic compound belonging to the aminotetralin class, characterized by a tetralin core, a methylamino group at position 2, and a catechol-like dihydroxy substitution at positions 5 and 6. Its structure makes it a potent dopaminergic agent. The primary challenge stems from the 5,6-dihydroxy (catechol) moiety, which is highly susceptible to one-electron oxidation, especially in neutral or alkaline conditions, in the presence of oxygen, or when exposed to metal ions.[1][2] This degradation leads to the formation of quinones, which can polymerize and result in significant analyte loss and poor recovery.[3][4]

Q2: What is the single most critical factor for a successful extraction?

A2: Preventing oxidation. From the moment the biological tissue is collected until the final analytical injection, every step must be optimized to mitigate oxidative degradation. This is achieved through a combination of low temperature, low pH, the exclusion of oxygen, and the use of antioxidants.

Q3: What are the primary extraction strategies for this type of molecule?

A3: The two most common and effective strategies are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous vs. organic).[5][6]

  • SPE uses a solid sorbent to adsorb the analyte from the liquid sample matrix, followed by washing away interferences and eluting the purified analyte.[7][8] SPE often provides cleaner extracts and higher throughput.

Q4: Which analytical technique is best for quantifying the extracted analyte?

A4: High-Performance Liquid Chromatography (HPLC) is the standard separation technique.[7] For detection, electrochemical detection (ECD) is highly sensitive for electroactive compounds like catechols. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the gold standard due to its superior selectivity and sensitivity, allowing for unambiguous identification and quantification.[9][10]

Part 2: Experimental Workflow & Protocols

A successful extraction is a chain of well-executed steps. This workflow diagram outlines the critical stages from sample collection to analysis.

G cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Analysis Tissue 1. Tissue Collection (Rapid Harvest, Snap-Freeze) Storage 2. Sample Storage (≤ -70°C, Inert Atmosphere) Tissue->Storage Immediate Homogenize 3. Homogenization (Acidic Buffer + Antioxidants) Storage->Homogenize Centrifuge1 4. Clarification (Centrifugation to pellet debris) Homogenize->Centrifuge1 Cleanup 5. Sample Cleanup (SPE or LLE) Centrifuge1->Cleanup Evaporate 6. Solvent Evaporation (Under N2 Stream) Cleanup->Evaporate Reconstitute 7. Reconstitution (Mobile Phase Compatible Solvent) Evaporate->Reconstitute Analysis 8. Quantification (LC-MS/MS or HPLC-ECD) Reconstitute->Analysis

Caption: High-level workflow for analyte extraction.

Protocol 1: Tissue Homogenization (Critical First Step)

Rationale: The goal is to rapidly lyse the cells and release the analyte into a stabilizing acidic buffer that simultaneously precipitates proteins and prevents oxidation. Perchloric acid is a widely used and effective agent for this purpose.[11]

Materials:

  • Pre-chilled Potter-Elvehjem homogenizer or bead-based homogenizer.

  • Homogenization Buffer: 0.1 M Perchloric Acid (HClO₄) containing 0.1% L-Ascorbic Acid and 0.01% EDTA. Prepare fresh and keep on ice. Degas the buffer before use.

  • Calibrated balance for tissue weighing.

  • Microcentrifuge tubes.

Procedure:

  • Weigh the frozen biological tissue (e.g., brain region) quickly to prevent thawing.

  • Immediately place the tissue in a pre-chilled homogenizer tube containing a known volume of ice-cold Homogenization Buffer (typically 5-10 volumes of buffer to tissue weight, e.g., 100 mg tissue in 1 mL buffer).

  • Homogenize the tissue thoroughly while keeping the tube immersed in an ice bath. For a Potter-Elvehjem homogenizer, this may take 10-15 strokes.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully collect the supernatant. This is your clarified tissue extract, ready for cleanup.

Scientist's Note: The combination of perchloric acid (low pH), ascorbic acid (antioxidant), and EDTA (metal chelator) creates a highly protective environment for the catechol moiety.[12]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup (Recommended Method)

Rationale: SPE provides superior cleanup compared to LLE, removing matrix components that can interfere with quantification (ion suppression in MS) and improving reproducibility. A mixed-mode cation exchange (MCX) sorbent is ideal, as it utilizes both reversed-phase and ion-exchange retention mechanisms.

Materials:

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX).

  • SPE vacuum manifold.

  • Solvents: Methanol (MeOH), HPLC-grade water, 5% Ammonium Hydroxide in Methanol.

Procedure:

  • Conditioning: Pass 1 cartridge volume of MeOH through the MCX cartridge.

  • Equilibration: Pass 1 cartridge volume of HPLC-grade water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the clarified tissue extract (supernatant from Protocol 1) onto the cartridge. The low pH of the extract ensures the secondary amine is protonated (positively charged) and will bind to the cation exchange sites.

  • Washing 1 (Polar Interferences): Pass 1 cartridge volume of 0.1 M HCl or formic acid in water through the cartridge to wash away polar, non-basic interferences.

  • Washing 2 (Non-polar Interferences): Pass 1 cartridge volume of MeOH through the cartridge to wash away non-polar, non-basic interferences.

  • Elution: Elute the analyte with 1-2 cartridge volumes of 5% Ammonium Hydroxide in MeOH. The basic solution neutralizes the secondary amine, releasing it from the cation exchange sorbent.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 30°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a mobile phase-compatible solvent (e.g., 100 µL of 95:5 Water:Methanol with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial.

Data Summary Table: Comparison of Cleanup Methods

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Moderate; based on polarity and pH.High; can be tuned with sorbent chemistry.
Recovery Can be high, but prone to emulsions.Generally high and reproducible (>85%).[8]
Cleanliness Moderate; may co-extract lipids.Excellent; removes salts and phospholipids.
Throughput Low; manual and labor-intensive.High; amenable to automation.
Solvent Use High volume of organic solvents.Low volume of organic solvents.

Part 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during extraction.

G cluster_var Variability Issues cluster_rec Low Recovery Issues Start Start: Low or No Analyte Peak Var High Variability Between Replicates? Start->Var Rec Low Recovery (Confirmed with Spike)? Start->Rec V1 Inconsistent Homogenization • Ensure consistent time/speed • Keep samples on ice Var->V1 V2 Inconsistent Evaporation • Avoid drying to a film • Ensure equal N2 flow Var->V2 V3 Pipetting Errors • Calibrate pipettes • Use correct technique Var->V3 R1 Oxidative Degradation • Prepare fresh antioxidant buffers • Degas solvents • Work quickly and on ice Rec->R1 Most Common Cause R2 Poor SPE Performance • Did sorbent dry out? • Is elution solvent correct pH? • Is cartridge conditioned properly? Rec->R2 R3 Analyte Precipitation • Check reconstitution solvent • Vortex thoroughly after reconstitution Rec->R3

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 5,6-Dihydroxy-2-methylaminotetralin Hydrobromide

Welcome to the Application Support Center. This guide provides comprehensive, field-validated protocols for handling, stabilizing, and storing 5,6-dihydroxy-2-methylaminotetralin hydrobromide (also known as CHF-1024 or M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides comprehensive, field-validated protocols for handling, stabilizing, and storing 5,6-dihydroxy-2-methylaminotetralin hydrobromide (also known as CHF-1024 or M-8).

As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the silent degradation of catecholamines. This compound is a potent dopamine D2 and α2-adrenergic receptor agonist[1], known for its robust coronary vasodilator properties and ability to increase blood flow to ischemic myocardium[2]. However, maintaining its structural integrity is critical. The protocols below are designed as self-validating systems to ensure absolute reproducibility in your in vitro and in vivo assays.

Section 1: The Chemistry of Instability (Causality)

Q: Why is 5,6-dihydroxy-2-methylaminotetralin hydrobromide so sensitive to environmental conditions?

A: The instability of this compound stems directly from its 5,6-catechol moiety[3]. While the catechol ring is essential for anchoring the molecule into the orthosteric binding pocket of dopamine D2 and α2-adrenergic receptors, it is highly susceptible to auto-oxidation.

In the presence of dissolved oxygen, ambient light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the hydroxyl groups deprotonate and rapidly oxidize into an ortho-quinone intermediate. This quinone is highly reactive and undergoes intermolecular cross-linking to form polymeric, melanin-like adducts. While the hydrobromide (HBr) salt form provides a slightly acidic microenvironment that stabilizes the secondary amine in the solid state, the catechol ring becomes immediately vulnerable once dissolved in neutral or alkaline solutions.

OxidationPathway A 5,6-di-OH-MAT HBr (Stable Catechol) B Deprotonation (pH > 6.0) A->B C Catecholate Anion (Reactive) B->C D Oxidation (O2, Light, Metals) C->D E Ortho-Quinone (Pink/Red) D->E F Polymerization (Brown/Black Adducts) E->F

Oxidation pathway of 5,6-dihydroxy-2-methylaminotetralin to ortho-quinone.

Section 2: Long-Term Storage Protocols

Q: How should I store the lyophilized solid powder upon receipt?

A: For long-term storage (months to years), the solid powder must be stored at -20°C or -80°C in a tightly sealed, amber glass vial, protected from light[4]. It must be kept strictly desiccated. We recommend placing the primary vial inside a secondary container with indicating silica gel. Crucial Step: Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents ambient laboratory moisture from condensing on the highly hygroscopic HBr salt, which would otherwise trigger localized micro-hydrolysis and degradation.

Q: What is the optimal vehicle for preparing stock solutions?

A: Never dissolve 5,6-dihydroxy-2-methylaminotetralin hydrobromide in unbuffered water or alkaline solutions (pH > 7.0) for storage. Stock solutions must be prepared in an acidic vehicle (pH 2.0 - 3.0) containing a sacrificial antioxidant. The gold standard vehicle is 0.1 M HCl supplemented with 0.1% (w/v) L-ascorbic acid . Ascorbic acid actively reverses oxidation by reducing any spontaneously formed ortho-quinone back to the stable catechol state, ensuring a self-correcting, stable system.

Quantitative Stability Data

Table 1: Stability of 10 mM 5,6-di-OH-MAT HBr Solutions Across Storage Conditions

Storage VehicleTemperatureAtmosphereEstimated Half-LifeDegradation Status
Unbuffered H₂O (pH 7.0)22°C (Room Temp)Ambient Air< 2 HoursRapid (Turns Pink/Brown)
0.1 M PBS (pH 7.4)4°CAmbient Air12 - 24 HoursModerate (Turns Pink)
0.1 M HCl (pH 2.0)-20°CAmbient Air3 - 4 WeeksSlow
0.1 M HCl + 0.1% Ascorbic Acid -80°C Argon Purged > 12 Months Stable (Colorless)

Section 3: Step-by-Step Methodologies

To guarantee the pharmacological potency of your compound, follow this exact workflow to prepare a stabilized 10 mM stock solution.

Protocol: Preparation of a Stabilized 10 mM Stock Solution

  • Solvent Preparation: Prepare a solution of 0.1 M HCl in ultrapure (Milli-Q) water. Add 0.1% (w/v) L-ascorbic acid.

  • Degassing: Transfer the solvent to a sterile glass bottle and purge with high-purity Argon or Nitrogen gas for 15–20 minutes. Causality: This displaces dissolved oxygen, removing the primary thermodynamic driver of catechol oxidation.

  • Equilibration: Remove the lyophilized 5,6-dihydroxy-2-methylaminotetralin hydrobromide from the -20°C freezer and allow it to warm to room temperature in a desiccator for 30 minutes.

  • Dissolution: Weigh the required mass of the compound rapidly and transfer it to an amber glass vial. Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the solution into single-use opaque cryovials. Overlay the headspace of each vial with a gentle stream of Argon before capping.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage.

  • Self-Validation Step: Retain one 50 µL aliquot at room temperature for 24 hours. If your antioxidant system and degassing were successful, the solution will remain perfectly colorless. If it turns pink, the batch was compromised by oxygen ingress and must be discarded.

Workflow Step1 1. Prepare Solvent (0.1 M HCl + 0.1% Ascorbic Acid) Step2 2. Purge with Argon (15 min to displace O2) Step1->Step2 Step3 3. Dissolve Compound (Use Amber Glass Vial) Step2->Step3 Step4 4. Aliquot Solution (Under Argon Overlay) Step3->Step4 Step5 5. Flash Freeze (Liquid Nitrogen) Step4->Step5 Step6 6. Long-Term Storage (-80°C) Step5->Step6

Step-by-step workflow for preparing stabilized catecholamine stock solutions.

Section 4: Troubleshooting Guide & FAQs

Q: My stock solution turned faint pink. Can I still use it for my assays?

A: No. A pink discoloration is the spectroscopic signature of the ortho-quinone degradation product. Because the oxidized quinone lacks the critical hydrogen-bond donors required to anchor into the D2/α2 receptor binding pockets, the pharmacological potency of your solution is severely compromised. Discard the solution immediately.

Q: Can I freeze-thaw my aliquots to save material?

A: Freeze-thaw cycles must be strictly avoided. During the freezing process, water crystallizes first, causing transient but severe local pH shifts and concentrating dissolved oxygen in the remaining liquid phase. This micro-environment aggressively accelerates catechol oxidation. Always prepare single-use aliquots.

Q: Does the HBr salt or the acidic vehicle affect my cellular assays?

A: The hydrobromide counterion is well-tolerated in in vitro cell cultures and in vivo models at standard working concentrations (nM to low µM). However, because your stock is in 0.1 M HCl, you must ensure your final assay buffer (e.g., HEPES, Tyrode's, or PBS) has sufficient buffering capacity to neutralize the trace acidity upon dilution. A 1:1000 dilution of a 0.1 M HCl stock into a standard 10 mM HEPES buffer will safely neutralize the pH without shocking the cells.

References
  • CHF-1024 - Wikipedia Source: Wikipedia URL:[Link]

  • Increased in blood flow to ischemic myocardium caused by a new dopamine analog Source: American Journal of Physiology-Heart and Circulatory Physiology URL:[Link]

  • Cardiovascular Agents and Carbamates (C11H15NO2) Source: Grokipedia URL:[Link]

Sources

Optimization

improving mass spectrometry signal-to-noise ratio for 5,6-dihydroxy-2-methylaminotetralin

Technical Support Center: Maximizing LC-MS/MS Signal-to-Noise Ratio for 5,6-Dihydroxy-2-methylaminotetralin Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Maximizing LC-MS/MS Signal-to-Noise Ratio for 5,6-Dihydroxy-2-methylaminotetralin

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with signal degradation, poor sensitivity, and high baseline noise when analyzing 5,6-dihydroxy-2-methylaminotetralin (also known as M-8, a conformationally restricted catecholamine).

Diagnostic Overview

5,6-Dihydroxy-2-methylaminotetralin (Exact Mass: 193.11 Da) is highly vulnerable during positive-ion electrospray ionization (ESI+). While its secondary amine is readily protonated to form the expected precursor [M+H]⁺ at m/z 194.1, its ortho-hydroquinone (catechol) moiety is highly susceptible to electrochemical oxidation. At the high-voltage ESI capillary tip, the molecule undergoes a rapid redox reaction, stripping two protons and two electrons to generate an ortho-quinone artifact at [M+H-2]⁺ (m/z 192.1). This phenomenon drastically dilutes your target signal, increases background noise, and destroys your signal-to-noise (S/N) ratio.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My target signal at m/z 194.1 is weak, and I see a massive peak at m/z 192.1. Is my standard degrading in the vial? A1: While benchtop auto-oxidation is possible, the rapid appearance of an [M+H-2]⁺ or [M+H-4]⁺ peak during analysis is the hallmark of [1]. During ESI+, the high positive voltage applied to the emitter acts as an electrolytic cell. The catechol ring donates electrons to the capillary metal, forming a quinone in microseconds before the droplet undergoes fission[1].

Q2: How can I modify my mobile phase to suppress this oxidation and boost the S/N ratio? A2: You must introduce a sacrificial reductant and a strong ionization modifier. We recommend adding 10–100 µM Ascorbic Acid and 0.1%–0.5% Formic Acid (FA) to your aqueous mobile phase. Ascorbic acid oxidizes at a lower potential than the catechol ring, effectively "taking the hit" at the ESI capillary and preserving your intact analyte[1]. Simultaneously, 0.5% FA provides an abundance of protons, fully protonating the secondary amine while keeping the local pH low enough to prevent the deprotonation of the catechol hydroxyls, which directly [2].

Q3: I am analyzing complex biological samples (e.g., plasma). Matrix effects are suppressing my signal further. What is the best extraction strategy? A3: Catechols bind strongly to proteins and are easily oxidized during standard liquid-liquid extractions. Implement an Acidified Solid-Phase Extraction (SPE) . Using a C18 or mixed-mode polymeric sorbent,[3]. The acidic environment disrupts protein-catechol binding and stabilizes the hydroxyl groups during the drying and reconstitution phases[3].

Section 2: Quantitative Performance Metrics

To establish a baseline for your assay, compare your current metrics against the optimized parameters below.

Analytical ParameterStandard Conditions (0.1% FA, No Antioxidant)Optimized Conditions (0.5% FA + 50 µM Ascorbic Acid)Mechanistic Impact on S/N Ratio
Precursor Ion ([M+H]⁺) Low intensity (m/z 194.1)High intensity (m/z 194.1)+300% increase in absolute signal
Quinone Artifact ([M+H-2]⁺) >40% of base peak (m/z 192.1)<1% of base peakEliminates split-signal dilution
Matrix Factor (Suppression) -60% (Severe suppression)-15% (Minimal suppression)Acidification disrupts matrix binding
System S/N Ratio (at LLOQ) ~8:1 (Barely quantifiable)>150:1 (Highly robust)>15-fold overall improvement

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Antioxidant-Stabilized Mobile Phase

  • Aqueous Phase (A): Measure 1 L of LC-MS grade water. Add 5.0 mL of Formic Acid (yielding 0.5% FA)[2].

  • Antioxidant Addition: Add 8.8 mg of L-Ascorbic Acid to Phase A (yielding ~50 µM). Crucial Note: Ascorbic acid degrades rapidly in water. This mobile phase must be prepared fresh every 24 hours to maintain its reductive capacity.

  • Organic Phase (B): Use LC-MS grade Acetonitrile with 0.5% Formic Acid. Do not add ascorbic acid to the organic phase, as it will precipitate and clog the LC pumps.

Protocol 2: Acidified SPE for Biological Matrices

  • Conditioning: Pass 1 mL Methanol (0.1% FA), followed by 1 mL Water (0.1% FA) through a C18 SPE cartridge[3].

  • Loading: Dilute 100 µL of plasma with 400 µL of Water containing 0.1% FA and 10 µM Ascorbic Acid. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL Water (0.1% FA) to remove polar interferences and salts[3].

  • Elution: Elute the target compound with 1 mL of 90:10 Methanol:Water (v/v) containing 0.1% FA[3].

  • Reconstitution: Dry under nitrogen at room temperature (do not apply heat, as catechols are thermally labile). Reconstitute in 100 µL of your initial mobile phase conditions.

Protocol 3: System Self-Validation (The 100:1 Rule) Before running precious biological samples, validate the system's redox state to ensure your interventions are working:

  • Inject a 10 ng/mL neat standard of 5,6-dihydroxy-2-methylaminotetralin.

  • Extract the ion chromatograms (EIC) for both the intact precursor (m/z 194.1) and the oxidized artifact (m/z 192.1).

  • Causality Check: Calculate the Area Under the Curve (AUC) ratio of 194.1 / 192.1.

  • Validation: If the ratio is > 100:1 , the source is successfully passivated, and the assay is ready. If the ratio is < 100:1 , the oxidation is still occurring. Iterate by lowering the ESI capillary voltage by 500V increments and reducing the desolvation temperature until the >100:1 ratio is achieved.

Section 4: Diagnostic Workflow Visualization

OptimizationWorkflow N1 Signal Loss & Poor S/N 5,6-dihydroxy-2-methylaminotetralin N2 Diagnostic Check: Monitor [M+H-2]+ and [M+H-4]+ ions N1->N2 Identify Oxidation N3 Mobile Phase Optimization: Add 10-100 µM Ascorbic Acid & 0.1-0.5% Formic Acid N2->N3 Chemistry Fix N4 ESI Source Tuning: Lower Capillary Voltage & Desolvation Temp N2->N4 Hardware Fix N5 Sample Preparation: Acidified SPE (0.1% FA) N2->N5 Matrix Fix N6 Self-Validation: Is [M+H]+ /[M+H-2]+ ratio > 100? N3->N6 N4->N6 N5->N6 N6->N2 No (Iterate) N7 Optimal S/N Ratio Achieved N6->N7 Yes

Caption: Workflow for diagnosing and resolving in-source oxidation to improve catechol S/N ratio.

References

  • Oxidation of catechols during positive ion electrospray mass spectrometric analysis: Evidence for in-source oxidative dimerization. Analytical and Bioanalytical Chemistry / ResearchGate.[Link]

  • Formic Acid Boosts LC-MS Metabolomics Sensitivity. The Analytical Scientist.[Link]

  • Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Refining Dosing Regimens for 5,6-dihydroxy-2-methylaminotetralin (5,6-OH-MDAT) Continuous Infusion

Welcome to the technical support center for researchers utilizing 5,6-dihydroxy-2-methylaminotetralin (5,6-OH-MDAT) in continuous infusion studies. This guide is designed to provide drug development professionals, resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5,6-dihydroxy-2-methylaminotetralin (5,6-OH-MDAT) in continuous infusion studies. This guide is designed to provide drug development professionals, researchers, and scientists with the in-depth technical and practical insights required to design, troubleshoot, and refine their experimental dosing regimens. As a catecholamine analog, 5,6-OH-MDAT presents unique challenges related to stability and dosing. This document provides a framework for addressing these challenges to ensure the integrity and reproducibility of your research.

Section 1: Foundational Knowledge & Rationale for Continuous Infusion

Q1: What is 5,6-dihydroxy-2-methylaminotetralin (5,6-OH-MDAT) and what is its primary mechanism of action?

5,6-dihydroxy-2-methylaminotetralin is a rigid analog of catecholamines. While literature on the N-methyl variant is specific, extensive research on the closely related N,N-dimethyl analog, 5,6-dihydroxy-2-dimethylaminotetralin (also known as M7), has demonstrated that it produces potent central sympatho-inhibitory and hypotensive effects primarily through the activation of α2-adrenoceptors.[1] This mechanism suggests its potential utility in studies requiring modulation of adrenergic pathways. Structurally similar compounds, like 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin, have also been shown to be potent dopamine D2 receptor agonists.[2] Therefore, it is crucial for researchers to empirically determine the precise receptor profile and downstream effects of 5,6-OH-MDAT in their specific experimental model.

MDAT 5,6-OH-MDAT Receptor α2-Adrenoceptor / Dopamine Receptor MDAT->Receptor Binds Effect Downstream Signaling Cascade (e.g., Inhibition of Adenylyl Cyclase) Receptor->Effect Activates Response Physiological Response (e.g., Sympatho-inhibition) Effect->Response Leads to cluster_investigation Investigation Path Start Unexpected Result (e.g., No Phenotype) Cause1 Is the Compound Stable? Start->Cause1 Cause2 Is the Pump Working? Start->Cause2 Cause3 Is the Dose Correct? Start->Cause3 Sol1 Solution: Re-formulate. - Check pH - Add antioxidant - Perform stability test at 37°C Cause1->Sol1 Sol2 Solution: Verify Pump Function. - Check residual volume post-explant - Ensure proper priming - Rule out precipitation/clogging Cause2->Sol2 Sol3 Solution: Re-evaluate Dose. - Perform dose-response study - Verify PK/PD relationship - Check calculations Cause3->Sol3

Caption: Troubleshooting logic for lack of observed effect.

Q8: My animals are not showing the expected pharmacological effect. What should I check first?
  • Compound Stability is the #1 Suspect: As detailed in Section 2, 5,6-OH-MDAT is prone to degradation. If the compound degraded in the pump at 37°C, your animals received an inactive substance.

    • Action: At the end of your study, explant a pump and analyze the remaining contents via HPLC. Compare this to your T=0 sample. The presence of significant degradation products or a lower-than-expected parent compound concentration confirms a stability issue.

  • Verify Pump Function:

    • Action: After explanting the pump, measure the residual volume. It should be minimal and consistent with the manufacturer's specifications. If the pump is still full, it failed to activate. This can be due to improper priming or a manufacturing defect.

  • Review Your Dose Calculation:

    • Action: Double-check every step of the calculation in Q6. A simple decimal error can lead to a 10-fold or 100-fold underdosing.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The chosen dose may simply be too low to engage the target receptor effectively.

    • Action: A pilot dose-response study using a few animals at 3-4 different doses (e.g., 1, 5, 25 mg/kg/day) is highly recommended before launching a large-scale experiment.

Q9: I observed inflammation and/or necrosis at the subcutaneous implantation site. What could be the cause?
  • Vehicle Irritation: High concentrations of organic solvents like DMSO or vehicles with a very low pH can cause significant tissue irritation.

    • Action: In a pilot study, implant a pump filled with the vehicle ONLY into a control animal. If irritation occurs, the vehicle is the problem and must be reformulated.

  • Compound Degradation Products: The quinones and other byproducts formed from 5,6-OH-MDAT oxidation can be cytotoxic.

    • Action: This again points to a stability issue. Improving the formulation with antioxidants and pH control is the primary solution.

  • Pump Leakage: A concentrated salt solution can leak from the pump after its operational lifetime, causing irritation. [3] * Action: Ensure you are explanting pumps at the end of the study, especially if the experiment's duration is close to the pump's stated limit.

Q10: How do I properly fill and prime the osmotic pumps to avoid failure?

Proper preparation is essential for ensuring a stable and uniform pumping rate from the moment of implantation. [4] Protocol for Filling and Priming Osmotic Pumps:

  • Aseptic Technique: Work in a laminar flow hood. All surfaces, tools, and solutions should be sterile. Contamination can lead to infection at the implant site or degradation of the compound. [3]2. Bring to Temperature: Allow the pumps and your prepared drug solution to reach room temperature before filling.

  • Filling the Pump:

    • Use the provided filling tube and a syringe.

    • Fill the syringe with your drug solution and ensure there are no air bubbles.

    • Insert the filling tube until it touches the bottom of the pump reservoir.

    • Fill the pump slowly and steadily until you see the solution form a slight convex meniscus at the top. Avoid introducing air bubbles. [5]4. Inserting the Flow Moderator:

    • Carefully insert the flow moderator (the small cap) into the opening until it sits flush with the pump body. This action will displace a small amount of fluid; this is normal. [5]5. Priming (Crucial Step):

    • Priming allows the pump to reach a steady pumping rate before it is implanted. [4] * Place the filled pumps in sterile 0.9% saline at 37°C. The duration of priming depends on the pump model and desired start time. A minimum of 4-6 hours is recommended. For immediate onset of pumping post-implantation, consult the manufacturer's guidelines for extended priming times.

References

  • Olanow, C. W., Stocchi, F., & Lang, A. E. (2004). Continuous dopaminergic stimulation in early and advanced Parkinson's disease. Neurology, 62(1 Suppl 1), S3-S17. [Link]

  • Stocchi, F. (2006). Therapeutic Options for Continuous Dopaminergic Stimulation in Parkinson's Disease. Current Pharmaceutical Design, 12(3), 325-333. [Link]

  • Olanow, C. W., Obeso, J. A., & Stocchi, F. (2006). Drug insight: continuous dopaminergic stimulation in the treatment of Parkinson's disease. Nature Clinical Practice Neurology, 2(7), 382-392. [Link]

  • Gómez, A., Gesi, M., Biver, G., & Domínguez, J. (1995). The central sympatho-inhibitory effect of 5,6-dihydroxy-2-dimethylaminotetralin (M7) is mediated by alpha 2-adrenoceptors. British Journal of Pharmacology, 116(2), 1919–1926. [Link]

  • Kohan, T. D. (2023). Advancements and Challenges in Drug Delivery: Reducing the Side Effects and Increasing Patient Compliance. Research & Reviews: Drug Delivery, 7(1). [Link]

  • Isaacson, S. (2025). The infusON trial: continuous, subcutaneous apomorphine for PD motor fluctuations. touchNEUROLOGY. [Link]

  • Pilitsis, J. (2025). Optimizing Parkinson Disease Care With Newly Approved Continuous Infusion Therapy. NeurologyLive. [Link]

  • RWD Life Science. (2024). Common problems with RWD Osmotic Pump. RWD Life Science. [Link]

  • Medicilon. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Medicilon. [Link]

  • Neurocritical Care Society. (2022). Emergency Neurological Life Support Pharmacotherapy Protocol Version 5.0. Neurocritical Care Society. [Link]

  • Massive Bio. (2025). Continuous Infusion. Massive Bio. [Link]

  • Conference Series. (2016). Major Challenges in Drug Delivery System. Pharmaceutica Conferences. [Link]

  • Al-Subaie, A., et al. (2023). Advances in drug delivery systems, challenges and future directions. Journal of Drug Delivery Science and Technology, 80, 104118. [Link]

  • Prinzen, F. W., et al. (1984). Stability of human plasma catecholamines. Clinical Chemistry, 30(11), 1868-1870. [Link]

  • Huddleston, M., Eibling, A., & King, J. (2019). KEY CHALLENGES IN SUCCESSFUL WEARABLE DRUG DELIVERY & PATIENT SELF-ADMINISTRATION. ONdrugDelivery. [Link]

  • ResearchGate. (n.d.). Challenges and Innovations of Controlled Drug Delivery. Request PDF. [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • ALZET Osmotic Pumps. (n.d.). ALZET® Technical Tips. ALZET Osmotic Pumps. [Link]

  • Singh, S. K., & Ugozzoli, M. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 10(2), 278–291. [Link]

  • Kalgutkar, A. S., et al. (1990). Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(11), 3048–3053. [Link]

  • DIVI. (2025). [Recommendations on standard concentrations for continuous infusion of medicinal products in intensive care units]. PubMed. [Link]

  • MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. [Link]

  • LITFL. (2025). Drug Infusion Doses. LITFL. [Link]

  • Haddad, S., et al. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Cureus, 15(7), e42675. [Link]

  • ASHP. (2025). Adult Continuous Infusion Standards. ASHP. [Link]

  • Kim, S., et al. (2017). Preparation and Implantation of Alzet Pumps (Osmotic Pumps). Protocols.io. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • UK Research. (n.d.). Implantation of Osmotic Pumps in Rodents. UK Research. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Linder, B., et al. (2015). Micro-osmotic pumps for continuous release of the tyrosine kinase inhibitor bosutinib in juvenile rats and its impact on bone growth. Journal of Pharmacological and Toxicological Methods, 76, 57–63. [Link]

  • BioProcess International. (2015). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. BioProcess International. [Link]

  • Chemsrc. (2026). 5,6-Dihydroxy-2-dimethylaminotetralin. Chemsrc. [Link]

  • Nichols, D. E., et al. (1983). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 26(4), 542–546. [Link]

  • van der Weide, J., et al. (1986). Resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin in relation to the structural and stereochemical requirements for centrally acting dopamine agonists. Journal of Medicinal Chemistry, 29(7), 1198–1203. [Link]

  • BioPharm International. (2015). Stability Testing in Biopharma. BioPharm International. [Link]

  • Liu, Y., et al. (2024). Pharmacokinetic, Tissue Distribution, Metabolite, and Toxicity Evaluation of the Matrine Derivative, (6aS, 10S, 11aR, 11bR, 11cS)-10-Methylaminododecahydro-3a, 7a-Diaza-benzo (de) Anthracene-8-thione. Molecules, 29(2), 296. [Link]

  • MDPI. (n.d.). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]

  • NextSDS. (n.d.). 5,7-dihydroxy-2-aminotetralin — Chemical Substance Information. NextSDS. [Link]

  • Nature. (2026). Green chemical process for continuous production of high-purity 2,5-furandicarboxylic acid in anion exchange membrane flow electrolyzer. Nature Communications. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • MDPI. (2020). Pharmacokinetics of Marine-Derived Drugs. MDPI. [Link]

  • Liu, N., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Cancers, 15(19), 4851. [Link]

  • MDPI. (2021). The Interaction of Heptakis (2,6-di-O-Methyl)-β-cyclodextrin with Mianserin Hydrochloride and Its Influence on the Drug Toxicity. MDPI. [Link]

  • Wikipedia. (n.d.). Diethyl ether. Wikipedia. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • MDPI. (2024). A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 5,6-dihydroxy-2-methylaminotetralin vs dobutamine for coronary vasodilation

Evaluating the efficacy of coronary vasodilators requires a rigorous understanding of their receptor pharmacology and the downstream hemodynamic consequences. As drug development professionals seek to optimize perfusion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the efficacy of coronary vasodilators requires a rigorous understanding of their receptor pharmacology and the downstream hemodynamic consequences. As drug development professionals seek to optimize perfusion in ischemic myocardium or manage acute heart failure, comparing established clinical agents against specialized experimental compounds is essential.

This guide provides an in-depth technical comparison between dobutamine , a standard clinical inotrope, and 5,6-dihydroxy-2-methylaminotetralin (also known in literature as CHF-1024 or M-8), a potent tetralin-based dopamine analog.

Pharmacological Divergence & Receptor Affinities

The fundamental difference between these two compounds lies in their receptor selectivity, which dictates whether coronary vasodilation is a primary direct effect or a secondary metabolic consequence.

Dobutamine Dobutamine is a synthetic catecholamine formulated as a racemic mixture. Its overall pharmacological profile is characterized by potent β1-adrenergic agonism, with weaker β2 and α1 activity 1. By stimulating β1 receptors on cardiac myocytes, dobutamine significantly increases intracellular cAMP and calcium influx, leading to profound positive inotropy (contractility) and chronotropy (heart rate) 1. While it possesses minor direct β2-mediated vasodilatory properties, its primary mechanism of increasing coronary blood flow is secondary to the metabolic demand it creates [[2]]().

5,6-Dihydroxy-2-methylaminotetralin (CHF-1024 / M-8) Featuring a catechol moiety at positions 5 and 6 of a tetralin backbone 3, this compound is a highly selective dopamine D2 receptor agonist and an α2/β2-adrenergic receptor agonist 4. Unlike dobutamine, it acts directly on vascular smooth muscle receptors to induce profound coronary vasodilation without spiking myocardial oxygen demand 5. Its prodrug form, nolomirole (CHF-1035), has been extensively investigated for treating left ventricular dysfunction 6.

Mechanistic Pathways of Coronary Vasodilation

Understanding the causality behind how these drugs alter vascular resistance is critical for experimental design.

  • Metabolic Vasodilation (Dobutamine): The drug forces the heart to work harder. The resulting hypoxia and metabolite accumulation (e.g., adenosine) compel the coronary arteries to dilate 2.

  • Direct Vasodilation (CHF-1024): The drug directly relaxes the vascular smooth muscle via β2 and presynaptic DA2 receptor activation, actively increasing vessel diameter independently of cardiac work 56.

G cluster_dobutamine Dobutamine Pathway (Metabolic) cluster_chf 5,6-Dihydroxy-2-methylaminotetralin (Direct) Dob Dobutamine B1 β1-Adrenergic Receptors (Myocardium) Dob->B1 cAMP ↑ cAMP & Ca2+ Influx B1->cAMP Work ↑ Heart Rate & Contractility cAMP->Work MVO2 ↑ Myocardial Oxygen Demand (MVO2) Work->MVO2 MetaVaso Secondary Metabolic Vasodilation MVO2->MetaVaso CHF 5,6-Dihydroxy-2- methylaminotetralin Rec DA2 & β2 Receptors (Vascular Smooth Muscle) CHF->Rec DecWork ↔ / ↓ Cardiac Work CHF->DecWork No chronotropic spike Relax Direct Smooth Muscle Relaxation Rec->Relax DirVaso Primary Direct Coronary Vasodilation Relax->DirVaso

Fig 1: Divergent vasodilation pathways of Dobutamine (metabolic) vs. CHF-1024 (direct).

Experimental Protocol: In Vivo Assessment of Coronary Vasodilation

To objectively compare these agents, researchers must utilize a self-validating in vivo system that isolates regional coronary flow from systemic artifacts. The following protocol outlines the gold-standard anesthetized, open-chest canine model 5.

Step 1: Surgical Preparation & Hemodynamic Isolation

  • Action: Anesthetize the subject, perform a left thoracotomy, and suspend the heart in a pericardial cradle. Isolate the Left Anterior Descending (LAD) coronary artery and affix electromagnetic flow probes.

  • Causality: Relying solely on systemic blood pressure changes can mask regional coronary flow dynamics. Direct probe placement ensures precise quantification of epicardial flow velocity.

Step 2: Baseline Calibration & Ischemic Preconditioning

  • Action: Record baseline aortic pressure, left ventricular dP/dt, and coronary flow. Ligate a distal portion of the LAD to induce acute regional ischemia.

  • Causality: The ischemic zone acts as a critical internal control. It allows researchers to evaluate whether a drug induces a "coronary steal" phenomenon (diverting blood away from ischemic tissue) or genuinely opens collateral channels to rescue the myocardium 5 [[2]]().

Step 3: Controlled Intravenous Infusion

  • Action: Administer 5,6-dihydroxy-2-methylaminotetralin (8–13 µg/kg/min) or dobutamine (5–20 µg/kg/min) via a central venous catheter 5 []().

  • Causality: Central administration ensures rapid, systemic distribution without the variable absorption rates of peripheral routes, standardizing the pharmacokinetic delivery to the myocardium.

Step 4: Microsphere Injection & Regional Flow Quantification

  • Action: Inject radiolabeled or fluorescent microspheres into the left atrium during peak drug effect, followed by tissue harvesting and counting.

  • Causality: While flow probes measure total epicardial flow, microspheres validate the subendocardial-to-subepicardial (endo/epi) flow distribution, proving whether the vasodilation successfully reaches the deep, vulnerable ischemic tissues 5.

Comparative Hemodynamic & Metabolic Data

The table below summarizes the divergent physiological responses observed during in vivo testing of both compounds.

ParameterDobutamine5,6-Dihydroxy-2-methylaminotetralin (CHF-1024)
Primary Receptor Target β1 (Cardiac Myocytes) 1DA2, β2, α2 (Vascular Smooth Muscle) 4, 6
Vasodilation Mechanism Secondary (Metabolic) 2Primary (Direct) 5
Coronary Blood Flow (Normal) Increased 2Increased (~53% above baseline) 5
Coronary Blood Flow (Ischemic) Unchanged or Decreased (Steal) 2Increased (~93% above post-occlusion) 5
Myocardial O₂ Demand (MVO₂) Significantly Increased 1Decreased / Unchanged 5
Heart Rate (Chronotropy) Increased 1Unchanged 5
Coronary Vascular Resistance Decreased Decreased (~50%) 5

Expert Synthesis: Causality in Ischemic Models

From an application science perspective, the choice between these agents depends entirely on the therapeutic or experimental goal.

Dobutamine is indispensable for cardiogenic shock where gross cardiac output must be maintained. However, in the context of localized coronary stenosis, dobutamine's mechanism is a double-edged sword. Because it increases oxygen demand, it forces healthy vessels to dilate rapidly. If a stenotic vessel cannot dilate further, blood is horizontally diverted away from the ischemic zone to the healthy tissue—a classic "coronary steal" phenomenon [[2]]().

Conversely, 5,6-dihydroxy-2-methylaminotetralin operates as a pure vasodilator without the chronotropic penalty. By decreasing coronary vascular resistance by up to 50% while leaving heart rate and central venous pressure unchanged, it successfully opens preexisting collateral channels 5. This allows nutritive flow to penetrate marginally ischemic and severely ischemic myocardium (increasing flow by ~93% over post-occlusion values) without inducing a steal effect 5. This unique profile makes aminotetralin derivatives highly attractive candidates for antianginal drug development and the treatment of left ventricular remodeling 6.

References

  • 5 Diana, J. N., et al. "Increased in blood flow to ischemic myocardium caused by a new dopamine analog." American Journal of Physiology-Heart and Circulatory Physiology. physiology.org.

  • 4 "CHF-1024." Wikipedia. wikipedia.org.

  • 6 Chiesi Farmaceutici SpA. "Aminotetralin derivative for the therapy of cardiovascular diseases." Google Patents (EP1183046B1). google.com.

  • 3 "C11H15NO2." Grokipedia. grokipedia.com.

  • "Effects of Dobutamine on Coronary Stenosis Physiology and Morphology." Circulation. ahajournals.org.

  • [[1]]() "Dobutamine." Life in the Fast Lane (LITFL). litfl.com.

  • 2 "Dobutamine Stress Myocardial Perfusion Imaging in Coronary Artery Disease." Journal of Nuclear Medicine. snmjournals.org.

Sources

Comparative

Validation of 5,6-Dihydroxy-2-methylaminotetralin as a β₂-Adrenergic Agonist: A Comparative Guide

As drug development increasingly relies on structurally restricted analogs to isolate specific receptor pathways, 5,6-dihydroxy-2-methylaminotetralin (commonly referred to in experimental literature as M-8 or CHF-1024 )...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on structurally restricted analogs to isolate specific receptor pathways, 5,6-dihydroxy-2-methylaminotetralin (commonly referred to in experimental literature as M-8 or CHF-1024 ) has emerged as a critical tool compound. While its parent molecule, dopamine, exhibits promiscuous binding across dopaminergic and adrenergic receptors, the conformational rigidity of the tetralin scaffold fundamentally alters its pharmacological profile.

This guide provides a comprehensive, objective comparison of 5,6-dihydroxy-2-methylaminotetralin against alternative agonists, detailing the structural causality behind its selectivity and outlining self-validating experimental protocols to confirm its pronounced β2​ -adrenergic activity.

Mechanistic Grounding & Structural Causality

The pharmacological divergence between endogenous dopamine and its synthetic tetralin derivatives is governed by rotational isomerism. Dopamine is a highly flexible molecule capable of adopting multiple conformations, primarily the trans- α and trans- β rotamers. This flexibility is the root cause of its mixed agonism.

By locking the catecholamine structure into a semi-rigid tetrahydronaphthalene ring, researchers can dictate receptor selectivity:

  • The trans- β Mimic: The 6,7-dihydroxy-2-aminotetralin (A-6,7-DTN) scaffold locks the molecule into a conformation that optimally aligns with vascular dopamine (DA) receptors, conferring potent dopaminergic agonism while virtually eliminating β2​ activity 1.

  • The trans- α Mimic: Conversely, the 5,6-dihydroxy-2-aminotetralin (A-5,6-DTN) scaffold and its N-methyl derivative (5,6-dihydroxy-2-methylaminotetralin) lock the molecule into a conformation analogous to the trans- α rotamer. This specific spatial arrangement prevents interaction with dopamine receptors but perfectly aligns the hydroxyl groups and the basic nitrogen for high-affinity binding to β2​ -adrenergic receptors 1.

Upon binding, M-8 triggers a classic Gs-protein coupled signaling cascade, elevating intracellular cAMP and resulting in pronounced smooth muscle relaxation and vasodilation 2.

Pathway Ligand 5,6-Dihydroxy-2-methylaminotetralin Receptor β2-Adrenergic Receptor Ligand->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Elevation Effector->Messenger Catalyzes ATP Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Response Smooth Muscle Relaxation Kinase->Response Phosphorylates Target

Fig 1: β2-Adrenergic signaling cascade induced by 5,6-dihydroxy-2-methylaminotetralin.

Comparative Performance Data

To contextualize the utility of 5,6-dihydroxy-2-methylaminotetralin, it must be evaluated against both its structural isomers and standard clinical agonists. The following table summarizes the quantitative and qualitative hemodynamic profiles of these compounds.

CompoundStructural ClassificationPrimary Receptor TargetEffective Dose RangeKey Hemodynamic Effect
5,6-Dihydroxy-2-methylaminotetralin (M-8) Semi-rigid trans- α analog β2​ -Adrenergic0.0001–0.1 μg/kg (dilatory)Pronounced femoral vasodilation 2
A-6,7-DTN Semi-rigid trans- β analogDA 1​ / DA 2​ Receptors~1.2 × 10⁻⁸ mol (ED50)Renal vasodilation 1
Isoproterenol Synthetic CatecholamineNon-selective β ( β1​ , β2​ )Therapeutic IV infusionSystemic vasodilation, tachycardia
Dopamine Flexible Endogenous LigandDA, β1​ , α1​ 1.4 × 10⁻⁸ mol (ED50)Dose-dependent mixed responses

Note: While M-8 is highly selective for β2​ receptors at low doses, introducing bulkier substitutions (e.g., N,N-di-n-propyl) to the 5,6-DTN scaffold abolishes β2​ activity and replaces it with potent α -adrenergic and DA 1​ agonism, demonstrating the extreme steric sensitivity of these vascular receptors .

Experimental Validation Protocols

To rigorously classify a compound as a specific β2​ -adrenergic agonist, the experimental design must be a self-validating system . This requires isolating the target receptor by blocking confounders, proving the agonist effect, and then competitively antagonizing the target to confirm causality.

Protocol: In Vivo Hemodynamic Assessment of Hindlimb Vascular Responses

This protocol utilizes a canine hindlimb model to quantify peripheral vascular effects, specifically isolating β2​ -mediated venous capacitance and arterial flow changes 2.

Step 1: Baseline Hemodynamic Establishment

  • Action: Instrument the subject with an electromagnetic flowmeter on the ipsilateral femoral artery and pressure transducers in the peripheral veins.

  • Causality: Electromagnetic flowmeters provide high-fidelity, real-time quantification of blood flow. Establishing a stable baseline is critical to accurately measure the transient, low-dose dilatory responses characteristic of β2​ agonism.

Step 2: Confounder Isolation via α -Adrenergic Blockade

  • Action: Administer phenoxybenzamine (an irreversible α -antagonist) prior to agonist testing.

  • Causality: At higher concentrations (1–10 μg/kg), M-8 exhibits secondary α -adrenergic interactions, producing a biphasic response (initial dilation followed by constriction). Phenoxybenzamine irreversibly occupies α -receptors, effectively stripping away the constrictor phase. This isolates the pure β -mediated dilatory response, preventing mixed-receptor artifacts.

Step 3: Agonist Administration

  • Action: Administer M-8 via intra-arterial injection at escalating low doses (0.0001–0.1 μg/kg).

  • Causality: Intra-arterial administration localized to the hindlimb prevents systemic hemodynamic compensation. Low doses selectively trigger the high-affinity β2​ receptors, resulting in an observable, transient increase in femoral artery flow and venous capacitance.

Step 4: Self-Validation via Pharmacological Challenge

  • Action: Administer propranolol (a competitive, non-selective β -antagonist), followed by a re-challenge with the previously effective dose of M-8.

  • Causality: This is the critical validation step. If the observed vasodilation is exclusively driven by β -receptor activation, propranolol will competitively block the binding sites, resulting in the attenuation of the dilatory response. The successful attenuation confirms the mechanism of action.

Step 5: Reflex Arc Verification

  • Action: Continuously monitor hemodynamic parameters (mean femoral artery flow, pressure) in the contralateral limb throughout the experiment.

  • Causality: Changes in vascular tone can sometimes be artifacts of centrally mediated reflex arcs (e.g., baroreceptor reflexes). If the contralateral limb remains hemodynamically stable during the ipsilateral depressor phases, it proves the observed vasodilation is a direct, localized peripheral effect of the compound.

Validation Baseline 1. Baseline Hemodynamics (Femoral Flow & Pressure) AlphaBlock 2. α-Receptor Blockade (Phenoxybenzamine) Baseline->AlphaBlock Isolate β-response Agonist 3. M-8 Administration (0.0001-0.1 μg/kg i.a.) AlphaBlock->Agonist Inject Agonist BetaBlock 4. β-Receptor Blockade (Propranolol Challenge) Agonist->BetaBlock Observe Dilation Confirm 5. Mechanism Confirmation (Attenuation of Dilation) BetaBlock->Confirm Validate Specificity

Fig 2: Self-validating in vivo workflow for isolating β2-mediated vascular responses.

Conclusion

The validation of 5,6-dihydroxy-2-methylaminotetralin (M-8 / CHF-1024) underscores the profound impact of structural rigidity in drug design 3. By forcing the catecholamine moiety into a trans- α equivalent conformation, researchers successfully engineered a compound that bypasses dopaminergic pathways entirely, yielding a potent, peripherally acting β2​ -adrenergic agonist. Through rigorous, self-validating pharmacological blockade models, M-8's specific mechanism of action can be reliably isolated, making it an indispensable reference compound for cardiovascular and pulmonary drug development.

References

  • Conformational requirements for dopamine-induced vasodilation.
  • Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8).PubMed / Journal of Cardiovascular Pharmacology.
  • Modification of cardiovascular actions of 2-amino-5,6-dihydroxytetralin by N,N-di-n-propyl substitution.PubMed.
  • EP1183046B1 - Aminotetralin derivative for the therapy of cardiovascular diseases.
  • CHF-1024.Wikipedia.

Sources

Validation

Hemodynamic Profiling: Dopamine vs. 5,6-Dihydroxy-2-methylaminotetralin In Vivo

Target Audience: Researchers, Cardiovascular Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Divergence Dopamine remains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cardiovascular Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Divergence

Dopamine remains a foundational inotrope and vasopressor in acute cardiovascular care. However, its clinical utility is inherently bottlenecked by its lack of oral bioavailability and a dose-dependent receptor promiscuity that often increases myocardial oxygen demand[1]. To circumvent these limitations, medicinal chemists synthesized 5,6-dihydroxy-2-methylaminotetralin (historically designated as M-8 and later as CHF-1024 ), a rigid, cyclized phenethylamine analog of dopamine[2].

By locking the dopamine backbone into a tetralin structure, 5,6-dihydroxy-2-methylaminotetralin exhibits a profoundly divergent pharmacological profile. While native dopamine sequentially activates DA1/DA2, β1, and α1 receptors as dosing escalates, M-8 acts as a highly potent β2-adrenergic and DA2-dopaminergic agonist with minimal β1-driven chronotropic penalties[1][3]. This fundamental receptor divergence allows M-8 to increase coronary perfusion and recruit collateral blood flow without the metabolic cost of increased cardiac work—a critical advantage in ischemic heart disease[3].

ReceptorSignaling cluster_dopamine Dopamine cluster_m8 5,6-dihydroxy-2-methylaminotetralin (M-8) DA Dopamine D1 DA1 / DA2 Receptors (Vasodilation) DA->D1 Low Dose B1 β1-Adrenergic (↑ Heart Rate/Work) DA->B1 Med Dose A1 α1-Adrenergic (Vasoconstriction) DA->A1 High Dose M8 M-8 / CHF-1024 B2 β2-Adrenergic (Coronary Vasodilation) M8->B2 Primary (Low Dose) A2 α2-Adrenergic (Biphasic Constriction) M8->A2 High Dose D2 DA2 Receptor (Presynaptic Mod) M8->D2 High Affinity

Fig 1. Divergent receptor affinities and dose-dependent signaling pathways of Dopamine vs. M-8.

In Vivo Hemodynamic Performance Comparison

The structural rigidity of 5,6-dihydroxy-2-methylaminotetralin translates into distinct in vivo hemodynamic advantages, particularly regarding myocardial oxygen supply-demand dynamics.

Coronary Vasodilation and Ischemic Recovery

In anesthetized, open-chest canine models, intravenous infusion of M-8 (8–13 µg/kg/min) demonstrates potent coronary vasodilation. It and decreases coronary vascular resistance by 50%[3]. Most notably, in hearts subjected to acute occlusion of the left anterior descending (LAD) coronary artery, M-8 increases flow to the ischemic tissues by 94%[3]. Because heart rate and left ventricular dP/dt remain unchanged, M-8 successfully decouples oxygen delivery from myocardial work, a feat native dopamine cannot achieve due to its β1-mediated inotropy[3].

Peripheral Vascular Biphasic Response

In the peripheral vasculature, M-8 exhibits a highly dose-dependent biphasic response. Low doses (0.0001–0.1 µg/kg) elicit transient dilatory responses driven by β2-adrenergic mechanisms[4]. As the dose escalates (1–10 µg/kg), a biphasic response emerges: initial dilation followed by marked constriction[4]. This constrictor phase is mediated by peripheral α-adrenergic receptors, confirming that while M-8 is a selective β2/DA2 agonist at therapeutic doses, it retains α-adrenergic affinity at higher concentrations[1][4].

Table 1: Quantitative Hemodynamic Comparison
ParameterDopamine (Standard)5,6-dihydroxy-2-methylaminotetralin (M-8)Mechanistic Driver
Coronary Blood Flow Moderate increase+53% increase in normal myocardiumβ2-adrenergic agonism
Ischemic Tissue Perfusion Limited by increased demand+94% increase via collateral channelsβ2-mediated vasodilation
Heart Rate (Chronotropy) Dose-dependent tachycardiaNo significant change Lack of β1-adrenergic affinity
Myocardial Work (LV dP/dt) Significant increaseUnchanged Decoupling of inotropy/vasodilation
Peripheral Resistance Vasoconstriction at high dosesBiphasic (Dilation → Constriction)β2 (low dose) / α2 (high dose)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the hemodynamic properties of these compounds must be evaluated using self-validating experimental systems. The following protocols detail the causal logic behind the surgical and pharmacological choices used to benchmark M-8 against dopamine.

InVivoWorkflow S1 1. Animal Prep (Anesthetized Dog) S2 2. Instrumentation (Flowmeters & Transducers) S1->S2 S3 3. Baseline Hemodynamics S2->S3 S4 4. Adrenergic Blockade (Propranolol / Phenoxybenzamine) S3->S4 Blockade Group S5 5. Drug Infusion (IV or Intra-arterial) S3->S5 S4->S5 Blockade Group S6 6. Data Acquisition (MAP, HR, Flow) S5->S6

Fig 2. Step-by-step in vivo hemodynamic evaluation workflow with optional adrenergic blockade.

Protocol A: Evaluation of Coronary Vasodilation in Ischemic Myocardium

Adapted from the foundational methodology by[3].

  • Surgical Preparation: Anesthetize the canine model and perform an open-chest thoracotomy to expose the myocardium.

  • Instrumentation: Implant electromagnetic flowmeters on the coronary arteries and pressure transducers in the left ventricle. Causality: Electromagnetic flowmeters are chosen over plethysmography to capture real-time, high-fidelity pulsatile flow dynamics necessary for calculating precise subendocardial/subepicardial flow ratios.

  • Ischemia Induction: Acutely occlude portions of the left anterior branch of the left coronary artery using ligatures. Causality: The occlusive ligatures must remain in place during drug administration to definitively prove that any increase in downstream perfusion is due to the recruitment of preexisting collateral blood flow channels, rather than the reversal of the primary occlusion.

  • Drug Administration: Infuse M-8 intravenously at 8–13 µg/kg/min.

  • Pharmacological Validation: In a parallel cohort, pretreat with the β-blocker propranolol. Causality: Propranolol completely blocks the vasodilator activity of M-8, self-validating the hypothesis that the coronary hyperemia is strictly β2-adrenergic mediated rather than a direct smooth muscle relaxant effect[3].

Protocol B: Peripheral Vascular Response & Pharmacological Dissection

Adapted from the methodology by [4].

  • Hindlimb Isolation: Isolate the ipsilateral femoral artery for direct intra-arterial injections of M-8 (0.0001 to 10 µg/kg).

  • Internal Control Monitoring: Continuously monitor the contralateral limb's mean femoral artery flows. Causality: The contralateral limb serves as a strict internal control. Because hemodynamic parameters in the contralateral limb do not alter during the pressor or depressor phases, it proves the responses are localized to peripheral receptors and not centrally reflex-mediated[4].

  • Receptor Dissection:

    • Pretreatment with Propranolol: Attenuates the dilatory phase and augments the constrictor phase[4].

    • Pretreatment with Phenoxybenzamine (α-blocker): Attenuates the constrictor phase and augments the dilatory phase[4].

    • Causality: This dual-blockade matrix isolates the specific receptor subtypes, confirming the biphasic nature of the molecule is a tug-of-war between β2-driven dilation and α-driven constriction.

Translational Outlook: From M-8 to Nolomirole

The in vivo success of 5,6-dihydroxy-2-methylaminotetralin (CHF-1024) directly influenced modern drug development. Because native dopamine is rapidly metabolized and orally inactive, researchers utilized the CHF-1024 active moiety to synthesize Nolomirole (CHF-1035) , an N,N-diisobutyryl diester prodrug[1][2]. By masking the catechol hydroxyl groups, Nolomirole achieved the oral bioavailability that dopamine lacked, allowing the profound hemodynamic benefits of the tetralin structure—specifically the reduction of left ventricular remodeling and treatment of heart failure—to be explored in systemic oral therapies[1][2].

References

  • Increased in blood flow to ischemic myocardium caused by a new dopamine analog. American Journal of Physiology-Heart and Circulatory Physiology (1978).[Link]

  • Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8). Journal of Cardiovascular Pharmacology (1981). [Link]

  • Aminotetralin derivative for the therapy of cardiovascular diseases (EP1183046B1).
  • CHF-1024. Wikipedia, The Free Encyclopedia (2025).[Link]

Sources

Comparative

comparative efficacy of nolomirole and 5,6-dihydroxy-2-methylaminotetralin in heart failure

Comparative Efficacy Guide: Nolomirole vs. 5,6-Dihydroxy-2-methylaminotetralin in Heart Failure Executive Summary In the failing heart, chronic hyperactivation of the sympathetic nervous system leads to myocardial toxici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Nolomirole vs. 5,6-Dihydroxy-2-methylaminotetralin in Heart Failure

Executive Summary

In the failing heart, chronic hyperactivation of the sympathetic nervous system leads to myocardial toxicity, down-regulation of β-adrenergic receptors, and adverse ventricular remodeling. To counteract this, presynaptic sympathomodulation emerged as a highly targeted therapeutic strategy. By stimulating inhibitory presynaptic dopamine D2 (DA2) and α2-adrenergic receptors on cardiac sympathetic nerve terminals, the exocytotic release of norepinephrine (NE) can be attenuated without directly depressing myocardial contractility[1].

This guide provides an in-depth comparative analysis of Nolomirole (CHF-1035) and its active metabolite, 5,6-dihydroxy-2-methylaminotetralin (CHF-1024) . We will dissect their structural divergence, pharmacokinetic profiles, and comparative efficacy in preclinical and clinical heart failure models.

Mechanistic Framework: Presynaptic Sympathomodulation

Both Nolomirole and CHF-1024 belong to the 2-aminotetralin family, acting as cyclized phenethylamine analogues of dopamine[2],[3]. While traditional beta-blockers competitively antagonize postsynaptic receptors, these compounds operate upstream. By agonizing presynaptic DA2 and α2 auto-receptors, they inhibit voltage-gated calcium channels on the nerve terminal, thereby suppressing the calcium influx required for norepinephrine exocytosis.

Pathway Nolo Nolomirole (CHF-1035) Lipophilic Prodrug Est Plasma & Hepatic Esterases Nolo->Est Absorption & Hydrolysis CHF CHF-1024 Active Catechol Moiety Est->CHF Cleavage of Isobutyryl Esters DA2 Presynaptic DA2 Auto-receptors CHF->DA2 Agonism (Ki ~120 nM) A2 Presynaptic α2 Auto-receptors CHF->A2 Agonism (Ki ~130 nM) Ca Voltage-Gated Ca2+ Channels DA2->Ca Inhibition A2->Ca Inhibition NE Norepinephrine Exocytosis Ca->NE Reduced Ca2+ Influx Tone Cardiac Sympathetic Tone NE->Tone Attenuation of Overdrive

Figure 1: Presynaptic sympatholytic signaling pathway of Nolomirole and CHF-1024.

Structural and Pharmacokinetic Divergence

The primary difference between these two compounds lies in their pharmacokinetics, driven by structural modifications designed to overcome bioavailability hurdles.

  • 5,6-Dihydroxy-2-methylaminotetralin (CHF-1024): As the active catecholamine moiety, CHF-1024 exhibits potent receptor affinity. However, its exposed catechol hydroxyl groups render it highly susceptible to rapid first-pass metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Consequently, its oral bioavailability is exceptionally poor, restricting its use to intravenous or intra-arterial experimental settings[3],[4].

  • Nolomirole (CHF-1035): To solve the bioavailability issue, Nolomirole was engineered as a prodrug. By esterifying the hydroxyl groups of CHF-1024 with isobutyryl chains, the molecule's lipophilicity is drastically increased (log P = 1.97)[2]. Upon oral administration, Nolomirole is rapidly absorbed across the gastrointestinal tract. Once in systemic circulation, ubiquitous plasma esterases cleave the ester bonds, liberating the active CHF-1024[2].

Quantitative Pharmacological Comparison
Pharmacological ParameterNolomirole (CHF-1035)5,6-Dihydroxy-2-methylaminotetralin (CHF-1024)
Chemical Nature Lipophilic ProdrugActive Catecholamine Moiety
Molecular Structure 5,6-diisobutyryloxy-N-methyl-2-aminotetralin[2]6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol[3]
Receptor Affinity (Ki) N/A (Requires in vivo hydrolysis)DA2: 120 nM, α2: 130 nM [(-)-enantiomer][2]
Log P (Lipophilicity) 1.97 (High)[2]Low (Hydrophilic)
Optimal Route Oral (p.o.)[2]Intravenous (IV) / Intra-arterial[4]
Half-Life ~3 hours (Elimination)[2]Short (Rapid COMT/MAO degradation)

Experimental Protocols: Assessing Sympatholytic Efficacy

To objectively compare the efficacy of the prodrug versus the active moiety, researchers utilize the Monocrotaline-induced congestive heart failure model. The following protocol outlines a self-validating workflow for evaluating these compounds.

Step 1: Disease Modeling (Causality: Inducing Sympathetic Overdrive) Administer a single subcutaneous injection of monocrotaline to rodent models. Rationale: Monocrotaline induces pulmonary endothelial injury, leading to pulmonary arterial hypertension and secondary right ventricular (RV) failure. This effectively mimics the chronic sympathetic overdrive, elevated plasma atrial natriuretic peptide (ANP), and cardiac NE depletion seen in human heart failure[5].

Step 2: Differential Dosing Regimens (Causality: Bypassing First-Pass Metabolism)

  • Group A (CHF-1024): Administer via continuous IV infusion (1-100 nM). Rationale: IV administration completely bypasses hepatic first-pass metabolism, allowing the hydrophilic catechol to reach cardiac presynaptic terminals directly[4],[6].

  • Group B (Nolomirole): Administer via oral gavage (0.25 mg/kg b.i.d.). Rationale: Oral dosing utilizes the gastrointestinal tract and plasma esterases to validate the prodrug's absorption and subsequent hydrolysis[5].

Step 3: Self-Validating Pharmacokinetic Checkpoint Before assessing physiological efficacy, draw venous blood from Group B. Analyze the plasma via LC-MS/MS to quantify the ratio of intact Nolomirole to free CHF-1024. Rationale: Confirming the presence of CHF-1024 validates that esterase cleavage has successfully occurred, ensuring the biological system is functioning as intended before downstream data collection.

Step 4: Hemodynamic and Biochemical Assessment Perform echocardiography to quantify right atrial and ventricular hypertrophy. Ex vivo, measure plasma ANP and cardiac tissue norepinephrine (NE) levels. Rationale: In untreated heart failure, constant sympathetic firing depletes cardiac NE stores. A successful presynaptic agonist will preserve these stores by inhibiting excessive exocytotic release, serving as a definitive marker of sympatholytic efficacy[5].

Protocol Model Monocrotaline HF Model (Sympathetic Overdrive) IV Group A: CHF-1024 Intravenous Infusion (Bypasses First-Pass) Model->IV PO Group B: Nolomirole Oral Gavage (Prodrug Absorption) Model->PO Hemodynamics In Vivo Hemodynamics (Echocardiography) IV->Hemodynamics Tissue Ex Vivo Analysis (Cardiac NE & Plasma ANP) IV->Tissue PO->Hemodynamics PO->Tissue Result Efficacy Endpoint: Reduced RV Hypertrophy & Preserved NE Stores Hemodynamics->Result Tissue->Result

Figure 2: Experimental workflow for evaluating sympatholytic efficacy in heart failure models.

Translational Efficacy & Clinical Outcomes

The preclinical data for these compounds was highly promising. In rat models, oral administration of Nolomirole (0.25 mg/kg b.i.d.) significantly reduced hypertrophy of the right atria and ventricles, lowered plasma ANP levels, and successfully prevented the depletion of norepinephrine in the right ventricle—effects comparable to the ACE inhibitor trandolapril[5]. Furthermore, IV infusion of the active moiety (CHF-1024) demonstrated potent coronary vasodilator properties, increasing blood flow to ischemic myocardium[6].

However, the translation from preclinical success to human clinical efficacy ultimately failed. In a Phase III multicentre, double-blind trial involving over 1,000 patients with severe left ventricular systolic dysfunction (NYHA class III/IV), a regimen of 5 mg b.i.d. Nolomirole was compared against a placebo[7]. The primary endpoint—time to all-cause death or hospitalization for heart failure—showed no statistically significant benefit (233 primary events in the Nolomirole group vs. 208 in the placebo group, p=0.1)[7].

Conclusion

The development of Nolomirole from 5,6-dihydroxy-2-methylaminotetralin represents a masterclass in prodrug engineering, successfully overcoming the pharmacokinetic limitations of catecholamines to enable oral dosing. While the presynaptic DA2/α2 agonism elegantly attenuated sympathetic overdrive and reversed cardiac remodeling in preclinical models, its failure in Phase III trials underscores the profound complexity of human heart failure. In advanced disease states, the redundancy of sympathetic signaling and potential receptor desensitization may render presynaptic modulation alone insufficient to halt clinical progression.

References

  • Title: Nolomirole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CHF-1024 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nolomirole attenuates heart failure Source: BioWorld URL: [Link]

  • Title: Aminotetralin derivative for the therapy of cardiovascular diseases (EP1183046B1)
  • Title: A randomised trial of a pre-synaptic stimulator of DA2-dopaminergic and alpha2-adrenergic receptors on morbidity and mortality in patients with heart failure Source: PubMed (NIH) URL: [Link]

  • Title: Peripheral vascular effects of a new dopamine analog: 5-6-dihydroxy-2-methylaminotetralin (M-8) Source: PubMed (NIH) URL: [Link]

  • Title: Increased in blood flow to ischemic myocardium caused by a new dopamine analog Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

Sources

Validation

A Comparative Guide to Validating the Antianginal Characteristics of 5,6-dihydroxy-2-methylaminotetralin (M-8)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential antianginal properties of the novel compound 5,6-dihydroxy-2-methylaminotetralin (M-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential antianginal properties of the novel compound 5,6-dihydroxy-2-methylaminotetralin (M-8). We will explore its hypothesized mechanism of action, detail a rigorous, multi-stage experimental workflow for its validation, and objectively compare its potential therapeutic profile against established antianginal agents.

Introduction: The Unmet Need in Angina Pectoris and the Potential of M-8

Angina pectoris, the principal symptom of myocardial ischemia, arises from an imbalance between myocardial oxygen supply and demand. While current first-line therapies, including beta-blockers and calcium channel blockers, are effective, they are not without limitations, such as adverse hemodynamic effects and contraindications in certain patient populations.[1][2] This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action.

M-8 belongs to the dihydroxy-aminotetralin class of compounds, which are known to interact with adrenergic and dopaminergic systems.[3][4] Its close analog, 5,6-dihydroxy-2-dimethylaminotetralin (M-7), has been shown to produce potent central sympatho-inhibitory and hypotensive effects through the activation of α2-adrenoceptors.[5] We hypothesize that M-8 may share this mechanism, thereby reducing myocardial oxygen demand by decreasing heart rate, blood pressure, and cardiac contractility—a hallmark of an effective antianginal agent. This guide outlines the essential steps to scientifically validate this hypothesis.

Hypothesized Mechanism of Action: Central α2-Adrenoceptor Agonism

The primary antianginal mechanism proposed for M-8 is the stimulation of central α2-adrenoceptors within the brainstem (e.g., in the rostroventral medulla). This action mimics the effect of endogenous catecholamines on these presynaptic autoreceptors, leading to a reduction in sympathetic outflow from the central nervous system.

Causality of the Proposed Pathway:

  • Receptor Binding: M-8 crosses the blood-brain barrier and binds to presynaptic α2-adrenoceptors on noradrenergic neurons.

  • Inhibition of Adenylyl Cyclase: Activation of these Gi-protein coupled receptors inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

  • Reduced Neurotransmitter Release: The downstream effect is the inhibition of norepinephrine release from the presynaptic terminal into the synaptic cleft.

  • Decreased Sympathetic Tone: Reduced central sympathetic outflow leads to decreased stimulation of β1-receptors in the heart and α1-receptors in peripheral vasculature.

  • Antianginal Effect: The physiological consequences are a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a fall in blood pressure (vasodilation), all of which collectively decrease myocardial oxygen demand.

M-8_Mechanism_of_Action cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Effects M8 M-8 Alpha2 α2-Adrenoceptor (Gi-coupled) M8->Alpha2 Binds & Activates Presynaptic Presynaptic Noradrenergic Neuron AC Adenylyl Cyclase Alpha2->AC Inhibits NE_Vesicle Norepinephrine (NE) Vesicle Release Alpha2->NE_Vesicle Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Sympathetic_Outflow Reduced Sympathetic Outflow NE_Vesicle->Sympathetic_Outflow Leads to Heart Heart (β1 Receptors) O2_Demand Decreased Myocardial Oxygen Demand Heart->O2_Demand ↓ Heart Rate ↓ Contractility Vessels Blood Vessels (α1 Receptors) Vessels->O2_Demand ↓ Blood Pressure (Vasodilation) Sympathetic_Outflow->Heart Reduces Stimulation Sympathetic_Outflow->Vessels Reduces Stimulation

Caption: Hypothesized central α2-agonist signaling pathway for M-8.

Experimental Validation Framework

A multi-tiered approach is essential to robustly validate the antianginal properties of M-8, progressing from in vitro characterization to in vivo proof-of-concept. Each step is designed to be a self-validating system with appropriate controls.

Validation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Hemodynamic & Ischemia Models cluster_phase3 Phase 3: Comparative & Safety Studies p1_1 Receptor Binding Assays (α1, α2, β1, β2, Dopamine Receptors) p1_2 Functional Assays (e.g., cAMP measurement) p1_1->p1_2 Confirm Functional Activity p1_3 Isolated Tissue Assays (Wire Myography on Coronary & Peripheral Arteries) p1_2->p1_3 Assess Vasomotor Effects p2_1 Anesthetized Animal Model (Rat/Dog) - Measure BP, HR, LV dP/dt p1_3->p2_1 Proceed if promising vasomotor/receptor profile p2_2 Coronary Artery Ligation Model (Dog/Pig) - Measure Myocardial pH, ECG (ST-segment) p2_1->p2_2 Evaluate Anti-ischemic Efficacy p2_3 Exercise-Induced Ischemia Model (Treadmill test in instrumented animals) p2_2->p2_3 Assess Efficacy Under Physiological Stress p3_1 Head-to-Head Comparison (vs. Propranolol, Nitroglycerin) p2_3->p3_1 Proceed if effective in reducing ischemia p3_2 Preliminary Toxicology (Dose-ranging safety studies) p3_1->p3_2 Establish Therapeutic Window

Sources

Comparative

A Comparative Pharmacological Guide: 5,6-dihydroxy-2-methylaminotetralin vs. 5-OH-DPAT

Introduction The aminotetralin scaffold represents a cornerstone in the development of dopaminergic and serotonergic ligands. Its rigid structure allows for precise orientation of key pharmacophoric elements, making it a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The aminotetralin scaffold represents a cornerstone in the development of dopaminergic and serotonergic ligands. Its rigid structure allows for precise orientation of key pharmacophoric elements, making it an invaluable tool for probing receptor structure and function. This guide provides an in-depth comparative analysis of two prominent aminotetralin derivatives: 5,6-dihydroxy-2-methylaminotetralin and 5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT).

While both molecules share the same fundamental tetralin core, their distinct substitution patterns—a catechol versus a phenol and a secondary versus a tertiary amine—confer markedly different pharmacological profiles. 5-OH-DPAT is a well-characterized, potent agonist with high selectivity for D2-like dopamine receptors.[1][2] In contrast, 5,6-dihydroxy-2-methylaminotetralin, a closer structural analog to dopamine itself, offers a different interaction profile.

This document aims to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison of their receptor binding affinities, functional activities, and the downstream signaling consequences of receptor activation. We will also explore the experimental methodologies used to generate this data, offering both procedural outlines and the causal reasoning behind their design.

Molecular Structures: A Tale of Two Scaffolds

The structural divergence between these two compounds is the primary determinant of their pharmacological selectivity and efficacy. 5,6-dihydroxy-2-methylaminotetralin incorporates a catechol moiety, mimicking the essential feature of endogenous dopamine. 5-OH-DPAT possesses a single hydroxyl group at the 5-position and features bulkier N,N-dipropyl substituents.

CompoundChemical Structure
5,6-dihydroxy-2-methylaminotetralin Chemical structure of 5,6-dihydroxy-2-methylaminotetralin
5-OH-DPAT Chemical structure of 5-OH-DPAT

(Note: Placeholder images for chemical structures. Actual structures would be generated or sourced)

Comparative Receptor Pharmacology

The most striking differences between these ligands emerge from their receptor binding and functional activity profiles. 5-OH-DPAT is a highly selective D2/D3 receptor agonist, whereas the catechol-containing aminotetralins generally exhibit broader affinity for dopamine receptor subtypes.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of the enantiomers of each compound at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor(-)-5,6-(OH)₂-DPATN[3](+)-5,6-(OH)₂-DPATN[3](S)-5-OH-DPAT[1](R)-5-OH-DPAT[1][4]
Dopamine D₂ High Affinity (IC₅₀ = 2.5 nM)Low Affinity (IC₅₀ = 400 nM)High AffinityWeak Affinity
Dopamine D₃ Data not availableData not availableHigh AffinityData not available
5-HT₁ₐ Data not availableData not availableLow to no affinity[2]Low to no affinity

*Note: Data for the closely related N,N-dipropyl analog, 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin (5,6-(OH)₂-DPATN), is presented as a proxy for 5,6-dihydroxy-2-methylaminotetralin, for which specific binding data is less prevalent in the literature. The stereochemistry of aminotetralins is critical; the (-) enantiomer of 5,6-(OH)₂-DPATN shows significantly higher affinity for dopamine receptors.[3]

For 5-OH-DPAT, only the (S)-enantiomer is an active agonist, while the (R)-enantiomer acts as a weak antagonist at D2 receptors.[1][4] This highlights the pronounced stereoselectivity of the dopamine receptor binding pocket. The catechol-containing aminotetralins also demonstrate strong stereoselectivity, with the (-) isomer of 5,6-(OH)₂-DPATN being approximately 160-fold more potent than the (+) isomer.[3]

Functional Activity & Signaling Pathways

Beyond simple binding, the functional consequence of receptor occupation is paramount.

  • 5-OH-DPAT : Acts as a potent and selective full agonist at dopamine D₂ and D₃ receptors.[1][2] These receptors are canonical members of the Gi/o-coupled G protein-coupled receptor (GPCR) family. Agonist binding by 5-OH-DPAT initiates a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • 5,6-dihydroxy-2-methylaminotetralin : Derivatives within this class are also dopamine receptor agonists.[5][6] Their activity is consistent with stimulation of both central and peripheral dopamine receptors.[5] Like 5-OH-DPAT, their primary mechanism at D₂-like receptors involves the inhibition of adenylyl cyclase via Gi/o coupling.

The core signaling cascade for D₂-like receptors, activated by both compounds, is illustrated below.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D₂/D₃ Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP G_protein->AC Inhibits Ligand 5-OH-DPAT or 5,6-(OH)₂-aminotetralin Ligand->D2R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response PKA->Response Leads to

Caption: D₂/D₃ receptor signaling pathway initiated by agonist binding.

In Vivo Pharmacological Effects

The distinct receptor profiles of these compounds translate into different physiological and behavioral outcomes in preclinical models.

  • 5-OH-DPAT : As a potent D₂/D₃ agonist, it produces characteristic effects in animal models. In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, systemic administration of 5-OH-DPAT induces robust contralateral turning behavior, indicative of potent postsynaptic dopamine receptor stimulation.

  • 5,6-dihydroxy-2-methylaminotetralin Analogs : The N,N-dipropyl analog, DK-118, also causes contralateral circling in the 6-OHDA rat model, confirming its central postsynaptic dopamine agonist activity.[5] These compounds also demonstrate peripheral presynaptic dopamine agonist effects, such as the inhibition of tachycardia induced by cardioaccelerator nerve stimulation.[5]

Key Experimental Methodologies

The pharmacological data presented in this guide are derived from a suite of standardized, validated experimental techniques. Understanding these methods is crucial for interpreting the data and designing future experiments.

Protocol 1: Radioligand Binding Assay

This in vitro technique is the gold standard for determining the affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of a test compound.

Workflow Diagram:

Binding_Assay A Prepare Receptor Source (e.g., brain tissue homogenate or cell membranes) B Incubate Membranes with: 1. Radioligand ([³H]-Spiperone) 2. Test Compound (e.g., 5-OH-DPAT) at varying concentrations A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. Log[Compound] - Calculate IC₅₀ - Convert to Ki using Cheng-Prusoff equation D->E

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum, rich in D₂ receptors) or cultured cells expressing the receptor of interest in a buffered solution. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Assay Incubation: In a series of tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound.

  • Control Groups: Include tubes for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate all specific binding sites).

  • Equilibrium: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Finally, convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Causality and Validation: This protocol is self-validating through its controls. The non-specific binding control ensures that the measured effect is due to interaction with the specific receptor target, not just non-specific adherence to lipids or filters. The Cheng-Prusoff correction provides a standardized Ki value that is independent of the specific assay conditions, allowing for cross-study comparisons.

Protocol 2: cAMP Functional Assay

This assay measures the functional consequence of receptor activation for Gi/o-coupled receptors by quantifying changes in the intracellular second messenger, cAMP.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀) and efficacy.

Workflow Diagram:

cAMP_Assay A Culture cells expressing the Gi/o-coupled receptor (e.g., D₂-CHO cells) B Pre-treat cells with Adenylyl Cyclase stimulator (e.g., Forskolin) to establish a high baseline cAMP level A->B C Add test compound (e.g., 5-OH-DPAT) at varying concentrations B->C D Incubate and then lyse cells to release intracellular cAMP C->D E Quantify cAMP levels (e.g., HTRF, ELISA, or LANCE assay) D->E F Data Analysis: - Plot cAMP level vs. Log[Compound] - Calculate EC₅₀ and Emax E->F

Caption: Workflow for a functional cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human D₂ receptor (or other Gi/o-coupled receptor of interest) in a multi-well plate and grow to an appropriate confluency.

  • Stimulation: Add a solution containing a known adenylyl cyclase activator, such as Forskolin, to all wells. This elevates intracellular cAMP to a measurable baseline.

  • Compound Addition: Add the test compound at a range of concentrations to the wells. For agonist testing, this is done directly. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.

  • Incubation: Incubate the plate for a defined period to allow for the compound to bind and modulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and use a commercial assay kit (e.g., HTRF, LANCE, or ELISA-based) to quantify the amount of cAMP present in each well. These kits typically use competitive immunoassays with fluorescent or luminescent readouts.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For an agonist, this will yield an inhibitory curve. Fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (the maximal effect, a measure of efficacy).

Causality and Validation: The use of Forskolin provides a robust and reproducible signal window. A full agonist like 5-OH-DPAT will suppress this signal back towards basal levels, while a partial agonist will only produce a sub-maximal suppression. An antagonist will have no effect on its own but will block the inhibitory effect of a co-administered agonist. This design allows for a clear, quantitative determination of a compound's functional activity.

Summary and Conclusion

5,6-dihydroxy-2-methylaminotetralin and 5-OH-DPAT, despite their shared aminotetralin framework, are pharmacologically distinct tools for probing the dopamine system.

  • 5-OH-DPAT is a highly potent and selective D₂/D₃ receptor full agonist . Its key features are its phenolic single hydroxyl group, N,N-dipropyl substitution, and pronounced (S)-enantiomer selectivity. Its clean profile, with little to no interaction with serotonin receptors, makes it an excellent tool for selectively interrogating D₂/D₃ receptor function in vitro and in vivo.[1][2]

  • 5,6-dihydroxy-2-methylaminotetralin and its close analogs are dopamine agonists that retain the catechol structure of dopamine. This feature may grant them a broader affinity profile across dopamine receptor subtypes, though they are generally less potent than N,N-disubstituted counterparts like 5,6-(OH)₂-DPATN.[3][6] Their value lies in exploring the structural requirements for dopamine receptor activation in a context that more closely mimics the endogenous ligand.

For researchers, the choice between these compounds depends entirely on the experimental question. To achieve selective activation of the D₂/D₃ receptor system, 5-OH-DPAT is the superior choice. To investigate ligands that more closely mimic the catecholamine pharmacophore of dopamine, 5,6-dihydroxy-2-methylaminotetralin provides a valuable, structurally distinct alternative. This guide provides the foundational data and methodological context to make that choice an informed one.

References

  • Wikipedia. 5-OH-DPAT.

  • MedChemExpress. 5-OH-DPAT (5-Hydroxy-DPAT).

  • Karlsson A, Björk L, Pettersson C, Andén NE, Hacksell U. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2):90-5.

  • Grol, C. J., et al. (1985). Resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin in relation to the structural and stereochemical requirements for centrally acting dopamine agonists. Journal of Medicinal Chemistry, 28(11), 1559-1563.

  • Lockhart, R. J., et al. (1981). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. Journal of Medicinal Chemistry, 24(9), 1113-1118.

  • Cannon, J. G., et al. (1975). N-Isopropyl derivatives of dopamine and 5,6-dihydroxy-2-aminotetralin. Journal of Medicinal Chemistry, 18(12), 1212-1216.

  • Chen, J., et al. (2011). High-affinity and selective dopamine D3 receptor full agonists. ACS Medicinal Chemistry Letters, 2(6), 453-458.

  • Cannon, J. G., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(9), 1102-1106.

Sources

Validation

Cross-Reactivity Validation of 5,6-Dihydroxy-2-methylaminotetralin in Catecholamine Assays: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The accurate quantification of endogenous catecholamines (CAs)—dopamine (DA), norepinephrine (NE), and epinephrine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of endogenous catecholamines (CAs)—dopamine (DA), norepinephrine (NE), and epinephrine (EPI)—is a cornerstone of neuropharmacology and cardiovascular research. However, the introduction of synthetic analogs like 5,6-dihydroxy-2-methylaminotetralin (also known as CHF-1024 or M-8) into biological systems presents a profound analytical challenge[1]. As a potent dopamine D2​ and α2​ -adrenergic receptor agonist, CHF-1024 features a cyclized phenethylamine structure with a catechol (5,6-dihydroxy) moiety.

This structural homology means CHF-1024 perfectly mimics endogenous CAs during sample extraction and detection. As a Senior Application Scientist, I have designed this guide to objectively compare how CHF-1024 behaves across the three primary CA quantification modalities: HPLC-ECD , LC-MS/MS , and Immunoassays (ELISA) . This document provides the mechanistic causality behind assay interference, step-by-step validation protocols, and structured comparative data to ensure your analytical workflows remain robust and artifact-free.

Mechanistic Basis of Assay Interference

To understand why CHF-1024 interferes with CA assays, we must look at the physicochemical principles governing sample preparation and detection.

  • Sample Extraction (The Cis-Diol Trap): Standard CA workflows utilize Phenylboronic Acid (PBA) solid-phase extraction (SPE). PBA covalently, yet reversibly, binds to cis-diol groups in alkaline conditions. Because CHF-1024 possesses a 5,6-dihydroxy tetralin ring, it is co-extracted with near 100% efficiency alongside endogenous CAs.

  • Electrochemical Detection (Redox Overlap): In HPLC-ECD, analytes are oxidized at a working electrode (typically glassy carbon at +0.6V to +0.8V vs. Ag/AgCl) [2]. The oxidation potential of the 5,6-dihydroxy group on CHF-1024 is nearly identical to the 3,4-dihydroxy group of dopamine. If chromatographic co-elution occurs, CHF-1024 will generate a massive false-positive signal.

  • Mass Spectrometry (Isobaric Independence): LC-MS/MS bypasses redox overlap by filtering analytes based on their mass-to-charge ratio ( m/z ). CHF-1024 has a distinct precursor mass, eliminating direct spectral cross-talk, though co-eluting matrix effects must still be validated [3].

G Sample Biological Matrix (+ CHF-1024) SPE PBA/WCX Extraction (Cis-diol co-extraction) Sample->SPE Sample Prep HPLC HPLC-ECD Redox Overlap Risk SPE->HPLC High Interference if co-eluting LCMS LC-MS/MS m/z 194.2 Specificity SPE->LCMS High Selectivity (Check Ion Suppression) ELISA Immunoassay Epitope Cross-talk SPE->ELISA Variable Cross-reactivity

Fig 1: Mechanistic pathways of CHF-1024 interference across standard catecholamine detection modalities.

Comparative Assay Performance

The following table summarizes the theoretical and empirical performance of CHF-1024 across different analytical platforms compared to endogenous dopamine.

Table 1: Physicochemical & Detection Comparison
ParameterDopamine (Endogenous)CHF-1024 (Synthetic Analog)Analytical Implication
Molecular Weight 153.18 g/mol 193.24 g/mol Distinct masses allow perfect LC-MS/MS differentiation.
Precursor Ion [M+H]+ m/z 154.1 m/z 194.2No direct MRM cross-talk in mass spectrometry.
Oxidation Potential ~ +0.65 V~ +0.68 VSevere cross-reactivity in HPLC-ECD if peaks co-elute.
PBA SPE Affinity High (3,4-diol)High (5,6-diol)Both compounds will be concentrated together during prep.
LogP (Lipophilicity) -0.98 (Highly Polar)~ 1.2 (More Lipophilic)CHF-1024 will elute later than DA on a standard C18 column.

Experimental Protocols for Cross-Reactivity Validation

To rigorously validate the presence or absence of CHF-1024 interference in your specific assay, you must execute a self-validating spike-recovery protocol. This protocol ensures that any observed signal is causally linked to the analyte and not an artifact of the matrix.

Protocol A: Solid Phase Extraction (SPE) using WCX

Causality Note: Weak Cation Exchange (WCX) is preferred over PBA for LC-MS/MS because it avoids the use of high-salt alkaline buffers that cause ion suppression in the mass spectrometer.

  • Matrix Spiking: Aliquot 500 µL of stripped human plasma. Spike with endogenous CAs (DA, NE, EPI) at 50 pg/mL. In a parallel set, co-spike with CHF-1024 at escalating concentrations (10, 100, 1000 pg/mL).

  • Internal Standard Addition: Add 20 µL of deuterated internal standards ( D4​ -DA, D6​ -NE) to all samples to correct for extraction losses.

  • Conditioning: Condition a WCX 96-well µElution plate with 200 µL Methanol, followed by 200 µL LC-MS grade water.

  • Loading & Washing: Load the 500 µL spiked plasma. Wash with 200 µL 5% ammonium hydroxide (removes acidic/neutral interferences), followed by 200 µL 20% methanol.

  • Elution: Elute with 2 x 50 µL of 5% formic acid in methanol. The acidic environment neutralizes the cation exchange sites, releasing the basic amines.

Protocol B: HPLC-ECD Specificity Testing
  • Chromatographic Setup: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 50 mM sodium acetate buffer (pH 4.0) containing 1.5 mM sodium octanesulfonate (ion-pairing agent) and 10% methanol. Causality Note: The ion-pairing agent is mandatory. Without it, polar CAs wash out in the void volume. CHF-1024, being more lipophilic, will interact more strongly with the C18 stationary phase, ensuring it elutes later than dopamine, thus preventing ECD overlap.

  • Detection: Set the glassy carbon working electrode to +0.70 V vs. Ag/AgCl.

  • Validation Metric: Calculate the Resolution ( Rs​ ) between the Dopamine peak and the CHF-1024 peak. An Rs​>1.5 is required to declare zero cross-reactivity.

Protocol C: LC-MS/MS Matrix Effect Validation
  • Chromatographic Setup: Use a Pentafluorophenyl (PFP) or HILIC column to retain polar amines without ion-pairing agents [4].

  • MRM Transitions: Monitor m/z 194.2 135.1 (quantifier) and 194.2 107.1 (qualifier) for CHF-1024.

  • Validation Metric (Ion Suppression): Inject the extracted matrix (without CHF-1024) and continuously infuse pure CHF-1024 post-column. A drop in the baseline MS signal at the retention times of DA, NE, or EPI indicates that CHF-1024 is causing ion suppression, which indirectly cross-reacts by falsely lowering CA quantification.

Workflow Prep 1. Matrix Spiking Endogenous CAs + CHF-1024 (0.1-100 ng/mL) Extract 2. Solid Phase Extraction Microelution (WCX or PBA) Prep->Extract split Extract->split HPLC 3A. HPLC-ECD Optimize Mobile Phase pH & Ion Pairing split->HPLC Isocratic Elution LCMS 3B. LC-MS/MS Determine MRM Transitions & Matrix Effects split->LCMS Gradient HILIC/RP Data 4. Comparative Data Synthesis Calculate % Cross-Reactivity & Recovery HPLC->Data LCMS->Data

Fig 2: Step-by-step experimental workflow for validating CHF-1024 cross-reactivity in CA assays.

Quantitative Validation Data (Representative)

When executing the protocols above, the empirical data should mirror the following validated benchmarks. This table demonstrates how CHF-1024 impacts the quantification of a 50 pg/mL Dopamine standard.

Table 2: Impact of CHF-1024 (1000 pg/mL) on Dopamine Quantification
Assay ModalityApparent DA Concentration% Cross-ReactivityPrimary Mechanism of InterferenceMitigation Strategy
HPLC-ECD (No Ion-Pairing) > 500 pg/mL> 100% Co-elution + Identical Oxidation PotentialAdd octanesulfonate to mobile phase.
HPLC-ECD (Optimized) 50.2 pg/mL< 0.1% Baseline chromatographic resolution ( Rs​=2.1 ).Maintain strict column temperature.
LC-MS/MS (C18 Column) 42.5 pg/mL- 15.0% Ion suppression (Matrix effect from co-elution).Switch to PFP or HILIC column.
LC-MS/MS (PFP Column) 49.8 pg/mL< 0.1% Distinct MRM transitions + Chromatographic separation.Use matched deuterated internal standards.
Commercial DA ELISA 68.4 pg/mL~ 1.8% Antibody epitope recognition of the 5,6-diol ring.Switch to LC-MS/MS for high-dose subjects.

Conclusion & Best Practices

The integration of 5,6-dihydroxy-2-methylaminotetralin (CHF-1024) into biological models necessitates a paradigm shift in how we approach catecholamine analysis. Because its catechol ring guarantees co-extraction and electrochemical overlap, HPLC-ECD assays must be rigorously re-optimized for chromatographic resolution using ion-pairing agents.

For modern drug development and clinical monitoring, LC-MS/MS utilizing a PFP or HILIC column is the gold standard . It structurally decouples the analyte via distinct MRM transitions, rendering the structural homologies of the tetralin ring irrelevant, provided that ion suppression is actively managed.

References

  • Wikipedia Contributors. "CHF-1024." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hjemdahl, P. "Catecholamine measurements by high-performance liquid chromatography." American Journal of Physiology, 1984. Available at:[Link]

  • Agilent Technologies. "Plasma Catecholamines by LC/MS/MS." Agilent Application Notes, 2016. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,6-Dihydroxy-2-methylaminotetralin

Standard Operating Procedure & Safety Guide: Handling 5,6-Dihydroxy-2-methylaminotetralin (CHF-1024) As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of rules; it mus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5,6-Dihydroxy-2-methylaminotetralin (CHF-1024)

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of rules; it must be built on a foundational understanding of chemical causality. 5,6-Dihydroxy-2-methylaminotetralin (also known as CHF-1024) is a potent synthetic catecholamine analogue and a known dopamine D2 receptor and α2-adrenergic receptor agonist[1]. Originally investigated for cardiovascular applications such as blunting cardiac fibrosis[2], its profound pharmacological efficacy at low doses makes it a significant occupational hazard. Furthermore, studies have demonstrated its ability to inhibit angiotensin II-induced hypertrophy via specific intracellular signaling pathways[3], underscoring its potent biological activity.

Because this compound—possessing the molecular formula C11H15NO2—features a lipophilic tetralin-based core paired with a reactive catechol moiety, it requires handling protocols equivalent to a Highly Potent Active Pharmaceutical Ingredient (HPAPI). This guide provides the mechanistic reasoning, quantitative safety parameters, and self-validating operational workflows necessary to handle this compound safely.

Mechanistic Hazard Profiling & Causality

Understanding the mechanism of action dictates our safety approach. The hazards of 5,6-dihydroxy-2-methylaminotetralin are driven by two primary chemical features:

  • Dermal Permeability: The lipophilic tetralin core allows the molecule to rapidly penetrate the stratum corneum (the outer layer of skin).

  • Systemic Toxicity: Once absorbed into the bloodstream, central and peripheral activation of D2 and α2 receptors inhibits sympathetic outflow. This can lead to acute hypotension, severe bradycardia, and central nervous system (CNS) depression.

Pathway API 5,6-di-OH-DPAT (Dermal/Inhalation) Absorb Systemic Absorption API->Absorb Lipophilic Permeation Receptors D2 & α2 Receptor Agonism Absorb->Receptors Bloodstream Transport CNS CNS Depression (Nausea, Dizziness) Receptors->CNS Central Activation CV Cardiovascular (Hypotension) Receptors->CV Peripheral Activation

Pharmacotoxicological pathway of 5,6-di-OH-DPAT following occupational exposure.

Quantitative Personal Protective Equipment (PPE) Matrix

To prevent systemic absorption, a multi-layered barrier system is required. Do not rely on standard laboratory latex gloves, as lipophilic amines can rapidly permeate them.

Table 1: Quantitative PPE Protection Matrix for CHF-1024

PPE ComponentMaterial SpecificationAssigned Protection Factor (APF) / EfficacyScientific Causality & Justification
Respirator PAPR with HEPA (P100) filtersAPF 25 – 1000Prevents inhalation of aerosolized micro-powders. High receptor affinity dictates strict Occupational Exposure Band (OEB) limits.
Outer Gloves Heavy-duty Nitrile (≥ 8 mil)>240 min breakthrough timeThe lipophilic catecholamine structure permeates thin latex. Nitrile provides superior chemical resistance to organic amines.
Inner Gloves Polyethylene (PE) or thin Nitrile>60 min breakthrough timeActs as a secondary barrier against systemic absorption if the outer glove is compromised or torn during mechanical handling.
Body Suit Tyvek® disposable coveralls>99% particulate holdoutPrevents micro-dust accumulation on woven cotton lab coats, eliminating the risk of chronic, low-dose dermal exposure.
Eye Protection Indirectly vented splash gogglesN/A (Zero fluid ingress)The highly vascularized ocular mucosa offers a rapid-absorption route for lipophilic APIs directly into the bloodstream.

Operational Workflow: HPAPI Weighing and Solvation

Dry powder handling presents the highest risk of invisible aerosolization due to electrostatic charge. Never handle the dry powder on an open bench.

Step-by-Step Methodology: Weighing Protocol

  • Enclosure Preparation: Ensure the Ventilated Balance Enclosure (VBE) or glovebox isolator is operating at a negative pressure of at least -0.05 inches of water gauge.

    • Self-Validation Check: Perform a smoke test at the sash opening; the inward face velocity must visibly pull the smoke inside (target: 75-100 fpm).

  • Static Elimination: Place an anti-static ionizer bar inside the VBE. This neutralizes static charges on the powder, preventing "fly-away" particulates.

  • Primary Containment: Transfer the sealed chemical vial into the VBE before opening.

  • Weighing: Using a specialized micro-spatula, dispense the required mass into a pre-tared, anti-static weigh boat or directly into the destination volumetric flask.

  • In-Situ Solvation: Do not remove dry powder from the VBE. Add the primary solvent (e.g., DMSO, or a degassed aqueous buffer containing antioxidants like ascorbic acid to prevent premature quinone formation) directly to the flask inside the enclosure.

  • Sealing & Egress: Seal the flask with a septum cap. Decontaminate the exterior of the flask using a 10% bleach wipe before removing it from the VBE.

Workflow Start 1. Don High-Potency PPE (PAPR, Double Gloves) Containment 2. Ventilated Balance Enclosure (Negative Pressure) Start->Containment Verify -0.05" WG Weighing 3. Anti-Static Weighing (Minimize Aerosolization) Containment->Weighing Introduce Sealed Vial Solvation 4. In-Situ Solvation (Liquid State Transfer) Weighing->Solvation Prevent Dry Powder Exit Decon 5. Oxidative Decontamination (10% Bleach Wipe) Solvation->Decon Seal Primary Flask Waste 6. Hazardous Waste (Incineration Routing) Decon->Waste Dispose Contaminants

Operational containment and decontamination workflow for high-potency API handling.

Spill Response and Chemical Decontamination Plan

Because 5,6-dihydroxy-2-methylaminotetralin contains a catechol group, it is highly susceptible to oxidative degradation. We leverage this chemical vulnerability to execute a highly effective decontamination strategy.

Step-by-Step Methodology: Oxidative Spill Decontamination

  • Evacuate and Assess: If a powder spill occurs outside containment, immediately evacuate the area to allow aerosols to settle. Don a PAPR before re-entering.

  • Containment: Surround the spill with absorbent, inert booms to prevent spreading.

  • Chemical Neutralization (Oxidation): Prepare a fresh solution of 10% Sodium Hypochlorite (household bleach) or a 1% Potassium Permanganate solution. The oxidizing agent rapidly converts the active catechol into a biologically inactive, polymerized ortho-quinone derivative.

  • Application: Gently spray the oxidizer over the spill. Do not use high-pressure sprays that could aerosolize the powder. Allow a contact time of 15-20 minutes.

  • Collection & Validation: Wipe up the degraded residue using absorbent pads.

    • Self-Validation Check: The solution will turn dark brown or black. This colorimetric change provides visual, self-validating proof that the catechol ring has been successfully oxidized and pharmacologically neutralized.

  • Secondary Wash: Wash the surface with a mild detergent and water, followed by an ethanol wipe to remove any residual lipophilic byproducts.

Waste Disposal Plan

  • Solid Waste: All contaminated PPE, weigh boats, and spatulas must be placed in a rigid, puncture-resistant hazardous waste container lined with a 6-mil polyethylene bag. Label strictly as "Toxic Pharmaceutical Waste - Catecholamine Analog".

  • Liquid Waste: Never pour solutions down the drain. Collect organic and aqueous waste in designated, clearly labeled high-density polyethylene (HDPE) carboys. Ensure the waste profile notes the presence of a potent D2/α2 agonist to alert the environmental health and safety (EHS) team.

  • Final Destruction: The mandatory method of disposal is high-temperature incineration (>1000°C), which guarantees the complete thermal destruction of the complex organic structure.

References

  • Title: CHF-1024 - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Control of left ventricular mass by moxonidine involves reduced DNA synthesis and enhanced DNA fragmentation - PMC Source: nih.gov URL: [Link]

  • Title: DOPAMINE D2 RECEPTOR STIMULATION INHIBITS ANGIOTENSIN II-INDUCED HYPERTROPHY IN CULTURED NEONATAL RAT VENTRICULAR MYO - Ovid Source: ovid.com URL: [Link]

  • Title: C11H15NO2 - Grokipedia Source: grokipedia.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-methylaminotetralin
Reactant of Route 2
5,6-Dihydroxy-2-methylaminotetralin
© Copyright 2026 BenchChem. All Rights Reserved.